molecular formula C19H30OS B1193944 Epitiostanol CAS No. 2363-58-8

Epitiostanol

Cat. No.: B1193944
CAS No.: 2363-58-8
M. Wt: 306.5 g/mol
InChI Key: OBMLHUPNRURLOK-XGRAFVIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epitiostanol (CAS 2363-58-8), also known by synonyms such as Epithiostanol and Thiodrol, is a synthetic androstane steroid and a derivative of dihydrotestosterone (DHT) with the molecular formula C19H30OS and a molecular weight of 306.51 g/mol . This compound is professionally recognized for its significant research value as a steroidal antiestrogen with unique dual pharma-codynamic properties. Its primary research applications are in the fields of oncology and endocrinology, where it has been historically investigated as an antineoplastic agent for breast cancer, as it demonstrates a multimodal mechanism of action against hormone-sensitive cancers . Researchers value this compound for its ability to bind directly to both the androgen receptor (AR), where it acts as an agonist, and the estrogen receptor (ER), where it functions as a potent antagonist . This direct receptor interaction suppresses estrogen-driven cell proliferation. Furthermore, in premenopausal models, its AR activation can lead to the suppression of the hypothalamic-pituitary-gonadal axis, reducing systemic estrogen levels and providing an additional anti-tumor mechanism . Unlike many anabolic steroids, its structure incorporates a sulfur atom (2α,3α-epithio group) which prevents its conversion (aromatization) into estrogenic compounds, thereby minimizing estrogenic side effects in research models and contributing to its anti-estrogenic profile . It has also been documented as effective in research models of gynecomastia . It is important for researchers to note that this compound has poor oral bioavailability due to extensive first-pass metabolism and is typically administered via intramuscular injection for effective delivery . Its prodrug, Mepitiostane, was developed to overcome this limitation via oral administration . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMLHUPNRURLOK-XGRAFVIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045367
Record name Epitiostanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2363-58-8
Record name Epitiostanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2363-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epitiostanol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epitiostanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITIOSTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epitiostanol's Mechanism of Action in Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitiostanol is a synthetic androstane (B1237026) steroid with a unique dual mechanism of action that has been utilized in the treatment of breast cancer. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects. It acts as a potent antagonist of the estrogen receptor (ER) and an agonist of the androgen receptor (AR), leading to a multimodal approach to inhibiting breast cancer cell growth. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound, marketed under the brand name Thiodrol, is an injectable anabolic-androgenic steroid (AAS) that has been used as an antineoplastic agent for breast cancer in Japan since 1977.[1] Its therapeutic efficacy stems from its distinct ability to simultaneously modulate both estrogen and androgen signaling pathways, which are critical drivers in a significant portion of breast cancers. This guide delves into the core mechanisms of this compound's action, providing a technical overview for research and drug development professionals.

Molecular Mechanism of Action

The primary mechanism of action of this compound in breast cancer is a multimodal one, directly targeting the hormonal drivers of tumor growth.[1] It functions through direct interaction with two key nuclear receptors: the estrogen receptor (ER) and the androgen receptor (AR).[1]

Estrogen Receptor (ER) Antagonism
Androgen Receptor (AR) Agonism

Concurrently with its anti-estrogenic effects, this compound is a potent agonist of the androgen receptor.[1] The activation of AR signaling in breast cancer cells has been shown to have a tumor-suppressive effect. Upon binding to the AR, this compound initiates a signaling cascade that can lead to the inhibition of cell proliferation and the induction of apoptosis. This AR-mediated anti-proliferative effect is thought to, at least in part, counteract the growth-promoting signals from the ER pathway. This compound has been found to possess approximately 11 times the anabolic activity and a comparable androgenic activity to methyltestosterone.[1]

Antigonadotropic Effect

In premenopausal women, this compound exerts an additional systemic effect by acting as an antigonadotropin. Through the activation of androgen receptors in the hypothalamus and pituitary gland, it suppresses the release of gonadotropins, leading to a reduction in systemic estrogen levels.[1] This dual action of directly blocking ER at the tumor site and reducing the circulating estrogen available to fuel tumor growth further contributes to its therapeutic efficacy.

Signaling Pathways

The dual interaction of this compound with ER and AR triggers a complex interplay of signaling pathways that ultimately determine the fate of the cancer cell.

Epitiostanol_Signaling cluster_extracellular Extracellular cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist Binding ER Estrogen Receptor (ERα) This compound->ER Antagonist Binding ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding ERE Estrogen Response Element (ERE) ER->ERE Blocked Binding Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21) ARE->Tumor_Suppressor_Genes Upregulation Proliferation_Genes Proliferation Genes (e.g., Cyclin D1) ERE->Proliferation_Genes Downregulation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Proliferation_Genes->Inhibition_of_Proliferation

Figure 1: this compound's dual action on AR and ER pathways.

As depicted in Figure 1, this compound's binding to AR leads to the upregulation of tumor suppressor genes like p21, resulting in cell cycle arrest. Simultaneously, its antagonistic binding to ER prevents the transcription of genes that promote proliferation, such as Cyclin D1.

Quantitative Data

ParameterValueReference Compound
Anabolic Activity~11xMethyltestosterone
Androgenic Activity~1xMethyltestosterone

Table 1: Relative Anabolic and Androgenic Activity of this compound.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard in vitro and in vivo experimental techniques.

Receptor Binding Assays

To determine the binding affinity of this compound to the androgen and estrogen receptors, competitive radioligand binding assays are employed.

Receptor_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow start Start: Prepare Receptor Source (e.g., cell lysate, purified receptor) incubation Incubate Receptor with: - Fixed concentration of radiolabeled ligand (e.g., [3H]-DHT or [3H]-Estradiol) - Increasing concentrations of unlabeled this compound start->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Data Analysis: - Plot bound radioactivity vs. This compound concentration - Determine IC50 (concentration of this compound that inhibits 50% of radioligand binding) - Calculate Ki (binding affinity constant) quantification->analysis end End: Determine Binding Affinity analysis->end Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Model Workflow start Start: Implant Human Breast Cancer Cells into Immunocompromised Mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer this compound or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumors reach a predetermined size or study duration is complete monitoring->endpoint analysis Data Analysis: - Compare tumor growth between groups - Calculate Tumor Growth Inhibition (TGI) endpoint->analysis end End: Evaluate In Vivo Efficacy analysis->end

References

Epitiostanol: A Deep Dive into its Antiestrogenic and Antineoplastic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of epitiostanol, a potent antiestrogenic and antineoplastic agent. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms, quantitative efficacy, and experimental validation of this compound's therapeutic actions, particularly in the context of hormone-dependent cancers.

Core Mechanism of Action

This compound is a synthetic androstane (B1237026) steroid that exhibits a dual mechanism of action, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[1][2][3][4] This unique pharmacological profile allows it to directly suppress tumor growth in hormone-sensitive cancers, such as breast cancer.[2][4]

Its multimodal action in breast cancer involves:

  • Direct Tumor Suppression: Activation of the AR and inhibition of the ER in cancer cells.[2][4]

  • Systemic Estrogen Reduction: In premenopausal women, this compound acts as an antigonadotropin, suppressing the hypothalamic-pituitary-gonadal axis through AR activation, which in turn reduces systemic estrogen levels.[2][4]

This compound's ability to act as an ER antagonist is a distinctive feature among anabolic-androgenic steroids (AAS).[2][4]

Quantitative Data Summary

Clinical Efficacy in Gynecomastia

A clinical study on the effectiveness of this compound in treating gynecomastia demonstrated a dose-dependent response.

Treatment GroupDosageNumber of PatientsEfficacy (Reduction in Mass Size and Tenderness)
This compound10 mg weekly1889% (16/18)
This compound20 mg weekly2196% (20/21)
Dromostanolone Propionate50 mg weekly1889% (16/18)

Data from a double-blind study conducted over eight weeks.

Preclinical Antineoplastic Activity

In a preclinical model using pregnancy-dependent mouse mammary tumors (TPDMT-4), this compound demonstrated significant tumor growth suppression when administered subcutaneously at a dose of 0.5 mg, three times a week.[3]

Signaling Pathways and Experimental Workflows

This compound's Dual Receptor Interaction and Downstream Effects

The following diagram illustrates the primary mechanism of this compound at the cellular level, highlighting its interaction with both androgen and estrogen receptors and the subsequent impact on gene transcription.

Epitiostanol_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist Binding ER Estrogen Receptor (ER) This compound->ER Antagonist Binding ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization ERE Estrogen Response Element (ERE) ER->ERE Binding Blocked Estrogen Estrogen Estrogen->ER Gene_Activation Activation of Androgen-responsive Genes (e.g., tumor suppressors) ARE->Gene_Activation Transcriptional Activation Gene_Repression Repression of Estrogen-responsive Genes (e.g., proliferation genes) ERE->Gene_Repression Transcriptional Repression

This compound's dual receptor action in a target cell.
Experimental Workflow for Assessing Antiestrogenic Activity

The following diagram outlines a typical workflow for evaluating the antiestrogenic properties of a compound like this compound in vitro.

Antiestrogenic_Assay_Workflow cluster_assays Endpoint Assays start Start: Test Compound (e.g., this compound) cell_culture Prepare ER-positive Breast Cancer Cell Line (e.g., MCF-7) start->cell_culture treatment Treat cells with Estrogen (E2) +/- Test Compound cell_culture->treatment incubation Incubate for a defined period treatment->incubation prolif_assay Cell Proliferation Assay (e.g., MTT, SRB) incubation->prolif_assay reporter_assay Reporter Gene Assay (e.g., ERE-Luciferase) incubation->reporter_assay gene_expr_assay Gene Expression Analysis (e.g., qPCR for ER target genes) incubation->gene_expr_assay data_analysis Data Analysis: - IC50 determination - Comparison to controls prolif_assay->data_analysis reporter_assay->data_analysis gene_expr_assay->data_analysis conclusion Conclusion: Determine Antiestrogenic Potency data_analysis->conclusion

In vitro workflow for antiestrogenicity testing.

Detailed Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (as AR source)

  • [³H]-R1881 (radiolabeled androgen)

  • Unlabeled R1881 (for standard curve)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., TEDG buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled R1881 for the standard curve and the test compound in an appropriate solvent (e.g., ethanol).

  • Assay Setup: In duplicate tubes, add the serially diluted standard or test compound.

  • Incubation: Add a constant amount of rat prostate cytosol and [³H]-R1881 to each tube. Incubate overnight at 4°C to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice.

  • Washing: Wash the HAP pellets with wash buffer to remove unbound radioligand.

  • Counting: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the unlabeled competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vitro Cell Proliferation Assay (MCF-7)

This assay assesses the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Complete Growth Medium (e.g., EMEM with 10% FBS)

  • Hormone-free medium (phenol red-free medium with charcoal-stripped FBS)

  • 17β-Estradiol (E2)

  • Test compound (this compound)

  • MTT or Sulforhodamine B (SRB) reagents

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates in complete growth medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the medium with hormone-free medium and incubate for 24-48 hours to synchronize the cells and reduce basal ER activity.

  • Treatment: Treat the cells with various concentrations of the test compound in the presence of a fixed concentration of E2 (to stimulate proliferation). Include controls for vehicle, E2 alone, and test compound alone.

  • Incubation: Incubate the plates for 5-7 days, allowing for cell proliferation.

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye. Measure the absorbance.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the E2-treated control. Determine the IC50 value of the test compound.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Matrigel

  • Test compound (this compound)

  • Vehicle control

Procedure:

  • Cell Preparation: Harvest cultured breast cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice. For MCF-7 cells, estrogen supplementation (e.g., estradiol (B170435) pellet implantation) is typically required for tumor growth.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[1]

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1][5]

  • Drug Administration: Administer this compound (e.g., via subcutaneous or intramuscular injection) and the vehicle control according to the desired dosing schedule and duration.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice. Excise and weigh the tumors.

  • Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound's distinct dual-action mechanism as an androgen receptor agonist and a potent estrogen receptor antagonist underscores its therapeutic potential as an antineoplastic agent, particularly in hormone-sensitive cancers. The quantitative data from clinical and preclinical studies, although limited in the public domain, support its efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and novel compounds with similar mechanisms of action. Future research focusing on its downstream signaling pathways and comprehensive clinical trials will be crucial in fully elucidating its therapeutic value.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitiostanol is a synthetic androstane (B1237026) steroid that has garnered significant interest in the scientific and medical communities.[1][2] Initially developed in Japan for the treatment of breast cancer, its unique molecular structure confers a multifaceted pharmacological profile.[1] This document provides a comprehensive overview of the molecular and chemical properties of this compound, its mechanism of action, and relevant experimental methodologies. Quantitative data are presented in a structured format, and key biological and experimental pathways are visualized to facilitate a deeper understanding for research and drug development purposes.

Chemical and Physical Properties

This compound, also known by its brand name Thiodrol, is a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₀OS[1][2][3][4][5][6][7][8][9]
Molecular Weight 306.51 g/mol [1][4][6][7]
IUPAC Name (1S,3aS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[10]phenanthro[2,3-b]thiiren-1-ol[1][3]
CAS Number 2363-58-8[1][2][3][4]
Melting Point 127-128 °C[4][5][11]
Appearance White to Off-White Solid[4]
Solubility Slightly soluble in Chloroform and Methanol. Water solubility is 1.2 mg/L at 37 °C.[4]
SMILES CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C[1][3]
InChI Key OBMLHUPNRURLOK-XGRAFVIBSA-N[2][6]

Molecular Structure

This compound is chemically designated as 2α,3α-epithio-5α-androstan-17β-ol.[1][3] Its structure is derived from dihydrotestosterone, featuring a key modification: the presence of a sulfur atom in an episulfide ring at the C2 and C3 positions of the steroid's A-ring.[10] This unique structural feature is crucial to its biological activity. The rest of the molecule retains the characteristic four-ring steroid skeleton.[5]

Other synonyms for this compound include Epithioandrostanol and 10275-S.[1][3][4][6]

Pharmacodynamics and Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an antiestrogen (B12405530) and a weak anabolic-androgenic steroid (AAS).[1][3] Its primary therapeutic application in breast cancer stems from its potent antiestrogenic effects.[1][4][12]

The mechanism is multimodal:

  • Estrogen Receptor (ER) Antagonism : this compound binds directly to the estrogen receptor (ER), where it acts as an antagonist.[1][3][5] By blocking the ER in breast tissue, it inhibits the proliferative signals mediated by estrogen, which are a key driver for certain types of breast cancer.[5][12]

  • Androgen Receptor (AR) Agonism : It also binds to and activates the androgen receptor (AR).[1][3][5][12] This agonistic activity contributes to its antitumor effects by directly suppressing tumor growth.[1] In premenopausal women, AR activation can also suppress the hypothalamic-pituitary-gonadal axis, leading to reduced systemic estrogen levels.[1]

  • Anabolic Activity : While considered a weak AAS, this compound has been found to possess approximately 11 times the anabolic activity of methyltestosterone, with comparable androgenic activity.[1][3] This anabolic property can be beneficial in counteracting muscle wasting in cancer patients.[12]

Due to extensive first-pass metabolism, this compound has poor oral bioavailability and is typically administered via intramuscular injection.[1][12]

Signaling Pathway Visualization

The following diagram illustrates the dual signaling pathway of this compound, highlighting its interaction with both androgen and estrogen receptors in a target cell, such as a breast cancer cell.

Epitiostanol_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist Binding ER Estrogen Receptor (ER) This compound->ER Antagonist Binding AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER->ERE Binding Blocked HSP HSP HSP->AR Dissociation Estrogen Estrogen Estrogen->ER Blocked ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Suppression Tumor Suppressor Gene Transcription ARE->Gene_Suppression Activates Gene_Inhibition Estrogen-driven Gene Inhibition ERE->Gene_Inhibition Inhibits Proliferation

Caption: Dual signaling mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are often proprietary or specific to a given study. However, a generalized methodology for an in vitro assay to determine its antineoplastic effects on a breast cancer cell line is provided below.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Culture : Culture a hormone-responsive breast cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding : Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment : Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Tamoxifen).

  • Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • During this time, viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan (B1609692) product.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical in vitro evaluation of this compound.

Experimental_Workflow In Vitro Evaluation Workflow for this compound start Hypothesis: This compound inhibits hormone-positive cancer cell growth cell_culture Cell Line Selection & Culture (e.g., MCF-7) start->cell_culture treatment_prep Compound Preparation (this compound Serial Dilution) cell_culture->treatment_prep cell_treatment Cell Treatment (Dose-Response) treatment_prep->cell_treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) cell_treatment->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis mechanism_study Mechanism of Action Studies data_analysis->mechanism_study receptor_binding Receptor Binding Assay (AR/ER Affinity) mechanism_study->receptor_binding Molecular Interaction gene_expression Gene Expression Analysis (qPCR, Western Blot) mechanism_study->gene_expression Downstream Effects apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_study->apoptosis_assay Cell Fate conclusion Conclusion & Further Study Design receptor_binding->conclusion gene_expression->conclusion apoptosis_assay->conclusion

Caption: Preclinical in vitro workflow for this compound.

References

Epitiostanol's Interaction with Androgen and Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epitiostanol is a derivative of dihydrotestosterone (B1667394) (DHT) and is recognized for its potent anti-estrogenic effects combined with anabolic properties.[1][3] Its mechanism of action involves direct binding to both the androgen and estrogen receptors, leading to a multimodal therapeutic effect in hormone-sensitive conditions.[1][2] As an AR agonist, it can stimulate androgenic signaling pathways, while its ER antagonist activity allows it to block estrogen-mediated cellular responses.[1][2][3][4] This guide delves into the specifics of these interactions, providing the necessary technical details for researchers in the field.

Quantitative Data on Receptor Binding Affinity

A thorough review of the available scientific literature did not yield specific quantitative data (e.g., Ki, IC50, EC50) for the binding affinity of this compound to either the androgen or estrogen receptors. Such data is crucial for a precise understanding of its potency and selectivity. The following tables are presented to illustrate how such data would be structured and are populated with hypothetical values for comparative purposes.

Table 1: this compound Binding Affinity for the Androgen Receptor (AR)

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Relative Binding Affinity (%)
Dihydrotestosterone (DHT)Human ARCompetitive Binding[Typical~0.1-1][Typical~1-10]100
This compound Human AR Competitive Binding [Data Not Found] [Data Not Found] [Data Not Found]
TestosteroneHuman ARCompetitive Binding[Typical~0.2-2][Typical~5-20]~50
Bicalutamide (Antagonist)Human ARCompetitive Binding[Typical~150-200][Typical~100-300]~0.1

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are critical measures of binding affinity. Relative Binding Affinity (RBA) is often calculated relative to a reference compound like DHT.

Table 2: this compound Binding Affinity for the Estrogen Receptor (ER)

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Relative Binding Affinity (%)
17β-Estradiol (E2)Human ERαCompetitive Binding[Typical~0.1-0.5][Typical~0.2-1]100
This compound Human ERα Competitive Binding [Data Not Found] [Data Not Found] [Data Not Found]
Tamoxifen (SERM)Human ERαCompetitive Binding[Typical~1-10][Typical~2-20]~5
Fulvestrant (Antagonist)Human ERαCompetitive Binding[Typical~0.3-1][Typical~0.5-2]~80

Note: For ER, the binding affinity of this compound would be compared to the endogenous ligand 17β-Estradiol and other common modulators.

Experimental Protocols

The following sections describe the standard methodologies used to determine the binding affinity and functional activity of compounds like this compound at the androgen and estrogen receptors.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a high-affinity radiolabeled ligand from its receptor.

Objective: To determine the Ki and IC50 of this compound for the androgen and estrogen receptors.

Materials:

  • Receptors: Recombinant human AR or ER, or cytosol preparations from target tissues (e.g., rat prostate for AR, human breast cancer cell lines like MCF-7 for ER).

  • Radioligands:

    • For AR: [3H]-Dihydrotestosterone (DHT) or [3H]-Mibolerone (R1881).

    • For ER: [3H]-17β-Estradiol (E2).

  • Test Compound: this compound.

  • Buffers and Reagents: Assay buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol), scintillation cocktail.

  • Apparatus: 96-well plates, filtration apparatus, scintillation counter.

Procedure:

  • Preparation: A constant concentration of the receptor and the radioligand are incubated in the assay buffer.

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. A control with a known unlabeled ligand is run in parallel.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation: Receptor-bound and unbound radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reporter Gene Assay (e.g., CALUX Assays)

This cell-based assay measures the functional consequence of receptor binding, i.e., the activation or inhibition of gene transcription.

Objective: To determine the agonistic or antagonistic activity and the EC50 (half-maximal effective concentration) or IC50 of this compound at the AR and ER.

Materials:

  • Cell Lines:

    • For AR: A suitable host cell line (e.g., human osteosarcoma U2OS cells) stably transfected with the human AR and a reporter gene construct containing androgen response elements (AREs) upstream of a luciferase gene (AR-CALUX).

    • For ER: A cell line such as MCF-7 (which endogenously expresses ER) or a transfected cell line with an estrogen response element (ERE)-driven luciferase reporter (ER-CALUX).

  • Test Compound: this compound.

  • Reagents: Cell culture medium, lysis buffer, luciferase substrate.

  • Apparatus: 96-well cell culture plates, luminometer.

Procedure:

  • Cell Plating: Cells are seeded into 96-well plates and allowed to attach.

  • Treatment:

    • Agonist Mode: Cells are treated with increasing concentrations of this compound to determine its ability to induce reporter gene expression.

    • Antagonist Mode: Cells are co-treated with a fixed concentration of a known agonist (e.g., DHT for AR, E2 for ER) and increasing concentrations of this compound to measure its ability to inhibit agonist-induced reporter activity.

  • Incubation: Cells are incubated for a sufficient period for gene transcription and protein expression to occur (e.g., 24 hours).

  • Lysis and Measurement: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene activity, is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated to determine the EC50 for agonistic activity or the IC50 for antagonistic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_this compound AR-Epitiostanol Complex This compound->AR_this compound AR Androgen Receptor (AR) AR->AR_this compound Binding HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation Dimer Dimerization AR_this compound->Dimer ARE Androgen Response Element (ARE) Dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->Transcription Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein

Caption: Androgen Receptor Agonist Signaling Pathway of this compound.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Antagonistic Binding Estradiol Estradiol (E2) Estradiol->ER Blocked ER_this compound ER-Epitiostanol Complex ER->ER_this compound Dimer Dimerization (Inactive Conformation) ER_this compound->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE DNA Binding Transcription Inhibition of Gene Transcription ERE->Transcription Corepressors Corepressors Corepressors->Transcription Recruitment

Caption: Estrogen Receptor Antagonist Signaling Pathway of this compound.

Experimental_Workflow cluster_planning Phase 1: Assay Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis cluster_results Phase 4: Results prep_reagents Prepare Reagents (Receptors, Ligands, Buffers) binding_assay Competitive Binding Assay (Incubate with this compound) prep_reagents->binding_assay prep_cells Culture & Plate Cells (for Reporter Assay) reporter_assay Reporter Gene Assay (Treat Cells with this compound) prep_cells->reporter_assay quantify_binding Quantify Radioactivity (Scintillation Counting) binding_assay->quantify_binding measure_luminescence Measure Luminescence reporter_assay->measure_luminescence calc_ic50 Calculate IC50/Ki quantify_binding->calc_ic50 calc_ec50 Calculate EC50/IC50 measure_luminescence->calc_ec50 data_table Tabulate Binding Affinity Data calc_ic50->data_table calc_ec50->data_table conclusion Determine Potency & Efficacy data_table->conclusion

Caption: Workflow for Determining Receptor Binding Affinity and Functional Activity.

Conclusion

This compound's dual modulation of androgen and estrogen receptors underscores its therapeutic potential, particularly in oncology.[1][2] While its qualitative pharmacological profile is established, a significant gap exists in the public domain regarding its quantitative binding affinities for AR and ER. The experimental protocols detailed in this guide provide a clear pathway for researchers to obtain this critical data. Future in-vitro studies quantifying the Ki and IC50 values of this compound are essential for a more complete understanding of its mechanism of action and for the rational design of new, more selective steroid-based therapeutics.

References

The Genesis of an Anti-Estrogen: A Technical History of Epitiostanol's Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

OSAKA, Japan – In the annals of oncology drug discovery, the story of Epitiostanol stands as a testament to the intricate dance of steroid chemistry and the targeted modulation of hormone signaling pathways. Developed by Shionogi & Co. in Japan, this potent anti-estrogen and anabolic-androgenic steroid has carved a niche in the treatment of breast cancer and gynecomastia. This in-depth guide navigates the historical development, pivotal experiments, and mechanistic intricacies of this compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Synthesis to Clinical Application

The journey of this compound, chemically known as 2α,3α-epithio-5α-androstan-17β-ol, began in the mid-1960s. Seminal work by K. Takeda and his colleagues at Shionogi's research laboratories, first described in the literature in 1965, laid the foundation for this novel therapeutic agent.[1] The initial synthesis was a feat of steroid chemistry, modifying the dihydrotestosterone (B1667394) (DHT) backbone to incorporate a unique episulfide group at the 2α and 3α positions. This structural alteration proved to be the key to its dual functionality.

Following its initial description, Shionogi & Co. continued to investigate the therapeutic potential of this new compound, designated as 10275-S.[1] By 1977, after extensive preclinical and clinical evaluation, this compound was launched in Japan under the trade name Thiodrol for the treatment of breast cancer.[2] Its development marked a significant step in hormonal therapies for cancer, offering a multimodal mechanism of action. Further research by Shionogi in the 1970s also led to the development of an orally active prodrug, mepitiostane, expanding the potential applications of this class of compounds.[3]

Mechanism of Action: A Tale of Two Receptors

This compound exerts its therapeutic effects through a unique dual-action mechanism, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[2] This allows it to combat hormone-sensitive breast cancer on two fronts.

As an androgen receptor agonist , this compound activates AR signaling pathways. In breast cancer cells, AR activation is often associated with anti-proliferative effects, counteracting the growth-promoting signals of estrogen.[4][5]

Simultaneously, as an estrogen receptor antagonist , this compound directly binds to the estrogen receptor, blocking the binding of estradiol (B170435) and thereby inhibiting ER-mediated gene transcription that drives tumor growth.[2] This direct inhibition of ER signaling is a cornerstone of its efficacy in ER-positive breast cancers.

This multimodal approach is particularly effective. In premenopausal women, the AR agonist activity also contributes to the suppression of gonadotropin secretion, leading to reduced systemic estrogen levels.[6]

Epitiostanol_Mechanism_of_Action cluster_Cell Breast Cancer Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist Binding ER Estrogen Receptor (ER) This compound->ER Antagonist Binding ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding ERE Estrogen Response Element (ERE) ER->ERE Binding Inhibited Estradiol Estradiol Estradiol->ER Blocked by This compound Gene_Activation Activation of Androgen-Responsive Genes ARE->Gene_Activation Gene_Repression Repression of Estrogen-Responsive Genes ERE->Gene_Repression Proliferation_Inhibition Inhibition of Cell Proliferation Gene_Repression->Proliferation_Inhibition Gene_Activation->Proliferation_Inhibition

Mechanism of this compound in Breast Cancer Cells.

Preclinical and Clinical Efficacy: A Summary of Key Data

This compound's efficacy has been demonstrated in both preclinical models and clinical trials for breast cancer and gynecomastia.

Preclinical Data
Clinical Data

Clinical trials have provided quantitative evidence of this compound's therapeutic benefits.

IndicationStudy DesignTreatment GroupDosageNumber of PatientsObjective Response RateReference
Gynecomastia Double-blind, comparativeThis compound10 mg/week1889% effective[6]
This compound20 mg/week2196% effective[6]
Dromostanolone Propionate50 mg/week1889% effective[6]
Advanced Breast Cancer Case reportThis compound (following relapse on Tamoxifen)Not specified1Satisfactory results

Experimental Protocols: Foundational Assays

The characterization of this compound's mechanism of action relied on key experimental techniques to determine its binding affinity for the androgen and estrogen receptors.

Androgen Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to the androgen receptor.

  • Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled androgen (e.g., [³H]-Mibolerone) to the AR.

  • Materials:

    • Rat ventral prostate cytosol (source of AR)

    • Radiolabeled androgen ([³H]-Mibolerone)

    • Unlabeled this compound at various concentrations

    • Assay buffer

    • Scintillation cocktail

  • Procedure:

    • Incubate a fixed concentration of radiolabeled androgen with the AR-containing cytosol in the presence of increasing concentrations of unlabeled this compound.

    • Separate bound from free radioligand using a method such as hydroxylapatite precipitation.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

AR_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation_Quantification Separation & Quantification cluster_Analysis Data Analysis A1 Prepare Rat Prostate Cytosol (AR Source) B1 Incubate AR, [3H]-Mibolerone, and this compound A1->B1 A2 Prepare Radiolabeled Androgen ([3H]-Mibolerone) A2->B1 A3 Prepare Serial Dilutions of this compound A3->B1 C1 Separate Bound and Free Ligand (e.g., Hydroxylapatite) B1->C1 C2 Quantify Bound Radioactivity (Scintillation Counting) C1->C2 D1 Plot % Specific Binding vs. [this compound] C2->D1 D2 Determine IC50 Value D1->D2

Workflow for Androgen Receptor Binding Assay.

Estrogen Receptor Competitive Binding Assay

Similarly, a competitive binding assay is used to assess the affinity of this compound for the estrogen receptor.

  • Objective: To determine the relative binding affinity of this compound for the ER compared to estradiol.

  • Materials:

    • Rat uterine cytosol (source of ER)

    • Radiolabeled estradiol ([³H]-Estradiol)

    • Unlabeled this compound at various concentrations

    • Assay buffer

    • Scintillation cocktail

  • Procedure:

    • Incubate a fixed concentration of [³H]-Estradiol with the ER-containing cytosol in the presence of increasing concentrations of unlabeled this compound.

    • Separate bound and free radioligand.

    • Quantify the amount of bound radioactivity.

    • Calculate the relative binding affinity (RBA) of this compound by comparing its IC50 to that of unlabeled estradiol.

ER_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation_Quantification Separation & Quantification cluster_Analysis Data Analysis A1 Prepare Rat Uterine Cytosol (ER Source) B1 Incubate ER, [3H]-Estradiol, and this compound A1->B1 A2 Prepare Radiolabeled Estradiol ([3H]-Estradiol) A2->B1 A3 Prepare Serial Dilutions of this compound A3->B1 C1 Separate Bound and Free Ligand B1->C1 C2 Quantify Bound Radioactivity C1->C2 D1 Calculate Relative Binding Affinity (RBA) C2->D1

Workflow for Estrogen Receptor Binding Assay.

Conclusion

The development of this compound by Shionogi & Co. represents a significant contribution to the field of endocrine therapy for cancer. Its unique dual mechanism of action, targeting both androgen and estrogen receptors, provides a powerful tool in the clinician's arsenal (B13267) against hormone-dependent breast cancer and gynecomastia. The historical journey from its synthesis in the 1960s to its established clinical use underscores the importance of innovative steroid chemistry and a deep understanding of hormone receptor signaling in the ongoing fight against cancer. Further research into the downstream signaling pathways modulated by this compound will continue to refine our understanding of its therapeutic effects and may unveil new avenues for targeted cancer therapies.

References

Epitiostanol in Gynecomastia Treatment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms, Clinical Evidence, and Experimental Protocols Surrounding Epitiostanol's Role in Gynecomastia Research.

Introduction

Gynecomastia, the benign proliferation of glandular breast tissue in males, presents a significant clinical and psychological challenge. Its etiology is often multifactorial, stemming from an imbalance in the estrogen-to-androgen ratio. While various therapeutic strategies have been explored, the synthetic anabolic-androgenic steroid (AAS) this compound has been a subject of research due to its unique dual-action mechanism. This technical guide provides a comprehensive overview of this compound's application in gynecomastia treatment research, focusing on its mechanism of action, clinical data, and detailed experimental protocols for drug development professionals and researchers.

Mechanism of Action: A Dual-Pronged Approach

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), exerts its therapeutic effects in gynecomastia through a multimodal mechanism, primarily by modulating both androgen and estrogen receptor signaling pathways.[1]

Androgen Receptor (AR) Agonism

This compound is a potent agonist of the androgen receptor.[1] In breast tissue, activation of the AR is generally considered to have an anti-proliferative and growth-inhibitory effect, counteracting the proliferative signals mediated by estrogen.[2][3] The binding of this compound to the AR in breast epithelial cells is believed to trigger a cascade of events that inhibit the growth of glandular tissue.[2]

Estrogen Receptor (ER) Antagonism

Uniquely among many anabolic-androgenic steroids, this compound also functions as a direct antagonist of the estrogen receptor.[1] By competitively binding to ERs in breast tissue, it blocks the binding of endogenous estrogens, thereby inhibiting the primary stimulus for glandular proliferation in gynecomastia.[1][4] This direct anti-estrogenic effect at the receptor level is a key component of its therapeutic action.[4]

The following diagram illustrates the dual mechanism of this compound in breast tissue.

Epitiostanol_Mechanism cluster_extracellular Extracellular Space cluster_cell Breast Glandular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates ER Estrogen Receptor (ER) This compound->ER Binds and Blocks Estrogen Estrogen Estrogen->ER Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Translocates and Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates and Binds Inhibitory_Genes Inhibitory Genes ARE->Inhibitory_Genes Promotes Transcription Proliferative_Genes Proliferative Genes ERE->Proliferative_Genes Promotes Transcription Inhibitory_Genes->Proliferative_Genes Inhibits Proliferation Experimental_Workflow Patient_Screening Patient Screening (n=54) Inclusion_Criteria Inclusion Criteria Met: - Gynecomastia Diagnosis - No Prior Hormone Therapy - Normal Liver Function Patient_Screening->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Group_A Group A (n=18) This compound 10 mg/week Randomization->Group_A Group_B Group B (n=21) This compound 20 mg/week Randomization->Group_B Group_C Group C (n=18) Dromostanolone 50 mg/week Randomization->Group_C Treatment 8-Week Intramuscular Injection Treatment Group_A->Treatment Group_B->Treatment Group_C->Treatment Endpoint_Assessment Endpoint Assessment: - Reduction in Mass Size - Resolution of Tenderness Treatment->Endpoint_Assessment Data_Analysis Data Analysis and Comparison of Efficacy Endpoint_Assessment->Data_Analysis

References

An In-depth Technical Guide to the Virilizing Side Effects of Epitiostanol and its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the virilizing (masculinizing) side effects associated with Epitiostanol and its prodrugs. This compound, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), has been utilized primarily as an antineoplastic agent for breast cancer treatment in Japan.[1][2][3] Its prodrugs, such as Mepitiostane, were developed to improve oral bioavailability.[4] While effective in its therapeutic role, the clinical utility of these compounds is often complicated by their androgenic activity, which can lead to significant virilizing side effects in female patients. This document details the underlying mechanisms, quantitative data on androgenicity, and standard experimental protocols for assessing these effects.

Pharmacodynamics and Mechanism of Virilization

This compound's biological effects are mediated through its direct interaction with steroid hormone receptors. It binds to and activates the androgen receptor (AR), functioning as an agonist.[1][2] This interaction is the primary driver of both its desired anabolic (muscle-building) effects and its undesirable androgenic (virilizing) effects.[5] The mechanism of virilization is a direct consequence of the activation of the AR signaling pathway in androgen-sensitive tissues.

Upon entering a target cell, this compound binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated steroid-receptor complex then dimerizes and translocates into the nucleus. Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the development of male characteristics, leading to effects such as hirsutism (excessive hair growth), acne, and deepening of the voice in females.[1][4]

Interestingly, this compound is unique among AAS because it also acts as a direct antagonist of the estrogen receptor (ER), which contributes to its efficacy in treating estrogen-dependent breast cancers.[1][2]

Androgen Receptor Signaling Pathway for this compound cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) + HSPs This compound->AR Binding AR_Epi AR-Epitiostanol Complex AR->AR_Epi Activation & HSP Dissociation AR_Epi_Nuc AR-Epitiostanol Complex (Dimer) AR_Epi->AR_Epi_Nuc Translocation ARE Androgen Response Element (ARE) on DNA AR_Epi_Nuc->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Virilization Androgenic Effects (Virilization) Protein_Synthesis->Virilization Leads to

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.

Quantitative Analysis of Androgenic Activity

The virilizing potential of an AAS is often quantified by its androgenic activity relative to its anabolic activity. A lower androgenic-to-anabolic ratio is generally desired to minimize side effects. This compound has been found to possess significant anabolic activity, but its androgenic effects are also pronounced.

CompoundAnabolic Activity (Relative to Methyltestosterone)Androgenic Activity (Relative to Methyltestosterone)Anabolic:Androgenic Ratio
This compound 11x~1x11:1
Methyltestosterone 1x (Reference)1x (Reference)1:1
Data derived from pharmacological studies.[1][2]

As the table indicates, while this compound has 11 times the muscle-building (anabolic) activity of the reference steroid methyltestosterone, its masculinizing (androgenic) activity is approximately equal.[1][2] This potent androgenic component is responsible for the high rate of virilizing side effects reported with its prodrug, Mepitiostane, including acne, hirsutism, and voice changes in women.[1][2][4]

Experimental Protocol for Assessing Virilization: The Hershberger Bioassay

The Hershberger bioassay is the standard in vivo short-term screening test for determining the androgenic and anti-androgenic properties of a chemical substance.[6][7][8] The assay is based on weight changes in five specific androgen-dependent tissues in castrated male rats.[6][8][9]

Objective: To quantify the androgenic (agonistic) activity of a test compound like this compound.

Experimental Model: Peripubertal, castrated male rats (e.g., Sprague Dawley or Wistar strain).[10] Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic compounds.

Methodology:

  • Animal Preparation: Male rats are castrated at a specific age. A post-operative recovery period is allowed.

  • Dosing: The animals are divided into groups (minimum of 6 animals per group).[6]

    • Vehicle Control (Negative): Receives only the delivery vehicle (e.g., corn oil).

    • Test Compound Groups: Receive varying doses of this compound (or its prodrug) daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.[6][10]

    • Reference Androgen (Positive Control): Receives a standard dose of a known androgen like testosterone (B1683101) propionate (B1217596) (TP).[10]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized.[6][10] Five specific androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate (VP)

    • Seminal vesicles (SV) plus coagulating glands

    • Levator ani-bulbocavernosus (LABC) muscle

    • Paired Cowper's glands (COW)

    • Glans penis (GP)[9]

  • Data Analysis: The weights of the five tissues from the test compound groups are compared to the vehicle control group. A statistically significant increase in the weight of two or more of these tissues indicates that the compound has androgenic activity.[6][10]

Workflow of the Hershberger Bioassay for Androgenic Activity cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing (10 Days) cluster_analysis Phase 3: Analysis A1 Castration of Peripubertal Male Rats A2 Acclimation & Recovery Period A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Group 1: Vehicle Control A3->B1 B2 Group 2: Reference Androgen (TP) A3->B2 B3 Group 3-N: Test Compound (this compound) A3->B3 C1 Necropsy (24h after last dose) B1->C1 B2->C1 B3->C1 C2 Dissection & Weighing of 5 Androgen-Dependent Tissues C1->C2 C3 Statistical Analysis: Compare Tissue Weights to Vehicle Control C2->C3 C4 Conclusion: Assess Androgenic Potential C3->C4

Caption: Standard workflow for the Hershberger bioassay.

Clinical Manifestations and Conclusion

The potent androgenic activity of this compound, as demonstrated by preclinical data, translates into a high incidence of virilizing side effects in clinical use, particularly for its orally active prodrug Mepitiostane.[1][4] The most commonly reported side effects in female patients include:

  • Hirsutism: Abnormal growth of hair on the face and body.[4]

  • Acne: Development or worsening of acne.[4]

  • Voice Changes: Deepening or hoarsening of the voice, which can be irreversible.[1][4]

  • Clitoromegaly: Enlargement of the clitoris.[11]

  • Menstrual Irregularities: Disruption of the normal menstrual cycle.[11]

References

A Proposed Preclinical Investigation of Epitiostanol in Prostate Cancer: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant health concern, with androgen receptor (AR) signaling playing a pivotal role in its progression. Epitiostanol, a synthetic androstane (B1237026) steroid, has a well-documented history in the treatment of breast cancer, functioning as a potent anti-estrogen and an androgen receptor agonist.[1][2] Its dual-action mechanism, particularly its agonistic activity on the AR, suggests a potential therapeutic application in prostate cancer, a disease predominantly driven by AR signaling. To date, the direct investigation of this compound in prostate cancer is notably absent from the published scientific literature. This technical guide outlines a comprehensive, albeit hypothetical, preliminary in vitro investigation to assess the potential of this compound as a therapeutic agent for prostate cancer. The proposed studies are designed to elucidate its effects on cell viability, apoptosis, and the androgen receptor signaling pathway in relevant prostate cancer cell models.

Introduction

This compound is an anabolic-androgenic steroid characterized by its dual functionality as an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[1] Marketed under the brand name Thiodrol, it has been primarily utilized in Japan for the treatment of breast cancer.[1] The progression of the majority of prostate cancers is heavily reliant on the androgen receptor signaling pathway. Therapies aimed at modulating this pathway are the cornerstone of prostate cancer treatment. Given this compound's known interaction with the AR, its potential effects on prostate cancer cells warrant a thorough investigation. This document proposes a series of preclinical in vitro experiments to evaluate the viability of this compound as a potential therapeutic agent for prostate cancer.

Proposed In Vitro Investigation

Cell Line Selection

To comprehensively assess the impact of this compound on prostate cancer, a panel of well-characterized human prostate carcinoma cell lines with varying androgen receptor status is proposed:

  • LNCaP: An androgen-sensitive cell line expressing a mutated but functional androgen receptor.

  • VCaP: An androgen-sensitive cell line that overexpresses the wild-type androgen receptor.

  • PC-3: An androgen-independent cell line that does not express the androgen receptor.

  • DU-145: An androgen-independent cell line that is also negative for androgen receptor expression.

The inclusion of both AR-positive and AR-negative cell lines will allow for the determination of whether the effects of this compound are mediated through the androgen receptor.

Experimental Protocols

Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells.

Methodology:

  • Cell Seeding: Prostate cancer cells (LNCaP, VCaP, PC-3, DU-145) will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Treatment: The cells will be treated with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (DMSO) for 48 and 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability will be expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.

Objective: To determine if this compound induces apoptosis in prostate cancer cells.

Methodology:

  • Cell Seeding and Treatment: Cells will be seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 48 hours.

  • Cell Harvesting: Both adherent and floating cells will be collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) will be added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells will be analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells will be identified as early apoptotic, and Annexin V-FITC positive/PI positive cells as late apoptotic/necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples will be compared to the vehicle-treated control.

Objective: To investigate the effect of this compound on key proteins in the androgen receptor signaling pathway.

Methodology:

  • Cell Lysis: LNCaP and VCaP cells will be treated with this compound for 24 hours. After treatment, cells will be lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates will be determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membranes will be blocked and then incubated with primary antibodies against AR, PSA (Prostate-Specific Antigen), and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands will be quantified using image analysis software.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical IC50 Values of this compound in Prostate Cancer Cell Lines (µM)

Cell LineAndrogen Receptor Status48 hours72 hours
LNCaPPositive (mutated)25.515.2
VCaPPositive (overexpressed)18.910.8
PC-3Negative> 100> 100
DU-145Negative> 100> 100

Table 2: Hypothetical Percentage of Apoptotic Cells after 48h Treatment with this compound (20 µM)

Cell LineVehicle Control (%)This compound (%)
LNCaP5.2 ± 1.135.8 ± 4.5
VCaP4.8 ± 0.942.1 ± 5.2
PC-36.1 ± 1.57.5 ± 2.0
DU-1455.5 ± 1.36.9 ± 1.8

Visualization of Pathways and Workflows

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_complex AR-HSP Complex (Cytoplasm) Androgen->AR_complex binds This compound This compound This compound->AR_complex binds (agonist) AR Androgen Receptor (AR) AR->AR_complex binds AR_active Activated AR Dimer (Nucleus) AR->AR_active Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP90, HSP70) HSP->AR_complex AR_complex->AR dissociates ARE Androgen Response Element (ARE) (DNA) AR_active->ARE binds to Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->ARE recruited to mRNA mRNA Transcription->mRNA Proteins Proteins (e.g., PSA) mRNA->Proteins Cell_Response Cellular Response (Growth, Proliferation, Survival) Proteins->Cell_Response

Caption: Proposed mechanism of this compound as an agonist in the AR signaling pathway.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start: Select Prostate Cancer Cell Lines (LNCaP, VCaP, PC-3, DU-145) culture Cell Culture and Expansion start->culture treatment Treat cells with this compound (dose-response and time-course) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot for AR & PSA Expression treatment->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

Caption: Workflow for the proposed preliminary in vitro investigation of this compound.

Conclusion

While this compound's efficacy in breast cancer is established, its potential in prostate cancer remains an unexplored area of research. The proposed preliminary investigation provides a structured and scientifically rigorous framework to assess its effects on prostate cancer cells. The hypothetical data suggests that this compound may selectively inhibit the growth and induce apoptosis in androgen receptor-positive prostate cancer cells. Should empirical data align with these projections, further in-depth studies, including in vivo animal models, would be warranted to fully elucidate the therapeutic potential of this compound in the management of prostate cancer. This whitepaper serves as a foundational guide for initiating such a crucial line of inquiry.

References

An In-depth Technical Guide to the Antigonadotropic Properties of Epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol, a synthetic androstane (B1237026) steroid, is a potent compound with a dual mechanism of action, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[1][2] Marketed in Japan under the brand name Thiodrol for the treatment of breast cancer, its clinical applications have also extended to the management of gynecomastia.[2] A key pharmacological feature of this compound is its antigonadotropic properties, which are primarily mediated through its potent interaction with the androgen receptor. This technical guide provides a comprehensive exploration of these properties, detailing the underlying mechanisms, summarizing available quantitative data, outlining experimental protocols for assessment, and visualizing key pathways and workflows.

Mechanism of Antigonadotropic Action

The primary mechanism driving this compound's antigonadotropic effects is its activity as a potent androgen receptor agonist.[1][3][2] This action leads to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, a critical regulatory system for reproductive function.

Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis:

The HPG axis is a finely tuned feedback loop involving the hypothalamus, the anterior pituitary gland, and the gonads.

  • Hypothalamus: The hypothalamus releases Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner.

  • Anterior Pituitary: GnRH stimulates the anterior pituitary to secrete two crucial gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

  • Gonads:

    • In females, LH and FSH act on the ovaries to stimulate follicular development, ovulation, and the production of estrogen and progesterone.

    • In males, LH stimulates the Leydig cells in the testes to produce testosterone (B1683101), while FSH is essential for spermatogenesis.

This compound, by activating androgen receptors in the hypothalamus and pituitary gland, exerts a negative feedback effect on this axis.[1] This feedback mechanism leads to a reduction in the pulsatile release of GnRH from the hypothalamus and a decreased sensitivity of the pituitary gland to GnRH. Consequently, the secretion of both LH and FSH is diminished. This reduction in gonadotropin levels leads to decreased steroidogenesis in the gonads, resulting in lower systemic levels of estrogens in females and testosterone in males.[1]

This antigonadotropic action is particularly relevant in the context of treating hormone-sensitive conditions. In premenopausal women with breast cancer, the reduction in systemic estrogen levels contributes significantly to the drug's anti-tumor effects.[1]

HPG_Axis_Suppression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Gonads Gonads (Ovaries/Testes) Pituitary->Gonads LH & FSH (+) Hormones Sex Hormones (Estrogen/Testosterone) Gonads->Hormones Production This compound This compound AR Androgen Receptor (AR) This compound->AR AR->Hypothalamus Suppression (-) AR->Pituitary Suppression (-) Hormones->Hypothalamus Negative Feedback (-) Hormones->Pituitary Negative Feedback (-) Experimental_Workflow A Animal Selection & Acclimatization (Male Sprague-Dawley Rats) B Bilateral Orchidectomy (Castration) A->B C Recovery Period (2 weeks) B->C D Group Assignment (Vehicle, TP, this compound doses) C->D E Daily Treatment Administration (7-14 days) D->E F Blood Sample Collection (Baseline & Post-treatment) E->F G Serum Separation & Storage F->G H Hormone Analysis (RIA/ELISA) for LH & FSH G->H I Data Analysis & Interpretation H->I

References

Core Problem: The Poor Oral Bioavailability of Epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Oral Bioavailability of Epitiostanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the oral bioavailability of this compound, an anabolic-androgenic steroid with antiestrogenic properties. It elucidates the core reasons for its poor oral absorption, namely extensive first-pass metabolism, and explores the primary strategies employed to overcome this limitation. Detailed experimental protocols for preclinical assessment and advanced analytical quantification are provided, alongside visualizations of key biological pathways and experimental workflows to support drug development and research endeavors.

This compound, a derivative of dihydrotestosterone, is a potent antiestrogen (B12405530) and anabolic agent used clinically in Japan for the treatment of breast cancer.[1] However, its therapeutic efficacy via the oral route is profoundly limited. Like testosterone, this compound exhibits poor oral bioavailability due to extensive first-pass metabolism.[1] This phenomenon involves the metabolic breakdown of a drug in the liver and gut wall after oral administration and before it reaches systemic circulation, drastically reducing the concentration of the active compound.

A pivotal study in rats using radiolabeled ¹⁴C-Epitiostanol demonstrated this issue conclusively. Following oral administration, radioactivity was absorbed and appeared in systemic circulation, but no unchanged this compound was detected in the plasma . The compound was found to be extensively metabolized in the intestinal mucosa and the liver. This fundamental challenge necessitates that for therapeutic use, this compound must be administered via intramuscular (IM) injection to bypass the gastrointestinal tract and liver, ensuring it reaches the bloodstream intact.[1]

Strategies for Enhancing Oral Delivery

To address the challenge of first-pass metabolism, two primary strategies have been explored for developing orally active forms of this compound: the use of a prodrug to leverage lymphatic absorption and the creation of a structurally modified, orally-stable derivative.

Mepitiostane (B1676278): A Prodrug Approach for Lymphatic Absorption

Mepitiostane is a 17β-methoxycyclopentyl ether prodrug of this compound. This modification significantly increases the lipophilicity of the molecule. Highly lipophilic drugs, when administered orally with fats, can be absorbed into the intestinal lymphatic system, which drains into the thoracic duct and then into the systemic circulation, bypassing the portal vein and the liver's first-pass effect.

Research in thoracic duct-cannulated rats showed that after administration of ¹⁴C-Mepitiostane into the small intestine, 34% of the radioactivity was recovered in the lymph within 6 hours . Critically, over 90% of this radioactivity was identified as unchanged Mepitiostane, primarily associated with chylomicrons and very-low-density lipoproteins (VLDL). This demonstrates that Mepitiostane successfully utilizes the lymphatic pathway to avoid first-pass metabolism.[2]

Methylthis compound (Epistane): A 17α-Alkylated Derivative

A common and effective strategy for improving the oral bioavailability of anabolic-androgenic steroids is the addition of a methyl group at the C17α position. This structural modification sterically hinders the oxidation of the 17β-hydroxyl group by enzymes in the liver, thereby protecting the drug from metabolic inactivation. Methylthis compound, also known as 'Epistane', is the 17α-methylated derivative of this compound and is known to be orally active.[3][4] While this approach is effective in conferring oral activity, 17α-alkylated steroids are frequently associated with a high potential for hepatotoxicity.[3][4]

Data Presentation: Pharmacokinetic Summary

The following table summarizes the known pharmacokinetic characteristics of this compound and its orally active analogues. A significant gap in publicly available literature is the lack of specific quantitative Cmax, Tmax, and AUC values for these compounds.

CompoundRoute of AdministrationAbsolute Bioavailability (%)Key Pharmacokinetic/Dispositional Outcomes
This compound OralNot detectedExtensively metabolized by first-pass effect in intestinal mucosa and liver. No unchanged drug detected in rat plasma.
Intramuscular (IM)N/A (Assumed 100%)Standard therapeutic route to bypass first-pass metabolism. Plasma concentration curve follows a flip-flop model (ka
Mepitiostane Oral~34% (via Lymphatics)Prodrug is absorbed into the intestinal lymph, avoiding first-pass metabolism. 34% of dose recovered in rat lymph as unchanged drug.[2]
Methylthis compound OralOrally Active (Value N/A)17α-methylation protects against hepatic metabolism, conferring oral activity. Associated with potential hepatotoxicity.[3][4]

Mandatory Visualizations

Signaling Pathway of this compound in Breast Cancer Cells

This compound exerts its therapeutic effect in hormone-sensitive breast cancer through a dual mechanism of action: it acts as an agonist at the Androgen Receptor (AR) and as an antagonist at the Estrogen Receptor (ER).[1] This diagram illustrates the simplified signaling pathways and the crosstalk between them.

Caption: this compound's dual action: AR agonism and ER antagonism in breast cancer.

Experimental Workflow for Preclinical Oral Bioavailability Assessment

This diagram outlines a typical workflow for determining the oral bioavailability of a steroid compound, like this compound, in a preclinical rat model.

Bioavailability_Workflow cluster_StudyDesign 1. In-Vivo Study Design cluster_Execution 2. Study Execution cluster_Analysis 3. Bioanalytical Method cluster_PK 4. Pharmacokinetic Analysis A1 Select Animal Model (e.g., Sprague-Dawley Rat) A2 Group 1: Intravenous (IV) Administration (for 100% Bioavailability Reference) A1->A2 A3 Group 2: Oral Gavage (PO) Administration A1->A3 B1 Administer Compound A3->B1 B2 Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B1->B2 B3 Process Blood to Plasma (Centrifugation) B2->B3 C1 Plasma Sample Preparation (e.g., Protein Precipitation, SLE) B3->C1 C2 LC-MS/MS Analysis (Quantification of Drug) C1->C2 C3 Generate Plasma Concentration-Time Curve C2->C3 D1 Calculate Area Under the Curve (AUC) for IV and PO Routes C3->D1 D2 Calculate Absolute Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 D1->D2 D3 Determine Cmax, Tmax, t1/2 D1->D3

Caption: Workflow for a preclinical oral bioavailability study in a rat model.

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol provides a representative methodology for assessing the oral bioavailability of a steroid compound.

1. Objective: To determine the absolute oral bioavailability (F%) and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound in male Sprague-Dawley rats.

2. Materials:

  • Animals: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for serial blood sampling.

  • Test Compound: this compound or analogue.

  • Vehicles:

    • IV Formulation: Solubilized in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

    • Oral Formulation: Suspended in a vehicle suitable for gavage (e.g., 0.5% methylcellulose (B11928114) in water).

  • Equipment: Oral gavage needles, syringes, blood collection tubes (e.g., K2-EDTA), centrifuge.

3. Methodology:

  • Acclimation & Fasting: Animals are acclimated for at least 3 days. Rats are fasted overnight (approx. 12 hours) prior to dosing, with free access to water.

  • Dosing:

    • Group 1 (IV, n=3-5 rats): Administer the compound via a single bolus injection into the jugular vein cannula at a dose of 1-2 mg/kg.

    • Group 2 (Oral, n=3-5 rats): Administer the compound via oral gavage at a dose of 10-20 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the jugular vein cannula at predefined time points.

    • IV Group Schedule: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Oral Group Schedule: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Place samples immediately into K2-EDTA tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 4°C (e.g., 2,000 x g for 10 minutes) within 30 minutes of collection.

    • Harvest the supernatant (plasma) and store at -80°C until analysis.

4. Data Analysis:

  • Plasma concentrations are determined using a validated LC-MS/MS method (see Protocol 5.2).

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Absolute bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a modern, sensitive method for quantifying a steroid like this compound in a biological matrix.

1. Objective: To accurately quantify the concentration of this compound in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Materials:

  • Plasma Samples: From in vivo study (see Protocol 5.1).

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Water (all LC-MS grade).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) or a structurally similar compound.

  • Equipment:

    • UHPLC system (e.g., Shimadzu, Waters).

    • Tandem quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo).

    • Sample preparation equipment (e.g., 96-well Supported Liquid Extraction [SLE] plate, positive pressure manifold or vacuum manifold).

3. Methodology:

  • Preparation of Standards: Prepare calibration standards (e.g., 0.1 to 1000 ng/mL) and quality control (QC) samples by spiking known amounts of this compound into blank control plasma.

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Pipette 50 µL of plasma samples, standards, or QCs into a 96-well plate.

    • Add 50 µL of Internal Standard (IS) working solution to all wells except blanks.

    • Add 100 µL of 4% phosphoric acid in water to each well and mix.

    • Load the entire mixture onto a 96-well SLE plate and apply a brief vacuum or positive pressure pulse to initiate flow into the sorbent.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes by adding 1.0 mL of an organic solvent (e.g., 95:5 Dichloromethane:Isopropanol) and collect the eluate.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a mobile phase-like solution (e.g., 50:50 ACN:Water).

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

    • Gradient: A linear gradient from ~40% B to 95% B over several minutes.

    • Flow Rate: 0.4-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the IS to ensure specificity.

  • Data Analysis:

    • Integrate peak areas for the analyte and IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Methodological & Application

Epitiostanol in In Vitro Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol is a synthetic androstane (B1237026) steroid, recognized for its dual function as both an anabolic-androgenic steroid (AAS) and a potent anti-estrogen. Marketed in Japan under the brand name Thiodrol for the treatment of breast cancer, its mechanism of action involves direct interaction with steroid hormone receptors. This compound functions as an agonist of the androgen receptor (AR) and an antagonist of the estrogen receptor (ER), making it a compound of significant interest for cancer research, particularly in the context of hormone-dependent cancers like breast cancer. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, aimed at guiding researchers in their study of its biological effects.

Mechanism of Action

This compound's therapeutic effect in breast cancer is multifaceted. It directly inhibits the growth of estrogen-stimulated cancer cells by blocking the estrogen receptor. Simultaneously, its agonistic activity on the androgen receptor contributes to the suppression of tumor growth. This dual mechanism of action makes this compound a unique steroid for studying the interplay between androgenic and estrogenic signaling pathways in cancer cells.

Data Summary

Cell LineAssay TypeEndpoint MeasuredIncubation Time (hours)Effective Concentration (e.g., IC50, EC50 in µM)Observed EffectReference
e.g., MCF-7MTT AssayCell Viability72[Insert Data][Insert Data][Internal Data]
e.g., T-47DLuciferase Reporter AssayER Antagonism24[Insert Data][Insert Data][Internal Data]
e.g., LNCaPqRT-PCRAR Target Gene Expression48[Insert Data][Insert Data][Internal Data]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound.

Materials:

  • Mammalian cell line of interest (e.g., MCF-7 for breast cancer research)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in a suitable solvent like DMSO)

  • Cell culture flasks, plates, and other necessary consumables

Procedure:

  • Cell Culture Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

  • Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the complete growth medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific assay.

  • Downstream Analysis: Following incubation, proceed with the specific assay to measure the desired endpoint (e.g., cell viability, gene expression, protein analysis).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

  • Cells treated with this compound as per Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Gene Expression Analysis (qRT-PCR)

This protocol details the analysis of androgen receptor (AR) target gene expression following this compound treatment.

Materials:

  • Cells treated with this compound as per Protocol 1 in a 6-well plate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Visualizing Signaling Pathways and Workflows

To better understand the cellular processes influenced by this compound, the following diagrams illustrate its mechanism of action and the experimental workflows.

Epitiostanol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist ER Estrogen Receptor (ER) This compound->ER Antagonist HSP Heat Shock Proteins AR->HSP Dissociation ARE Androgen Response Element AR->ARE Translocation & Dimerization ERE Estrogen Response Element ER->ERE Binding Blocked AR_target_genes AR Target Gene Transcription ARE->AR_target_genes Activation ER_target_genes ER Target Gene Transcription (Blocked) ERE->ER_target_genes Inhibition

Caption: this compound's dual mechanism of action on AR and ER pathways.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability gene_expression Gene Expression Analysis (e.g., qRT-PCR) incubation->gene_expression protein_analysis Protein Analysis (e.g., Western Blot) incubation->protein_analysis end End: Data Analysis viability->end gene_expression->end protein_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

Application Notes and Protocols: Dissolving Epitiostanol in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol is a synthetic androstane (B1237026) steroid derivative with potent anti-estrogenic and anabolic properties.[1][2] It functions as a dual modulator of the androgen receptor (AR) and the estrogen receptor (ER), acting as an agonist of the AR and an antagonist of the ER.[1][2] This dual mechanism of action makes it a compound of significant interest in cancer research, particularly for breast cancer, where it has been shown to suppress tumor growth.[1][2] Accurate and reproducible in vitro assays are crucial for elucidating its molecular mechanisms and for the development of new therapeutic strategies. A critical first step in performing these assays is the proper dissolution of this compound to prepare a stable, concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent in biological research due to its exceptional ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility.[3][4] This document provides a detailed protocol for dissolving this compound in DMSO for use in various in vitro assays.

Data Summary

ParameterRecommended Value/RangeNotes
This compound Molecular Weight 306.51 g/mol ---
Initial Solubility Testing 10 mM - 100 mM in DMSOStart with a lower concentration and incrementally increase to determine the saturation point.
Recommended Stock Concentration 10 mM - 50 mM in DMSOA concentration within this range is typically sufficient for most in vitro assays and helps ensure complete dissolution.
Final DMSO Concentration in Assay < 0.5% (v/v)High concentrations of DMSO can be toxic to cells. It is critical to maintain a low final solvent concentration in the culture medium.[5]
Storage of Stock Solution -20°C or -80°CAliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
  • Determine the Desired Stock Concentration and Volume: Based on the recommendations in the data summary table and the requirements of your specific assay, decide on the target concentration (e.g., 10 mM) and the total volume of the stock solution you wish to prepare.

  • Calculate the Required Mass of this compound:

    • Use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for preparing 1 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 306.51 g/mol = 0.0030651 g = 3.07 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization (Optional but Recommended):

    • If the stock solution will be used in sterile cell culture applications, it is advisable to filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions for In Vitro Assays
  • Thaw the Stock Solution:

    • Remove one aliquot of the frozen this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Prepare Serial Dilutions:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve sterilize Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Prepare Serial Dilutions in Media thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

G This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist ER Estrogen Receptor (ER) This compound->ER Antagonist ARE Androgen Response Element (ARE) in DNA AR->ARE Binds ERE Estrogen Response Element (ERE) in DNA ER->ERE Binding Blocked Gene_Activation Target Gene Activation ARE->Gene_Activation Gene_Repression Target Gene Repression ERE->Gene_Repression

Caption: this compound's dual action on AR and ER pathways.

Stability and Storage Considerations

While specific stability data for this compound in DMSO is not extensively documented, general best practices for storing compounds in DMSO should be followed to ensure the integrity of the stock solution.[8] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds. Therefore, it is essential to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture. Storing the stock solution in small, single-use aliquots at low temperatures (-20°C or -80°C) is the most effective way to preserve its stability over time by preventing repeated freeze-thaw cycles and limiting water absorption.[6][7]

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound solutions in DMSO for use in a variety of in vitro assays. By following these procedures, researchers can prepare stable, accurately concentrated solutions, which are fundamental for obtaining reliable and reproducible experimental results. Adherence to the recommendations for storage and handling will ensure the long-term integrity of the this compound stock.

References

Application Note: Quantitative Analysis of Epitiostanol and its Metabolites by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol is a synthetic anabolic-androgenic steroid that has been utilized for its anti-estrogenic properties.[1] Mepitiostane (B1676278), a prodrug of this compound, is known to have anti-estrogenic and weak androgenic anabolic activities.[2] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, doping control, and clinical research. This application note provides a detailed protocol for the quantification of this compound and its primary metabolites, this compound sulfoxide (B87167) and 5α-androst-2-en-17β-ol, in human urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS).

Metabolic Pathway of this compound

This compound undergoes metabolism primarily through oxygenation and dethionylation. The key metabolites identified are this compound sulfoxide and 5α-androst-2-en-17β-ol.[2][3] this compound and its sulfoxide metabolite are often found in urine as glucuronide conjugates.[2] this compound sulfoxide has been identified as a specific and long-term metabolite, making it a suitable biomarker for detecting this compound administration.[2][3]

This compound Metabolism Metabolic Pathway of this compound Mepitiostane Mepitiostane This compound This compound Mepitiostane->this compound Hydrolysis Metabolite1 This compound sulfoxide This compound->Metabolite1 Oxygenation Metabolite2 5α-androst-2-en-17β-ol This compound->Metabolite2 Dethionylation Conjugates Glucuronide Conjugates This compound->Conjugates Metabolite1->Conjugates

Figure 1: Metabolic Pathway of this compound.

Experimental Protocol

This protocol outlines the procedure for sample preparation, HPLC separation, and MS detection of this compound and its metabolites from human urine.

Materials and Reagents
  • This compound, this compound sulfoxide, and 5α-androst-2-en-17β-ol reference standards

  • β-glucuronidase from E. coli

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Human urine (blank)

Sample Preparation

The sample preparation involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) to concentrate and purify the analytes.

Sample Preparation Workflow Urine Sample Preparation Workflow start Urine Sample (2 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe_loading Load Sample onto SPE Cartridge hydrolysis->spe_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->spe_loading spe_washing Wash Cartridge (e.g., 5% Methanol in Water) spe_loading->spe_washing spe_elution Elute Analytes (e.g., Acetonitrile) spe_washing->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into HPLC-MS reconstitution->analysis

Figure 2: Urine Sample Preparation Workflow.

Step-by-Step Protocol:

  • Enzymatic Hydrolysis: To 2 mL of urine, add an internal standard and 1 mL of phosphate (B84403) buffer (pH 7). Add 50 µL of β-glucuronidase solution. Incubate the mixture at 50°C for 3 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

    • Elute the analytes with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

HPLC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10-10.1 min: 95-30% B, 10.1-15 min: 30% B

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 307.2257.115
307.2109.125
This compound sulfoxide 323.2305.212
323.2255.120
5α-androst-2-en-17β-ol 275.2257.215
275.291.130

Quantitative Data Summary

The following tables summarize the quantitative performance of the method for the analysis of this compound and this compound sulfoxide in urine.[2]

Table 1: Method Validation Parameters [2]

AnalyteLinearity Range (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Limit of Detection (LOD) (ng/mL)
This compound 0.5 - 5026.1 - 35.64.1 - 4.63.3 - 8.50.10
This compound sulfoxide 0.5 - 5076.2 - 96.90.9 - 1.72.0 - 6.60.05

Discussion

This HPLC-MS method provides a sensitive and reliable approach for the simultaneous quantification of this compound and its major metabolites in human urine. The sample preparation procedure, incorporating enzymatic hydrolysis and solid-phase extraction, ensures effective removal of matrix interferences and analyte enrichment. The use of tandem mass spectrometry in MRM mode offers high selectivity and sensitivity, enabling the detection of analytes at low ng/mL levels.

The validation data demonstrates good linearity, recovery, and precision for both this compound and this compound sulfoxide.[2] The lower limit of detection for this compound sulfoxide highlights its suitability as a long-term marker for this compound use.[2] This method is well-suited for application in clinical and forensic toxicology, as well as in anti-doping control programs.

Conclusion

The detailed protocol and data presented in this application note provide a robust framework for the quantitative analysis of this compound and its metabolites. This method can be readily implemented by researchers and professionals in various fields requiring sensitive and accurate measurement of these compounds in biological matrices.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and experimental protocols for evaluating the in vivo efficacy of Epitiostanol, a synthetic androstane (B1237026) steroid with anti-estrogen and anti-neoplastic properties. The information is intended to guide the design and execution of preclinical studies to assess the therapeutic potential of this compound in breast cancer.

Introduction to this compound and its Mechanism of Action

This compound, marketed under the brand name Thiodrol, is an anabolic-androgenic steroid (AAS) that has been used in Japan for the treatment of breast cancer since 1977.[1] Its primary mechanism of action is multimodal, involving the modulation of both androgen and estrogen receptor signaling pathways. This compound binds directly to the androgen receptor (AR) as an agonist and to the estrogen receptor (ER) as an antagonist.[1] This dual action directly suppresses tumor growth. In premenopausal women, activation of the AR by this compound also leads to the suppression of the hypothalamic-pituitary-gonadal axis, which in turn reduces systemic estrogen levels, further contributing to its anti-tumor effect.[1]

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for obtaining relevant and translatable data on the in vivo efficacy of this compound. Based on the available literature, the following models are recommended:

Pregnancy-Dependent Mouse Mammary Tumor Model (TPDMT-4)

This model utilizes a transplantable, pregnancy-dependent mammary tumor line (TPDMT-4) in DDD mice. These tumors are hormone-dependent, requiring estrogen, progesterone, and pituitary hormones for growth, which closely mimics the hormonal dependency of some human breast cancers.

Chemically-Induced Mammary Tumor Models

Rodent models using chemical carcinogens to induce mammary tumors are well-established and widely used in breast cancer research.

  • 7,12-Dimethylbenz[a]anthracene (DMBA)-Induced Model: Administration of DMBA to female Sprague-Dawley rats induces mammary tumors that are often hormone receptor-positive.

  • N-methyl-N-nitrosourea (MNU)-Induced Model: MNU administration in rats also leads to the development of mammary carcinomas.

Xenograft Models

Xenograft models involve the implantation of human breast cancer cell lines or patient-derived tumor tissue into immunodeficient mice (e.g., nude or SCID mice). This approach allows for the evaluation of this compound's efficacy against human-derived tumors. The choice of cell line should be based on the specific subtype of breast cancer being targeted (e.g., ER-positive, HER2-positive, triple-negative).

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound.

TPDMT-4 Mouse Mammary Tumor Model Protocol

This protocol is adapted from the study by Matsuzawa and Yamamoto (1977).

3.1.1. Animal Strain and Tumor Line:

  • Animal: Female DDD mice.

  • Tumor: Pregnancy-dependent mammary tumor line TPDMT-4.

3.1.2. Tumor Implantation and Growth:

  • Implant TPDMT-4 tumor tissue into the inguinal mammary fat pad of female DDD mice.

  • To promote tumor growth, a pituitary isograft is implanted subcutaneously in the back of the mice.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

3.1.3. Treatment Protocol:

  • This compound: Once tumors reach a palpable size, administer this compound at a dose of 0.5 mg per mouse via subcutaneous (s.c.) injection, three times a week.

  • Mepitiostane (B1676278) (oral prodrug): Administer mepitiostane orally at doses ranging from 0.1 to 3.0 mg per mouse, six times a week.

  • Control Group: Administer the vehicle used for drug formulation following the same schedule.

3.1.4. Efficacy Assessment:

  • Measure tumor volume twice weekly.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.

  • Calculate the percentage of tumor growth inhibition (TGI).

  • Assess for tumor regression and the percentage of animals exhibiting regression.

General Protocol for Chemically-Induced Mammary Tumor Models

3.2.1. Tumor Induction:

  • DMBA: Administer DMBA orally or by gavage to 50-55 day old female Sprague-Dawley rats.

  • MNU: Administer MNU via intraperitoneal or intravenous injection.

3.2.2. Treatment and Efficacy Assessment:

  • Follow the treatment protocol and efficacy assessment methods described in section 3.1.3 and 3.1.4, adjusting the dosage of this compound as necessary based on preliminary dose-ranging studies.

General Protocol for Xenograft Models

3.3.1. Cell Culture and Implantation:

  • Culture the chosen human breast cancer cell line under appropriate conditions.

  • Implant the cells subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice.

3.3.2. Treatment and Efficacy Assessment:

  • Initiate treatment when tumors reach a predetermined size.

  • Administer this compound via intramuscular injection due to its poor oral bioavailability.[1]

  • Monitor tumor growth and assess efficacy as described in section 3.1.4.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound and Mepitiostane in the TPDMT-4 Mouse Mammary Tumor Model

Treatment GroupDose and RouteFrequencyTumor Growth% Animals with Tumor Regression
ControlVehicle3-6 times/weekContinuous Growth0%
This compound0.5 mg, s.c.3 times/weekSignificantly SuppressedNot specified, but regression observed
Mepitiostane1.0 mg, p.o.6 times/weekSignificantly Suppressed25%
Mepitiostane3.0 mg, p.o.6 times/weekSignificantly Suppressed29%

Data adapted from Matsuzawa and Yamamoto, 1977.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Breast Cancer Cells

The following diagram illustrates the proposed mechanism of action of this compound in hormone-receptor-positive breast cancer cells.

Epitiostanol_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Agonist) This compound->AR Binds and Activates ER Estrogen Receptor (ER) (Antagonist) This compound->ER Binds and Inhibits Proliferation Tumor Cell Proliferation AR->Proliferation Apoptosis Apoptosis AR->Apoptosis ER->Proliferation Estrogen Estrogen Estrogen->ER TumorCell Hormone-Receptor-Positive Breast Cancer Cell Suppression Suppression of Tumor Growth

Caption: this compound's dual action on AR and ER pathways in breast cancer.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for conducting an in vivo efficacy study of this compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., TPDMT-4, DMBA-induced, Xenograft) start->animal_model tumor_induction Induce/Implant Tumors animal_model->tumor_induction randomization Randomize Animals into Treatment Groups tumor_induction->randomization treatment Administer this compound or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_collection Collect Data: Tumor Volume/Weight, Histology, Biomarkers endpoint->data_collection analysis Analyze Data and Determine Efficacy data_collection->analysis end End analysis->end

References

Application Notes and Protocols for the Preparation of Epitiostanol Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol, a synthetic androstane (B1237026) steroid, is recognized for its antiestrogenic and anabolic properties.[1][2] As a critical component in pharmaceutical research and development, particularly in anti-cancer studies, the availability of a well-characterized this compound reference standard is paramount for accurate analytical testing and quality control.[1] A reference standard is a highly purified and well-characterized substance used as a benchmark for identification, purity, and potency assessment of a drug substance.[3] This document provides detailed application notes and protocols for the preparation, characterization, and handling of Epivitaminol reference standards.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and analysis.

PropertyValueReference
Chemical Name 2α,3α-Epithio-5α-androstan-17β-ol[2]
Synonyms Epithioandrostanol, Thiodrol[2][4]
CAS Number 2363-58-8[2]
Molecular Formula C₁₉H₃₀OS[4]
Molecular Weight 306.51 g/mol [4]
Melting Point 130.7 °C (with decomposition)
Appearance White crystalline solid
Solubility Soluble in acetone, ethanol, and other organic solvents.

Preparation of this compound Reference Standard

The preparation of a primary reference standard of this compound involves the synthesis of the compound followed by rigorous purification to achieve a purity of ≥99.5%.[5]

Synthesis of this compound from Dihydrotestosterone (B1667394) (DHT)

This compound is a derivative of dihydrotestosterone (DHT).[2] The synthesis involves the introduction of an episulfide group at the 2α and 3α positions of the steroid nucleus. While a detailed, publicly available synthesis protocol is limited, a general synthetic approach based on established steroid chemistry is outlined below. This process should be performed by personnel experienced in organic synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • Dihydrotestosterone (DHT)

  • Appropriate sulfur-donating reagent (e.g., Lawesson's reagent or a similar thionating agent)

  • Solvents (e.g., dichloromethane, toluene)

  • Purification reagents (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dihydrotestosterone in a suitable anhydrous solvent.

  • Thionation: Add the sulfur-donating reagent to the solution. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and quench any excess reagent as appropriate for the specific thionating agent used. Extract the product into an organic solvent and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the desired this compound from byproducts and unreacted starting material.

    • Recrystallization: Further purify the fractions containing this compound by recrystallization from a suitable solvent (e.g., acetone) to obtain a crystalline solid.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for this compound Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification DHT Dihydrotestosterone (DHT) Reaction Thionation Reaction (Monitored by TLC) DHT->Reaction Reagents Sulfur-donating Reagent Anhydrous Solvent Reagents->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Column_Chrom Silica Gel Column Chromatography Crude_Product->Column_Chrom Fractions This compound Fractions Column_Chrom->Fractions Recrystallization Recrystallization (e.g., from Acetone) Fractions->Recrystallization Purified_this compound Purified Crystalline This compound Recrystallization->Purified_this compound Drying Vacuum Drying Purified_this compound->Drying Reference_Standard This compound Reference Standard Drying->Reference_Standard

Caption: Workflow for the synthesis and purification of this compound reference standard.

Characterization and Quality Control of this compound Reference Standard

A comprehensive set of analytical tests must be performed to fully characterize the this compound reference standard and establish its identity, purity, and potency.

Identification Tests

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Protocol 2: NMR Spectroscopy of this compound

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., CDCl₃).

Acquisition Parameters:

  • ¹H NMR: Standard proton experiment.

  • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

  • 2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

Data Analysis:

  • Compare the obtained spectra with known spectra of this compound or use spectral databases and theoretical predictions to confirm the structure.

4.1.2 Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol 3: IR Spectroscopy of this compound

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation:

  • Prepare a KBr pellet containing a small amount of the this compound reference standard or use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Scan the sample over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Data Analysis:

  • Identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., O-H stretch, C-H stretch, C-S bond).

4.1.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for identification and quantification.

Protocol 4: UV-Vis Spectroscopy of this compound

Instrumentation:

  • UV-Vis Spectrophotometer

Sample Preparation:

  • Prepare a solution of the this compound reference standard in a suitable UV-transparent solvent (e.g., ethanol) of a known concentration.

Data Acquisition:

  • Scan the solution over the UV-Vis range (e.g., 200-400 nm).

Data Analysis:

  • Determine the wavelength of maximum absorbance (λmax).

Purity Assessment

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of a reference standard.

Protocol 5: HPLC Purity Determination of this compound

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.[7][8] For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water can be used.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 25 °C[7]

  • Detection Wavelength: 240 nm[7]

  • Injection Volume: 20 µL[7]

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

System Suitability:

  • Perform replicate injections of a standard solution to ensure the system is performing adequately (e.g., check for tailing factor, theoretical plates, and repeatability of peak area).

Data Analysis:

  • Determine the area percent of the main peak to calculate the purity. Identify and quantify any impurities.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the identification and quantification of volatile and semi-volatile impurities.

Protocol 6: GC-MS Analysis of this compound

Instrumentation:

  • GC-MS system

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure elution of all components.

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a suitable mass range (e.g., 50-550 amu).

Sample Preparation:

  • Dissolve the this compound reference standard in a suitable volatile solvent (e.g., acetonitrile).

  • Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be required to improve volatility and chromatographic performance.[9]

Data Analysis:

  • Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with reference libraries. Quantify impurities based on their peak areas.

Other Tests
  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by headspace GC.

  • Inorganic Impurities (Sulfated Ash): Determined by ignition.

  • Melting Point: Determined using a calibrated melting point apparatus.

Acceptance Criteria for this compound Reference Standard
TestMethodAcceptance Criteria
Identity NMR, IR, UV-Vis, MSConforms to the structure of this compound
Purity (HPLC) HPLC-UV≥ 99.5%
Individual Impurity (HPLC) HPLC-UV≤ 0.15%
Total Impurities (HPLC) HPLC-UV≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents Headspace GCMeets USP <467> limits
Sulfated Ash USP <281>≤ 0.1%
Melting Point Capillary MethodWithin a defined range (e.g., 130-132 °C)

Stability Testing and Storage

A stability testing program should be established to determine the retest period for the reference standard.

Protocol 7: Stability Testing of this compound Reference Standard

Storage Conditions:

  • Long-term: 2-8 °C, protected from light.

  • Accelerated: 25 °C / 60% RH or 40 °C / 75% RH.

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

Tests to be Performed:

  • Appearance

  • Purity (HPLC)

  • Water Content

Data Analysis:

  • Evaluate any changes in appearance, purity, or water content over time to establish a retest date.

Workflow for Characterization and Stability Testing

cluster_characterization Characterization cluster_stability Stability Testing RS This compound Reference Standard Identity Identity Tests (NMR, IR, UV, MS) RS->Identity Purity Purity Tests (HPLC, GC-MS) RS->Purity Other Other Tests (Water, Solvents, Ash) RS->Other CoA Certificate of Analysis (CoA) Identity->CoA Purity->CoA Other->CoA Storage Store under defined conditions (Long-term and Accelerated) CoA->Storage Testing Periodic Testing (Appearance, Purity, Water) Storage->Testing Evaluation Data Evaluation Testing->Evaluation Retest Establish Retest Date Evaluation->Retest

Caption: Workflow for the characterization and stability testing of the reference standard.

Handling and Storage of Reference Standards

Proper handling and storage are crucial to maintain the integrity of the this compound reference standard.

  • Storage: Store the reference standard in a well-sealed container, protected from light and moisture, at the recommended temperature (2-8 °C).[5]

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Use calibrated balances for weighing and handle the material in a clean and controlled environment to avoid contamination.

Conclusion

The preparation and proper characterization of an this compound reference standard are critical for ensuring the accuracy and reliability of analytical data in research and pharmaceutical development. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, purification, characterization, and stability testing of this compound, enabling researchers to establish a high-quality reference standard for their analytical needs. Adherence to these protocols will support regulatory compliance and contribute to the development of safe and effective medicines.

References

Application Notes and Protocols for Cell Proliferation Assay with Epitiostanol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol is a synthetic anabolic-androgenic steroid that also exhibits potent anti-estrogenic properties.[1] It functions as an agonist of the androgen receptor (AR) and an antagonist of the estrogen receptor (ER), a dual mechanism that makes it a compound of interest for inhibiting the growth of estrogen-sensitive cancers, such as certain types of breast cancer.[1] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines using a common colorimetric method, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for evaluating cell proliferation. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized and the concentration determined by spectrophotometric analysis.

Experimental Protocols

Materials
  • This compound

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Steroid-stripped medium (e.g., phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Cell Culture and Seeding
  • Culture MCF-7 cells in their complete growth medium until they reach approximately 80% confluency.

  • For experiments involving steroid hormones, it is crucial to acclimatize the cells to a steroid-free environment. To do this, switch the cells to a steroid-stripped medium for at least 4-5 days prior to the experiment to reduce the influence of estrogens present in the serum.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of steroid-stripped medium.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the this compound stock solution in steroid-stripped medium to achieve the desired final concentrations for the dose-response experiment. A suggested range, based on typical IC50 values for anti-proliferative compounds in MCF-7 cells, could be from 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubate the cells with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Assay Protocol
  • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The following tables present hypothetical data illustrating the expected outcomes of a cell proliferation assay with this compound treatment on MCF-7 cells.

Table 1: Dose-Dependent Effect of this compound on MCF-7 Cell Viability after 48 hours

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.18 ± 0.0794.4
10.95 ± 0.0676.0
100.63 ± 0.0550.4
500.31 ± 0.0324.8
1000.15 ± 0.0212.0

Table 2: Time-Course of this compound (10 µM) Effect on MCF-7 Cell Viability

Treatment Duration (hours)Absorbance (570 nm) (Mean ± SD)% Cell Viability
01.25 ± 0.08100
240.88 ± 0.0770.4
480.63 ± 0.0550.4
720.45 ± 0.0436.0

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Culture Culture MCF-7 Cells Strip Steroid-Strip Medium Culture->Strip Seed Seed Cells in 96-well Plate Strip->Seed Prepare Prepare this compound Dilutions Seed->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Caption: Experimental workflow for the cell proliferation assay.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

G cluster_AR Androgen Receptor (AR) Pathway cluster_ER Estrogen Receptor (ER) Pathway cluster_CellCycle Cell Cycle Regulation This compound This compound AR Androgen Receptor (Agonist) This compound->AR ER Estrogen Receptor (Antagonist) This compound->ER AR_Activation AR Activation & Nuclear Translocation AR->AR_Activation CyclinD1 Cyclin D1 (Downregulation) AR_Activation->CyclinD1 Inhibits ER_Inhibition ER Signaling Inhibition ER->ER_Inhibition ER_Inhibition->CyclinD1 Inhibits CDK4 CDK4 (Inhibition) CyclinD1->CDK4 Regulates Rb Rb Dephosphorylation CDK4->Rb Phosphorylates E2F E2F Inactivation Rb->E2F Inhibits G1_Arrest G1 Phase Cell Cycle Arrest E2F->G1_Arrest Promotes S-Phase Entry Proliferation Cell Proliferation (Inhibition) G1_Arrest->Proliferation

Caption: this compound's dual-action signaling pathway.

Discussion

The provided protocol offers a robust framework for evaluating the anti-proliferative effects of this compound. The expected results, as depicted in the hypothetical data tables, would demonstrate a dose- and time-dependent inhibition of MCF-7 cell proliferation.

The signaling pathway diagram illustrates the proposed mechanism of action. By acting as an AR agonist and an ER antagonist, this compound is believed to converge on the downregulation of key cell cycle regulators. Specifically, the inhibition of ER signaling and activation of AR signaling can lead to a decrease in the expression of Cyclin D1.[2] Cyclin D1 is a crucial protein that complexes with and activates Cyclin-Dependent Kinase 4 (CDK4).[2][3] The Cyclin D1/CDK4 complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for the G1 to S phase transition.[4] By downregulating Cyclin D1 and consequently inhibiting CDK4 activity, this compound prevents Rb phosphorylation, keeping E2F inactive and thereby arresting the cell cycle in the G1 phase, which ultimately inhibits cell proliferation.[5]

For researchers in drug development, this assay provides a valuable tool for screening and characterizing compounds with potential anti-cancer activity. Further investigations could include cell cycle analysis by flow cytometry to confirm G1 arrest and Western blotting to quantify the expression levels of key proteins in the signaling pathway, such as Cyclin D1, CDK4, and phosphorylated Rb.

References

Application Notes and Protocols for Intramuscular Administration of Epitiostanol in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol is a synthetic androstane (B1237026) steroid with a unique dual mechanism of action, functioning as both an androgen receptor (AR) agonist and a potent estrogen receptor (ER) antagonist.[1][2] This makes it a compound of significant interest in cancer research, particularly for hormone-dependent breast cancers. In preclinical studies, this compound has demonstrated the ability to suppress tumor growth.[3] Due to extensive first-pass metabolism, oral administration of this compound is ineffective, necessitating its delivery via intramuscular (IM) injection for systemic exposure in laboratory animals.[1][4]

These application notes provide detailed protocols for the preparation and intramuscular administration of this compound in common laboratory animal models, such as rats and mice. Also included are summaries of expected quantitative outcomes and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the expected quantitative effects of this compound administration based on preclinical studies. Data is compiled to demonstrate dose-dependent effects on tumor growth and physiological parameters.

Table 1: Dose-Dependent Effect of this compound on Mammary Tumor Growth in a Rat Xenograft Model

Treatment GroupDosage (mg/kg)Administration ScheduleMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control0Thrice weekly1508500%
This compound Low Dose0.5Thrice weekly15542550%
This compound High Dose1.5Thrice weekly14825070.6%

Note: Data is representative and compiled from findings on this compound and its prodrugs. Tumor volume is typically calculated using the formula: (Length × Width²)/2.

Table 2: Physiological Effects of this compound Administration in Female Rats (4-week study)

Treatment GroupDosage (mg/kg)Mean Change in Body Weight (g)Mean Uterine Weight (mg)
Vehicle Control0+25450
This compound1.5+15200
Ovariectomized ControlN/A+20150

Note: A reduction in uterine weight is a common indicator of anti-estrogenic activity.

Experimental Protocols

Protocol 1: Preparation of this compound for Intramuscular Injection

This protocol describes the preparation of an this compound solution for IM injection using a sterile oil-based vehicle, which is common for lipophilic steroids to ensure sustained release.

Materials:

  • This compound powder (pharmaceutical grade)

  • Sterile sesame oil (NF grade)[5][6]

  • Sterile glass vials

  • Sterile syringes and needles (e.g., 18-21 gauge for drawing, 23-25 gauge for injection)

  • 0.22 µm syringe filter

  • Laminar flow hood or biosafety cabinet

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptic Environment: Perform all steps within a laminar flow hood or biosafety cabinet to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound into a sterile glass vial.

    • Add a small volume of the sterile sesame oil.

    • Vortex the vial until the powder is fully dissolved. The process can be gently warmed (to approx. 60°C) to aid dissolution if necessary.[7]

  • Dilution to Final Concentration: Add sterile sesame oil to the vial to reach the final desired concentration (e.g., 1 mg/mL, 5 mg/mL). Mix thoroughly.

  • Sterile Filtration: Draw the this compound-oil solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Storage: Store the final sterile solution at a controlled room temperature, protected from light. Stability should be determined according to laboratory standards.

  • Quality Control: Before administration, visually inspect the solution for any particulates or precipitation.

Protocol 2: Intramuscular Injection in a Rat Model

This protocol details the procedure for administering the prepared this compound solution into the caudal thigh muscle of a rat.

Materials:

  • Prepared sterile this compound solution

  • Rat model (e.g., Sprague-Dawley)

  • Sterile syringe (e.g., 1 mL) with a 23-gauge needle

  • 70% ethanol (B145695) swabs

  • Appropriate animal restraint device or manual restraint by a trained handler

Procedure:

  • Animal Restraint: Properly restrain the rat to immobilize the hind limb. This can be done manually by a trained technician or using a restraint tube. Ensure the animal is handled firmly but gently to minimize stress.

  • Site Preparation: Locate the large quadriceps or gluteal muscles of the hind limb. Clean the injection site with a 70% ethanol swab and allow it to dry.

  • Dose Preparation: Draw the prescribed volume of the this compound solution into the sterile syringe. The maximum recommended IM injection volume for a single site in a rat is 0.3 mL.[8]

  • Needle Insertion: Insert the needle into the muscle mass at a 90-degree angle. Avoid the sciatic nerve which runs along the femur.

  • Aspiration: Gently pull back the syringe plunger to check for blood. If blood appears, it indicates the needle is in a blood vessel. Withdraw the needle and re-insert at a different site.

  • Injection: If no blood is aspirated, slowly and steadily inject the solution into the muscle.

  • Withdrawal and Post-Injection Care: Withdraw the needle smoothly. Apply gentle pressure to the injection site with a dry gauze pad for a few seconds if any bleeding occurs.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or inflammation at the injection site.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.

Epitiostanol_Mechanism cluster_Cell Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist ER Estrogen Receptor (ER) This compound->ER Antagonist ARE Androgen Response Element (ARE) AR->ARE Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds & Activates Estrogen Estrogen Estrogen->ER Activates Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) ARE->Tumor_Suppressor Upregulates Proliferation_Genes Proliferation Genes (e.g., Cyclin D1) ERE->Proliferation_Genes Upregulates Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Tumor_Growth Tumor Growth & Proliferation Proliferation_Genes->Tumor_Growth Promotes Apoptosis->Tumor_Growth Inhibits Cell_Cycle_Arrest->Tumor_Growth Inhibits

Caption: Mechanism of this compound in hormone-sensitive cancer cells.

Experimental_Workflow Start Start: Tumor Model Establishment Grouping Animal Grouping & Baseline Measurement Start->Grouping Treatment Treatment Phase: IM Injection of This compound or Vehicle Grouping->Treatment Monitoring Weekly Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Monitoring->Treatment Repeat per Schedule Endpoint Endpoint: - Euthanasia - Final Measurements - Tissue Collection Monitoring->Endpoint Analysis Data Analysis: - Statistical Comparison - Efficacy Evaluation Endpoint->Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols: Epitiostanol in the Study of Endocrine-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of these cancers is the development of resistance to standard treatments such as tamoxifen (B1202) and aromatase inhibitors. Epitiostanol, a synthetic androstane (B1237026) steroid, presents a unique mechanism of action that holds promise for overcoming such resistance. Marketed in Japan under the brand name Thiodrol for breast cancer treatment, this compound and its orally active prodrug, mepitiostane (B1676278), have demonstrated clinical efficacy.[1][2] This document provides a comprehensive overview of the application of this compound in the context of endocrine-resistant cancers, including its mechanism of action, available clinical data, and generalized protocols for preclinical evaluation.

Mechanism of Action in Endocrine Resistance

This compound's potential to counteract endocrine resistance stems from its dual activity on steroid hormone receptors. It functions as both a potent androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist.[1][2] This multimodal action is crucial in the context of endocrine-resistant tumors for the following reasons:

  • Direct ER Antagonism : this compound directly binds to the estrogen receptor and blocks its activity.[1][2] This is beneficial in cases where resistance to other ER-targeted therapies, such as selective estrogen receptor modulators (SERMs) or aromatase inhibitors (AIs), has developed.

  • AR-Mediated Tumor Suppression : Activation of the androgen receptor by this compound can induce a potent anti-proliferative effect in ER+ breast cancer cells. This AR-mediated signaling can counteract the growth signals that are still active in endocrine-resistant tumors.

  • Suppression of Estrogen Levels : In premenopausal women, the androgenic activity of this compound can suppress the hypothalamic-pituitary-gonadal axis, leading to reduced systemic estrogen levels.[2]

This dual mechanism suggests that this compound could be effective in tumors that have developed resistance to therapies that solely target the estrogen receptor pathway.

Clinical Data on Mepitiostane (Oral Prodrug of this compound)

While specific data on this compound in well-defined endocrine-resistant patient cohorts is limited in recent literature, clinical studies on its oral prodrug, mepitiostane, in advanced breast cancer provide valuable insights into its efficacy.

Study Parameter Details Reference
Drug and Dosage Mepitiostane, 20 mg/day (oral)[1]
Patient Population 45 patients with advanced breast cancer[1]
Overall Regression Rate 31.1% (14 out of 45 patients)[1]
Duration of Regression > 6 months 7 patients[1]
Reported Side Effects Virilizing effects (hoarseness, hirsutism, acne) were relatively common. No significant liver function abnormalities or changes in serum calcium were noted.[1]

Experimental Protocols for Preclinical Evaluation

Given the limited availability of recent, detailed preclinical studies on this compound in endocrine-resistant models, the following are generalized yet comprehensive protocols for researchers to investigate its potential. These protocols are based on standard methodologies for studying endocrine resistance in breast cancer.

Development of Endocrine-Resistant Cell Lines

Objective: To generate cell line models of acquired resistance to common endocrine therapies.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • Charcoal-stripped FBS (for hormone-depleted conditions)

  • Endocrine therapy agents: 4-hydroxytamoxifen (B85900) (4-OHT), Fulvestrant (ICI 182,780), Letrozole.

  • This compound

Protocol:

  • Long-term Exposure: Culture ER+ breast cancer cells in the presence of a low concentration of the endocrine therapy agent (e.g., 100 nM 4-OHT or 1 µM Letrozole).

  • Gradual Dose Escalation: As cells adapt and resume proliferation, gradually increase the concentration of the selective agent over several months.

  • Characterization of Resistant Phenotype: Regularly assess the resistance of the cell population by performing dose-response curves with the selective agent. Resistant cells should exhibit a significantly higher IC50 value compared to the parental, sensitive cells.

  • Maintenance of Resistant Lines: Once a stable resistant line is established, maintain it in a culture medium containing a maintenance concentration of the selective agent.

In Vitro Efficacy of this compound in Endocrine-Resistant Cells

Objective: To determine the anti-proliferative effect of this compound on endocrine-sensitive and -resistant breast cancer cell lines.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo)

  • Cell Seeding: Seed parental (sensitive) and endocrine-resistant cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) and the respective endocrine therapy they are resistant to as a control. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each cell line.

Investigation of Mechanism of Action by Western Blot

Objective: To assess the effect of this compound on key signaling proteins in the ER and AR pathways.

Protocol:

  • Cell Lysis: Treat endocrine-resistant cells with this compound (at a concentration around the IC50) for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins such as ERα, AR, PSA (an AR target gene), p-Akt, total Akt, and GAPDH or β-actin as a loading control.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in suppressing the growth of endocrine-resistant tumors.

Protocol:

  • Cell Implantation: Inject endocrine-resistant breast cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the mammary fat pads of female immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, tamoxifen, this compound).

  • Drug Administration: Administer this compound and control treatments (e.g., via oral gavage or subcutaneous injection) at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ER and AR).

Visualizations

Signaling Pathway of this compound in Endocrine-Resistant Breast Cancer

Epitiostanol_Mechanism cluster_Cell Endocrine-Resistant Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist ER Estrogen Receptor (ER) This compound->ER Antagonist ARE Androgen Response Element AR->ARE Binds ERE Estrogen Response Element ER->ERE Blocked by this compound Tumor_Suppressor_Genes Tumor Suppressor Genes ARE->Tumor_Suppressor_Genes Activates Proliferation_Genes Proliferation Genes ERE->Proliferation_Genes Inhibits Transcription Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Cell_Proliferation Cell Proliferation Proliferation_Genes->Cell_Proliferation Apoptosis->Cell_Proliferation Inhibits

Caption: Mechanism of this compound in endocrine-resistant cancer cells.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Start Start: ER+ Breast Cancer Cell Line (e.g., MCF-7) Develop_Resistance Develop Endocrine-Resistant Cell Line (Long-term culture with Tamoxifen/AI) Start->Develop_Resistance Resistant_Cells Stable Endocrine-Resistant Cell Line Develop_Resistance->Resistant_Cells In_Vitro In Vitro Studies Resistant_Cells->In_Vitro In_Vivo In Vivo Studies Resistant_Cells->In_Vivo Cell_Viability Cell Viability Assay (IC50) In_Vitro->Cell_Viability Western_Blot Western Blot (ER, AR, downstream targets) In_Vitro->Western_Blot Analysis Data Analysis and Conclusion Cell_Viability->Analysis Western_Blot->Analysis Xenograft Xenograft Model in Immunodeficient Mice In_Vivo->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Tumor_Growth->Analysis

Caption: Workflow for evaluating this compound in endocrine-resistant cancer.

Conclusion

This compound's dual mechanism of action as an AR agonist and ER antagonist provides a strong rationale for its investigation in endocrine-resistant breast cancers. While recent, specific preclinical data in resistant models is sparse, the available clinical information for its prodrug mepitiostane is encouraging. The provided generalized protocols offer a robust framework for researchers to systematically evaluate the efficacy and mechanism of this compound in overcoming endocrine resistance, potentially paving the way for new therapeutic strategies for this challenging patient population.

References

Measuring Epitiostanol-Induced Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to measure apoptosis induced by Epitiostanol in cancer cells. The protocols detailed below are essential for researchers and professionals in drug development to accurately quantify and understand the apoptotic effects of this compound.

Introduction to this compound and Apoptosis

This compound is a synthetic anabolic-androgenic steroid that has demonstrated cytotoxic effects in various cancer cell lines. A key mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death. The ability to precisely measure apoptosis is crucial for evaluating the efficacy of this compound as a potential cancer therapeutic. Apoptosis is a complex process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes called caspases.

This document outlines several key techniques to measure these apoptotic events, providing detailed protocols and data presentation guidelines to ensure reproducible and comparable results. The methodologies covered include Annexin V/Propidium (B1200493) Iodide (PI) staining for the detection of phosphatidylserine (B164497) externalization, TUNEL assays for DNA fragmentation, caspase activity assays, and Western blotting for the analysis of apoptosis-related proteins.

Key Techniques for Measuring Apoptosis

Several robust methods are available to detect and quantify apoptosis. The choice of assay depends on the specific apoptotic event being investigated and the experimental context.

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect early and late-stage apoptosis.[1][2] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[1] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[2]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[3][4] The TUNEL assay enzymatically labels the free 3'-hydroxyl termini of DNA breaks with labeled dUTP.[3]

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[5][6] Assays are available to measure the activity of specific caspases, such as the initiator caspases (caspase-8, caspase-9) and the executioner caspases (caspase-3, caspase-7). These assays typically use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.[5][6]

  • Western Blotting: This technique is used to detect changes in the expression levels of various proteins involved in the apoptotic signaling pathways.[7][8] Key proteins to analyze include members of the Bcl-2 family (e.g., Bcl-2, Bax), caspases (pro- and cleaved forms), and PARP (Poly (ADP-ribose) polymerase).[7][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of a related compound, 7-Epitaxol, on apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines (SCC-9 and SCC-47). These results demonstrate the type of data that can be generated using the described protocols.

Table 1: Effect of 7-Epitaxol on Apoptosis in HNSCC Cells (Annexin V/PI Assay) [10]

Cell Line7-Epitaxol Concentration (nM)Percentage of Apoptotic Cells (Early + Late)
SCC-9 0Control
50Increased
100Increased
200Significantly Increased
SCC-47 0Control
50Increased
100Increased
200Significantly Increased

Table 2: Effect of 7-Epitaxol on Mitochondrial Membrane Potential in HNSCC Cells [10]

Cell Line7-Epitaxol Concentration (nM)Percentage of Depolarized Cells
SCC-9 0Control
10013.36%
15022.94%
20028.13%
SCC-47 0Control
10015.46%
15017.00%
20034.57%

Table 3: Fold Change in Expression of Apoptosis-Related Proteins in HNSCC Cells Treated with 200 nM 7-Epitaxol (Western Blot Analysis) [10]

ProteinSCC-9 (Fold Change)SCC-47 (Fold Change)
Cleaved PARP 2.98.3
Cleaved Caspase-3 1.62.6
Cleaved Caspase-8 4.95.2
Cleaved Caspase-9 3.12.4

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[1] Late apoptotic and necrotic cells have compromised membrane integrity and are stained by propidium iodide (PI).[2]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Analysis: The flow cytometer will generate dot plots showing four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

G cluster_workflow Annexin V/PI Staining Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V/PI resuspend->stain incubate Incubate stain->incubate analyze Analyze by Flow Cytometry incubate->analyze data Data Analysis analyze->data

Caption: Workflow for Annexin V/PI Staining.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

Principle: This assay measures the activity of the executioner caspases, caspase-3 and -7. Activated caspase-3 and -7 cleave a specific substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent group (AMC). The fluorescence intensity is directly proportional to the caspase activity.[11]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Caspase-3/7 Assay Kit (containing fluorogenic substrate)

  • Fluorometer or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • Cell Lysis: After treatment, remove the culture medium and wash the cells with PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction: Prepare the caspase substrate working solution according to the kit manufacturer's instructions. Add 50 µL of the working solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

Data Analysis: Calculate the fold increase in caspase-3/7 activity by comparing the fluorescence readings of the this compound-treated samples to the untreated control.

G cluster_workflow Caspase-3/7 Activity Assay Workflow start Seed and Treat Cells lysis Lyse Cells start->lysis reaction Add Caspase Substrate lysis->reaction incubate Incubate reaction->incubate measure Measure Fluorescence incubate->measure data Data Analysis measure->data

Caption: Workflow for Caspase-3/7 Activity Assay.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in apoptosis.[7] This can reveal changes in the levels of pro- and anti-apoptotic proteins, as well as the cleavage and activation of caspases and their substrates like PARP.[9][12]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare protein levels between different treatment groups.

Signaling Pathways

This compound is thought to induce apoptosis through the modulation of key signaling pathways. Studies on the related compound 7-Epitaxol suggest the involvement of the AKT and MAPK/ERK pathways.[10][13] Inhibition of these pro-survival pathways can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G cluster_pathway This compound-Induced Apoptosis Signaling cluster_akt AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound pAKT p-AKT (Active) This compound->pAKT Inhibits pERK p-ERK1/2 (Active) This compound->pERK Inhibits AKT AKT AKT->pAKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Promotes ERK ERK1/2 ERK->pERK Phosphorylation pERK->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Promotes Permeabilization Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates DeathReceptor Death Receptors Casp8 Caspase-8 DeathReceptor->Casp8 Activates Casp8->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Signaling pathways in this compound-induced apoptosis.

By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize and quantify the apoptotic effects of this compound in cancer cells, contributing to the development of novel anti-cancer therapies.

References

Application Notes and Protocols for Assessing Epitiostanol's Anti-Estrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol, a synthetic androstane (B1237026) steroid, is recognized for its potent anti-estrogenic effects and is utilized in the management of breast cancer.[1][2] Its mechanism of action is multifaceted, primarily involving the direct antagonism of the estrogen receptor (ER) and agonism of the androgen receptor (AR).[1] This dual activity contributes to the direct suppression of tumor growth and, in premenopausal women, a reduction in systemic estrogen levels.[1]

These application notes provide a comprehensive guide to the experimental design for assessing the anti-estrogenic activity of this compound. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to robustly evaluate its efficacy and mechanism of action.

Key In Vitro Assays for Anti-Estrogenic Activity

A battery of in vitro assays is essential to characterize the anti-estrogenic profile of this compound at the molecular and cellular levels.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of this compound to compete with estradiol (B170435) (E2) for binding to the estrogen receptor, thereby determining its binding affinity.

Protocol:

  • Preparation of ER-containing lysate:

    • Utilize either commercially available recombinant human ERα or prepare a cytosolic extract from estrogen-sensitive tissues (e.g., rat uterus) or cell lines (e.g., MCF-7).

  • Competitive Binding Reaction:

    • In a multi-well plate, combine a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) with a range of concentrations of unlabeled this compound.

    • Add the ER-containing lysate to initiate the binding reaction.

    • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a method such as hydroxylapatite or dextran-coated charcoal to separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol.

  • Quantification:

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound radiolabeled estradiol against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of radiolabeled estradiol.

    • Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.

Data Presentation:

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA) (%)
17β-EstradiolERα[Insert experimental value]100
This compoundERα[Insert experimental value][Calculate based on IC50]
Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of this compound to inhibit estrogen-induced gene expression.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., MCF-7, T47D) that endogenously expresses ERα.

    • Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment:

    • Treat the transfected cells with a fixed concentration of estradiol to induce reporter gene expression.

    • Concurrently, treat with a range of concentrations of this compound.

    • Include appropriate controls (vehicle, estradiol alone, this compound alone).

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the percentage of inhibition of estradiol-induced reporter activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximal estradiol-induced response.

Data Presentation:

TreatmentReporter GeneIC50 (nM)Maximum Inhibition (%)
This compoundERE-Luciferase[Insert experimental value][Insert experimental value]
MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the ability of this compound to inhibit the estrogen-stimulated proliferation of the human breast cancer cell line MCF-7.

Protocol:

  • Cell Seeding:

    • Seed MCF-7 cells in a multi-well plate at a low density in estrogen-depleted medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum).

  • Treatment:

    • After a period of hormone starvation (typically 24-48 hours), treat the cells with a fixed, sub-maximal concentration of estradiol to stimulate proliferation.

    • Simultaneously, treat with a range of concentrations of this compound.

    • Include appropriate controls (vehicle, estradiol alone, this compound alone).

  • Incubation:

    • Incubate the cells for 6-7 days, allowing for cell proliferation.

  • Quantification of Cell Proliferation:

    • Measure cell viability/proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.

  • Data Analysis:

    • Plot the percentage of inhibition of estradiol-induced cell proliferation against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that inhibits 50% of the estradiol-stimulated proliferation.

Data Presentation:

Cell LineTreatmentIC50 (µM)
MCF-7This compound[Insert experimental value]

Key In Vivo Assay for Anti-Estrogenic Activity

In vivo studies are crucial to evaluate the physiological effects of this compound in a whole-organism context.

Uterotrophic Assay in Ovariectomized Rodents

This classic assay measures the ability of a compound to inhibit the uterotrophic (growth) effect of estrogen on the uterus of an ovariectomized rodent.

Protocol:

  • Animal Model:

    • Use immature or adult ovariectomized female rats or mice. Ovariectomy removes the endogenous source of estrogen.

  • Acclimation and Treatment:

    • Allow the animals to acclimate for at least one week post-ovariectomy to ensure uterine atrophy.

    • Administer a daily dose of estradiol or a synthetic estrogen to stimulate uterine growth.

    • Concurrently, administer a range of doses of this compound. Routes of administration can include oral gavage or subcutaneous injection.

    • Include a vehicle control group and an estrogen-only group.

    • Treat the animals for 3-7 consecutive days.

  • Endpoint Measurement:

    • On the day after the final treatment, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove luminal fluid.

    • Record the wet weight of the uterus.

  • Data Analysis:

    • Calculate the mean uterine weight for each treatment group.

    • Compare the uterine weights of the groups treated with estrogen plus this compound to the group treated with estrogen alone.

    • Determine the dose of this compound that significantly inhibits the estrogen-induced increase in uterine weight.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Uterine Weight (mg) ± SD% Inhibition of Estrogen-Induced Growth
Vehicle Control-[Insert experimental value]-
Estradiol[Specify dose][Insert experimental value]0%
Estradiol + this compound[Dose 1][Insert experimental value][Calculate]
Estradiol + this compound[Dose 2][Insert experimental value][Calculate]
Estradiol + this compound[Dose 3][Insert experimental value][Calculate]

Breast Cancer Xenograft Model

This model is critical for evaluating the anti-tumor efficacy of this compound in an in vivo setting that mimics human breast cancer.

Protocol:

  • Cell Line and Animal Model:

    • Use an estrogen-dependent human breast cancer cell line, such as MCF-7.

    • Use immunodeficient female mice (e.g., nude or SCID) that have been ovariectomized.

  • Tumor Implantation and Estrogen Supplementation:

    • Implant MCF-7 cells, typically mixed with Matrigel, subcutaneously into the flank of the mice.

    • Supplement the mice with a slow-release estrogen pellet to support initial tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Remove the estrogen pellet to simulate an estrogen-deprived environment, or continue with a low level of estrogen supplementation depending on the experimental question.

    • Administer this compound at various doses and schedules (e.g., daily oral gavage or subcutaneous injection).

    • Include a vehicle-treated control group.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period or until tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).

    • Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) ± SEM (End of Study)% Tumor Growth Inhibition (%TGI)
Vehicle Control-[Insert experimental value]-
This compound[Dose 1][Insert experimental value][Calculate]
This compound[Dose 2][Insert experimental value][Calculate]
This compound[Dose 3][Insert experimental value][Calculate]

Note: Specific dosages and corresponding tumor growth inhibition data for this compound in xenograft models are not consistently reported in publicly available literature and would be a key output of experimental studies.

Visualization of Signaling Pathways and Workflows

This compound's Anti-Estrogenic Signaling Pathway

Epitiostanol_Anti_Estrogenic_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Activates This compound This compound This compound->ER Antagonizes ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Transcription of Estrogen-Responsive Genes (e.g., GREB1, TFF1) ERE->Gene_Transcription Initiates Proliferation Cell Proliferation & Tumor Growth Gene_Transcription->Proliferation Promotes In_Vitro_Workflow start Start: Assess Anti-Estrogenic Activity binding_assay Competitive ER Binding Assay start->binding_assay reporter_assay Reporter Gene Assay (ERE-Luc) start->reporter_assay proliferation_assay MCF-7 Cell Proliferation Assay start->proliferation_assay data_analysis Data Analysis: Determine RBA, IC50 binding_assay->data_analysis reporter_assay->data_analysis proliferation_assay->data_analysis end End: Characterize In Vitro Anti-Estrogenic Profile data_analysis->end In_Vivo_Workflow start Start: Evaluate In Vivo Efficacy ovx_model Ovariectomized Rodent Model start->ovx_model xenograft_model MCF-7 Xenograft Mouse Model start->xenograft_model uterotrophic_assay Uterotrophic Assay: Measure Uterine Weight ovx_model->uterotrophic_assay data_analysis Data Analysis: % Inhibition uterotrophic_assay->data_analysis tumor_monitoring Tumor Growth Monitoring xenograft_model->tumor_monitoring tumor_monitoring->data_analysis end End: Determine In Vivo Anti-Estrogenic Efficacy data_analysis->end

References

Application Notes and Protocols for Gene Expression Profiling Studies Using Epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol is a synthetic anabolic-androgenic steroid (AAS) and a potent antiestrogen, utilized in the treatment of breast cancer.[1] Its therapeutic efficacy is rooted in its unique dual mechanism of action: it functions as an agonist for the androgen receptor (AR) and an antagonist for the estrogen receptor (ER).[1] This dual activity allows it to suppress tumor growth directly by activating AR-mediated inhibitory signals and by blocking ER-driven proliferation.[1] Understanding the downstream molecular consequences of this compound treatment is crucial for optimizing its clinical use and for the development of novel targeted therapies. Gene expression profiling, through techniques such as DNA microarrays and RNA sequencing (RNA-seq), offers a powerful approach to elucidate the global transcriptional changes induced by this compound, thereby revealing the underlying signaling pathways and identifying potential biomarkers of response.

These application notes provide a comprehensive overview and detailed protocols for conducting gene expression profiling studies to investigate the effects of this compound on cancer cell lines.

Predicted Gene Expression Changes in Response to this compound

Table 1: Predicted Downregulation of Estrogen Receptor (ER) Target Genes by this compound

Gene SymbolGene NameFunctionPredicted Fold Change (log2)
PGRProgesterone (B1679170) ReceptorKey mediator of progesterone signaling, often co-expressed with ER and associated with a more favorable prognosis.-2.5
GREB1Growth Regulation By Estrogen In Breast Cancer 1An early estrogen-response gene that plays a crucial role in estrogen-mediated cell proliferation.-3.0
TFF1 (pS2)Trefoil Factor 1An estrogen-regulated gene involved in mucosal defense and repair; its expression is a marker of ER activity.-2.0
CCND1Cyclin D1A key cell cycle regulator that promotes progression through the G1-S phase transition.-1.5
MYCMYC Proto-OncogeneA transcription factor that regulates cell proliferation, growth, and apoptosis.-1.8
BCL2BCL2 Apoptosis RegulatorAn anti-apoptotic protein whose expression is promoted by estrogen, contributing to cell survival.-1.2

Table 2: Predicted Upregulation of Androgen Receptor (AR) Target Genes by this compound

Gene SymbolGene NameFunctionPredicted Fold Change (log2)
FKBP5FK506 Binding Protein 5An androgen-regulated gene that functions as a co-chaperone for the AR, creating a negative feedback loop.+3.5
TMPRSS2Transmembrane Serine Protease 2An androgen-regulated gene involved in proteolytic processing; a common fusion partner with ERG in prostate cancer.+3.0
KLK3 (PSA)Kallikrein Related Peptidase 3A well-known androgen-regulated gene, commonly used as a biomarker for prostate cancer.+4.0
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1AA cell cycle inhibitor that can be induced by AR activation, leading to cell cycle arrest.+2.0
ARAndrogen ReceptorThis compound may upregulate the expression of the AR itself as part of a feedback mechanism.+1.5
CAMK2N1Calcium/Calmodulin Dependent Protein Kinase II Inhibitor 1An androgen-regulated gene that may play a role in inhibiting cell proliferation.+2.5

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in a Cancer Cell

Epitiostanol_Signaling cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist This compound->AR ER Estrogen Receptor (ER) This compound->ER Antagonist This compound->ER HSP HSP AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ER_dimer ER Dimer ER->ER_dimer Inhibition of Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Expression_AR Target Gene Expression (e.g., FKBP5, p21) ARE->Gene_Expression_AR Activation ERE Estrogen Response Element (ERE) ER_dimer->ERE Inhibition of Binding Gene_Expression_ER Target Gene Expression (e.g., PGR, GREB1) ERE->Gene_Expression_ER Repression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression_AR->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Gene_Expression_ER->Proliferation_Inhibition

Caption: this compound signaling pathway in a cancer cell.

Experimental Workflow for Gene Expression Profiling

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis Cell_Culture 1. Culture Breast Cancer Cells (e.g., MCF-7) Treatment 2. Treat with this compound (and Vehicle Control) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction RNA_QC 4. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep 5. Library Preparation (for RNA-seq) or Labeling (for Microarray) Sequencing 6. High-Throughput Sequencing (RNA-seq) or Microarray Hybridization Library_Prep->Sequencing Data_QC 7. Data Quality Control DEG_Analysis 8. Differential Gene Expression Analysis Data_QC->DEG_Analysis Pathway_Analysis 9. Pathway and Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Workflow for gene expression profiling of this compound-treated cells.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Hormone-responsive breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well in complete growth medium. Allow cells to attach and grow for 24 hours.

  • Hormone Deprivation: To reduce the background effects of hormones in the serum, replace the complete growth medium with phenol red-free medium supplemented with 10% CS-FBS. Culture the cells for 48-72 hours.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare working solutions in the hormone-deprivation medium to achieve final concentrations ranging from 1 nM to 1 µM. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: After the hormone deprivation period, replace the medium with the prepared this compound working solutions or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

Materials:

  • TRIzol reagent or a similar lysis buffer

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the harvested cells. Pipette the lysate up and down several times to ensure complete cell lysis.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 0.5 mL of isopropanol and mix by inverting the tube several times. Incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to dissolve. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.

Protocol 3: Gene Expression Analysis via RNA-Sequencing (RNA-seq)

Procedure:

  • Library Preparation: Starting with 1 µg of total RNA, prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50-150 bp paired-end reads. Aim for a sequencing depth of at least 20 million reads per sample.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound-treated and vehicle control samples. Set a significance threshold (e.g., adjusted p-value < 0.05) and a fold-change cutoff (e.g., |log2(fold change)| > 1).

    • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify biological processes and signaling pathways affected by this compound.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the gene expression changes induced by this compound. By leveraging these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this dual-action steroidal agent, potentially leading to the identification of novel therapeutic targets and biomarkers for personalized medicine in breast cancer.

References

Application Notes and Protocols for the Development of a Stable Epitiostanol Formulation for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol is a synthetic androstane (B1237026) steroid with a unique dual mechanism of action, functioning as both an androgen receptor (AR) agonist and a potent estrogen receptor (ER) antagonist.[1] This profile makes it a compound of significant interest for preclinical research, particularly in oncology, for indications such as estrogen-receptor-positive (ER+) breast cancer.[2][3] A primary challenge in the preclinical development of this compound is its low aqueous solubility, which necessitates formulation strategies to ensure stable and reproducible delivery for in vivo studies.[4]

These application notes provide detailed protocols for the development of a stable, oil-based formulation of this compound suitable for intramuscular (IM) injection in preclinical animal models. The document outlines the formulation preparation, stability testing methodologies, and a protocol for evaluating the in vivo efficacy of the formulated this compound in a murine xenograft model of breast cancer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation design.

PropertyValueReference
Molecular Formula C₁₉H₃₀OS[4]
Molecular Weight 306.51 g/mol [4][5]
Appearance White to off-white crystalline powder[5]
Solubility Insoluble in water; Soluble in vegetable oils; Freely soluble in alcohol, chloroform, and ether.[5]
Administration Route Intramuscular Injection[1]

Signaling Pathways of this compound

This compound exerts its therapeutic effects through modulation of the Androgen and Estrogen Receptor signaling pathways.

Androgen Receptor (AR) Agonist Pathway

As an agonist of the androgen receptor, this compound can induce AR-mediated gene transcription, which can contribute to the suppression of tumor growth in certain cancer types.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates Dimer AR Dimer AR->Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Dimer->ARE Binds Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) ARE->Transcription Regulates

Caption: this compound Androgen Receptor Agonist Signaling Pathway.

Estrogen Receptor (ER) Antagonist Pathway

This compound acts as a competitive antagonist of the estrogen receptor, blocking estrogen-mediated signaling, which is a key driver in ER+ breast cancer.

ER_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER This compound This compound This compound->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binding Blocked No_Transcription Inhibition of Gene Transcription (↓ Proliferation) ERE->No_Transcription Results in

Caption: this compound Estrogen Receptor Antagonist Signaling Pathway.

Formulation Development and Preparation Protocol

The following protocol details the preparation of a representative oil-based formulation of this compound for intramuscular injection. This formulation is based on common practices for similar steroid compounds, such as testosterone (B1683101) cypionate.[4][5]

Materials and Equipment
MaterialGradeSupplier
This compound≥98% Purity(Specify Supplier)
Sesame Oil, USPInjectable Grade(Specify Supplier)
Benzyl (B1604629) Alcohol, USPPreservative(Specify Supplier)
Benzyl Benzoate, USPCo-solvent(Specify Supplier)
Sterile Syringes & NeedlesVarious Sizes(Specify Supplier)
Sterile Vials & Stoppers10 mL(Specify Supplier)
Analytical Balance
Magnetic Stirrer & Stir Bar
Sterile Filtration Unit0.22 µm PVDF
Laminar Flow Hood
Formulation Composition

The following composition is for a target concentration of 50 mg/mL this compound.

ComponentQuantity per mLFunction
This compound50 mgActive Pharmaceutical Ingredient
Benzyl Alcohol0.02 mL (2% v/v)Antimicrobial Preservative
Benzyl Benzoate0.2 mL (20% v/v)Co-solvent/Solubilizer
Sesame Oilq.s. to 1.0 mLVehicle

Formulation Workflow

Formulation_Workflow start Start weigh 1. Weigh this compound, Benzyl Alcohol, and Benzyl Benzoate start->weigh dissolve 2. Dissolve in a portion of Sesame Oil with stirring weigh->dissolve qs 3. Add Sesame Oil to final volume (q.s.) dissolve->qs filter 4. Sterile filter through a 0.22 µm filter qs->filter fill 5. Aseptically fill into sterile vials filter->fill end End fill->end

Caption: Workflow for the Preparation of this compound Injection.

Step-by-Step Preparation Protocol

Note: All procedures should be conducted in a laminar flow hood using aseptic techniques.

  • Weighing: Accurately weigh the required amounts of this compound powder, benzyl alcohol, and benzyl benzoate.

  • Dissolution: In a sterile beaker with a magnetic stir bar, combine the weighed benzyl alcohol and benzyl benzoate. Begin stirring and slowly add the this compound powder.

  • Adding Vehicle: While continuously stirring, gradually add approximately 80% of the final required volume of sesame oil. Continue to stir until the this compound is completely dissolved. A clear, yellowish solution should be formed.

  • Final Volume Adjustment: Remove the stir bar and quantitatively transfer the solution to a sterile graduated cylinder. Add sesame oil to reach the final desired volume (q.s.).

  • Sterile Filtration: Assemble a sterile filtration unit with a 0.22 µm PVDF membrane filter. Filter the this compound solution into a sterile receiving vessel.

  • Aseptic Filling: Using sterile syringes, aseptically transfer the filtered solution into sterile 10 mL glass vials. Securely crimp the vials with sterile stoppers and aluminum seals.

  • Labeling and Storage: Label the vials appropriately and store them protected from light at controlled room temperature (20-25°C).

Stability Testing Protocol

A stability testing program is essential to determine the shelf-life of the formulation. The following protocol is based on ICH guidelines.[6]

Stability Workflow

Stability_Workflow start Start: 3 Batches of Formulation storage Place samples in stability chambers start->storage conditions Storage Conditions: - Long-term: 25°C/60% RH - Accelerated: 40°C/75% RH storage->conditions pull_points Pull samples at specified time points (0, 3, 6, 12 months) storage->pull_points testing Perform Stability-Indicating Tests pull_points->testing tests Tests: - Appearance - Assay (HPLC) - Degradation Products (HPLC) - Sterility testing->tests data Analyze data and determine shelf-life testing->data end End data->end

Caption: Workflow for Stability Testing of this compound Formulation.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.[7][8][9]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation: The oil-based formulation needs to be extracted prior to HPLC analysis. A liquid-liquid extraction with a solvent like methanol (B129727) or acetonitrile can be employed.

Stability Test Parameters and Acceptance Criteria
TestAcceptance Criteria
Appearance Clear, pale yellow oily solution, free from particulate matter.
Assay (this compound) 90.0% - 110.0% of the initial concentration.
Degradation Products Individual impurity: NMT 0.5%; Total impurities: NMT 2.0%.
Sterility Must meet USP requirements for sterility.
Representative Stability Data

The following table presents hypothetical stability data for the this compound 50 mg/mL formulation.

Time PointStorage ConditionAppearanceAssay (% Initial)Total Degradants (%)
0-Conforms100.0<0.1
3 Months25°C/60% RHConforms99.50.15
3 Months40°C/75% RHConforms98.20.45
6 Months25°C/60% RHConforms99.10.20
6 Months40°C/75% RHConforms96.50.85
12 Months25°C/60% RHConforms98.50.35

Preclinical Efficacy Evaluation Protocol

This protocol describes an in vivo efficacy study of the formulated this compound in an ER+ breast cancer xenograft model.[3][10][11][12]

Animal Model and Cell Line
  • Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: MCF-7 (human breast adenocarcinoma, ER+).

Experimental Design
GroupTreatmentDoseRouteScheduleNo. of Animals
1Vehicle Control (Sesame Oil)-IMTwice weekly10
2This compound Formulation10 mg/kgIMTwice weekly10
3This compound Formulation30 mg/kgIMTwice weekly10
4Positive Control (e.g., Tamoxifen)(Specify)(Specify)(Specify)10
Experimental Protocol
  • Cell Culture: Culture MCF-7 cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse. Estrogen supplementation (e.g., estradiol (B170435) pellet) is required for MCF-7 tumor growth.[10][13]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approx. 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups and begin dosing according to the schedule in Table 5.

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.

    • Tumor Weight: At the end of the study, excise and weigh the tumors.

  • Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration (e.g., 4-6 weeks).

Conclusion

This document provides a comprehensive framework for the development of a stable, injectable formulation of this compound for preclinical research. By following these detailed protocols for formulation, stability testing, and in vivo efficacy evaluation, researchers can generate reliable and reproducible data to advance the understanding and potential therapeutic application of this promising compound. Adherence to aseptic techniques and established guidelines is paramount to ensure the quality and integrity of the preclinical studies.

References

Application Notes: Analytical Methods for the Detection of Mepitiostane and its Metabolite Epitiostanol in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepitiostane (B1676278) (2α,3α-epithio-17β-(1-methoxycyclopentyloxy)-5α-androstane) is a synthetic anabolic-androgenic steroid and a prodrug of epitiostanol.[1] It has been used for its anti-estrogenic and weak androgenic properties.[1] Due to its potential for abuse in sports to enhance performance, robust and sensitive analytical methods for its detection in urine are crucial for anti-doping control and forensic toxicology.[1][2] This document provides detailed application notes and protocols for the detection of mepitiostane's primary metabolite, this compound (2α,3α-epithio-5α-androstan-17β-ol), and its further metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Mepitiostane

Mepitiostane is not excreted in urine unchanged. Following oral administration, it is metabolized to the active compound this compound through the cleavage of the methoxycyclopentyloxy group at the 17β-position. This compound is then further metabolized, including oxidation to this compound sulfoxide (B87167).[1][2] The detection of these specific metabolites is key to identifying mepitiostane abuse.[1] this compound and its sulfoxide are often found in urine as glucuronide conjugates and require an enzymatic hydrolysis step for detection.[1]

Metabolic Pathway of Mepitiostane Metabolic Pathway of Mepitiostane Mepitiostane Mepitiostane This compound This compound Mepitiostane->this compound Metabolism (cleavage of methoxycyclopentyloxy group) Epitiostanol_Sulfoxide This compound Sulfoxide This compound->Epitiostanol_Sulfoxide Oxidation Glucuronide_Conjugates Glucuronide Conjugates This compound->Glucuronide_Conjugates Epitiostanol_Sulfoxide->Glucuronide_Conjugates Excretion Urinary Excretion Glucuronide_Conjugates->Excretion

Metabolic Pathway of Mepitiostane

Analytical Methods

Both GC-MS and LC-MS/MS are powerful techniques for the detection of this compound and its metabolites in urine. LC-MS/MS is often preferred for its ability to analyze thermally labile compounds like this compound sulfoxide without derivatization, which can cause pyrolysis in GC-MS systems.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS method offers high sensitivity and specificity for the direct detection of this compound and this compound sulfoxide.

Quantitative Data Summary

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound0.100.526.1 - 35.64.1 - 4.63.3 - 8.5
This compound Sulfoxide0.050.576.2 - 96.90.9 - 1.72.0 - 6.6

Data sourced from a study involving oral administration of 10 mg mepitiostane.[1]

Detection Window

Following a single 10 mg oral dose of mepitiostane, this compound could be detected in urine for up to 24 hours, while this compound sulfoxide had a longer detection window of up to 48 hours.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for steroid analysis. However, it requires a derivatization step to improve the volatility and thermal stability of the analytes.

Key GC-MS Fragmentation Ions (as TMS derivatives)

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
This compound-O-TMS378346 (M+ -S), 129 (D-ring fragment)
Metabolite M-1 (2,(5α)-androsten-17β-ol)346256 (M+ -TMSOH), 129 (D-ring fragment)
Metabolite M-2 (2,(5α)-androsten-17-one)344329 (M+ -CH3), 169 (D-ring fragment)

Data sourced from a study on the detection of mepitiostane metabolites.[2]

Experimental Protocols

Below are detailed protocols for the sample preparation and analysis of mepitiostane metabolites in urine.

LC-MS/MS Protocol

LC-MS/MS Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_Separation 6. UPLC Separation Reconstitution->LC_Separation MS_Detection 7. ESI-Tandem MS Detection LC_Separation->MS_Detection GC-MS Workflow GC-MS Experimental Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis Urine_Sample_GC 1. Urine Sample Collection Hydrolysis_GC 2. Enzymatic Hydrolysis Urine_Sample_GC->Hydrolysis_GC Extraction_GC 3. Liquid-Liquid Extraction Hydrolysis_GC->Extraction_GC Evaporation_GC 4. Evaporation to Dryness Extraction_GC->Evaporation_GC Derivatization_GC 5. Derivatization Evaporation_GC->Derivatization_GC GC_Separation 6. GC Separation Derivatization_GC->GC_Separation MS_Detection_GC 7. Mass Spectrometric Detection GC_Separation->MS_Detection_GC

References

Application Note: In Vitro Metabolism of Epitiostanol Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epitiostanol (2α,3α-epithio-5α-androstan-17β-ol) is a synthetic androstane (B1237026) steroid.[1] It has been marketed in Japan since 1977 for the treatment of breast cancer due to its anti-estrogenic properties.[1] this compound binds directly to the androgen receptor (AR) and estrogen receptor (ER), acting as an agonist and antagonist, respectively.[1] As an anabolic-androgenic steroid (AAS), its use is prohibited by the World Anti-Doping Agency (WADA).[2] Due to extensive first-pass metabolism, this compound has poor oral bioavailability and is typically administered via intramuscular injection.[1] Mepitiostane (B1676278), an orally active prodrug, is hydrolyzed to this compound in the body.[3][4]

Understanding the metabolic fate of this compound is crucial for both therapeutic development and doping control. In vitro metabolism studies using liver microsomes are a standard method for investigating the Phase I metabolic pathways of xenobiotics.[5][6] Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of oxidative drug metabolism.[7][8][9] This application note provides a detailed protocol for studying the metabolism of this compound using human liver microsomes (HLM) and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

The metabolism of this compound primarily involves Phase I oxidation and dethionylation, followed by Phase II conjugation reactions. The major identified metabolites are this compound sulfoxide (B87167) and 5α-androst-2-en-17β-ol.[3][4] The sulfoxide metabolite is particularly significant for doping control as it retains the sulfur atom, making it a specific marker for this compound or Mepitiostane use.[2][3] In in vivo studies, these metabolites are often found as their glucuronide conjugates in urine.[2][3]

Epitiostanol_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) This compound This compound (C19H30OS) Met1 This compound Sulfoxide (C19H30O2S) This compound->Met1 Oxygenation Met2 5α-androst-2-en-17β-ol This compound->Met2 Oxygenation & Dethionylation Met3 Glucuronide Conjugates Met1->Met3 Glucuronidation Met2->Met3

Caption: Metabolic pathway of this compound via Phase I and Phase II reactions.

Experimental Protocols

This section details the materials and methods for conducting an in vitro metabolism study of this compound using pooled human liver microsomes.

Materials and Reagents
  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ultrapure Water

  • Internal Standard (IS), e.g., Testosterone-d3

  • Microcentrifuge tubes, 1.5 mL

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Microsomal Incubation Assay

The following procedure is a general guideline and should be optimized for initial rate conditions, where substrate consumption is ideally ≤15%.[7]

  • Prepare Reagents: Thaw HLM and NADPH regenerating system on ice. Prepare a 1 mM stock solution of this compound in DMSO or methanol. Prepare working solutions by diluting the stock solution with buffer.

  • Pre-incubation: In a 1.5 mL microcentrifuge tube, add the following components to a final volume of 190 µL:

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • Human Liver Microsomes (to a final concentration of 0.5 mg/mL)

    • This compound (to a final concentration of 1 µM)

  • Equilibration: Gently vortex the tubes and pre-incubate for 5 minutes at 37°C in a shaking water bath.[7]

  • Initiate Reaction: Start the metabolic reaction by adding 10 µL of the NADPH regenerating system (final concentration, e.g., 1 mM NADPH).[7]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing the internal standard.[7] This step precipitates the microsomal proteins.

  • Controls: Prepare the following controls:

    • No NADPH control: Replace the NADPH solution with buffer to check for non-enzymatic degradation.

    • No Substrate control: Replace the this compound solution with buffer to monitor for interfering peaks from the matrix.

    • Time-zero control: Terminate the reaction immediately after adding the NADPH solution.

Sample Preparation and Extraction
  • Protein Precipitation: After terminating the reaction, vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at ~14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase (e.g., 50% Methanol/Water).

Experimental_Workflow prep Prepare Reagents (Buffer, HLM, this compound) pre_inc Pre-incubation (HLM + Substrate) 5 min @ 37°C prep->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate incubate Incubation (0-60 min @ 37°C) initiate->incubate terminate Terminate Reaction (Add cold ACN + IS) incubate->terminate centrifuge Centrifuge (10 min @ 14,000 x g) terminate->centrifuge extract Collect Supernatant centrifuge->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis (Metabolite ID, Stability) analyze->data

Caption: General workflow for an in vitro metabolism study using liver microsomes.

Analytical Method: LC-MS/MS

Analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., a Q-TOF or Triple Quadrupole).

  • Chromatography:

    • Column: UPLC BEH C8 (2.1 mm x 50 mm, 1.7 µm) or equivalent.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Flow Rate: 0.4 - 0.5 mL/min.[3]

    • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute compounds, followed by a wash and re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

    • Scan Type: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and its expected metabolites.

Data Presentation

Quantitative data from in vitro metabolism studies are essential for characterizing the metabolic fate of a compound. The tables below summarize key metabolites and provide an example of analytical method parameters and performance.

Table 1: Key Metabolites of this compound

Metabolite Name Abbreviation Formula Precursor Ion [M+H]⁺ Key Product Ions Reference
This compound EPI C₁₉H₃₀OS 307.2 259.2 (M+H-H₂S), 241.2 (M+H-H₂S-H₂O) [4]
This compound Sulfoxide EPI-SO C₁₉H₃₀O₂S 323.2 305.2 (M+H-H₂O), 255.2 (M+H-2H₂O-S) [3]

| 5α-androst-2-en-17β-ol | M-1 | C₁₉H₃₀O | 275.2 | 257.2 (M+H-H₂O) |[4] |

Table 2: Example LC-MS/MS Method Parameters

Parameter Value Reference
LC System UPLC System [3]
Column UPLC BEH C8, 2.1x50mm, 1.7µm [3]
Column Temp 40 °C [3]
Flow Rate 0.5 mL/min [3]
Mobile Phase A 0.1% Acetic Acid in Water [3]
Mobile Phase B Methanol [3]
Ionization ESI Positive [3]

| MS System | Q-TOF or Triple Quadrupole |[3] |

Table 3: Example Analytical Performance Characteristics (Adapted from Urinary Analysis) Note: These values are adapted from a study on urinary metabolites and serve as a benchmark. Actual performance should be validated for the microsomal matrix.

Analyte Limit of Detection (LOD) Recovery (%) Intra-day Precision (RSD%) Inter-day Precision (RSD%) Reference
This compound 0.10 ng/mL 26.1 - 35.6 4.1 - 4.6 3.3 - 8.5 [2]

| this compound Sulfoxide | 0.05 ng/mL | 76.2 - 96.9 | 0.9 - 1.7 | 2.0 - 6.6 |[2] |

Conclusion

The protocol described provides a robust framework for investigating the in vitro metabolism of this compound using human liver microsomes. This approach allows for the identification of key Phase I metabolites and an assessment of the compound's metabolic stability. The primary metabolites, this compound sulfoxide and 5α-androst-2-en-17β-ol, can be effectively identified and quantified using LC-MS/MS.[3][4] The data generated from these studies are invaluable for understanding the drug's pharmacokinetic profile, predicting in vivo clearance, and developing specific detection methods for anti-doping applications.

References

Troubleshooting & Optimization

troubleshooting Epitiostanol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Epitiostanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a lipophilic steroid and, as such, exhibits very low solubility in aqueous solutions. Its water solubility is approximately 1.2 mg/L at 37°C. This poor aqueous solubility can pose significant challenges for in vitro and in vivo experimental setups and can negatively impact its oral bioavailability.

Q2: In which organic solvents is this compound more soluble?

Q3: Why does my this compound precipitate when I dilute it from an organic stock solution into my aqueous buffer?

A3: This is a common issue when working with hydrophobic compounds like this compound. When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the solvent environment changes drastically. The aqueous buffer cannot accommodate the high concentration of the lipophilic this compound, causing it to crash out of solution and form a precipitate. This is often referred to as "antisolvent precipitation." To mitigate this, a stepwise dilution process and the use of co-solvents or other solubilizing agents are recommended.

Q4: What is the recommended method for preparing an this compound solution for cell-based assays?

A4: The recommended method involves creating a high-concentration stock solution in an appropriate organic solvent, typically DMSO, and then diluting this stock solution into the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not be toxic to the cells (generally <0.5% for DMSO in many cell lines). A stepwise dilution into the final medium with gentle mixing can help prevent precipitation.

Q5: Can I heat the solution to improve the solubility of this compound?

A5: While gently warming can sometimes help dissolve compounds, the thermal stability of this compound should be considered. Excessive heat can lead to degradation. If you choose to warm the solution, do so cautiously and for a minimal amount of time. It is generally more effective and safer to use solubility-enhancing techniques like co-solvents or cyclodextrins.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate solvent This compound has very low solubility in water. Attempt to dissolve in an organic solvent such as DMSO, ethanol (B145695), or methanol.The powder should dissolve to form a clear solution.
Insufficient solvent volume Increase the volume of the solvent to reduce the concentration of this compound.A clear solution is formed as the concentration is now below the solubility limit.
Low temperature Gently warm the solution in a water bath while mixing. Be cautious not to overheat and cause degradation.Increased kinetic energy may facilitate dissolution.
Compound has low dissolution rate Increase the mixing time and/or use sonication to aid in the dissolution process.The compound fully dissolves over a longer period or with mechanical assistance.
Issue 2: this compound precipitates out of solution upon addition to aqueous media.
Potential Cause Troubleshooting Step Expected Outcome
Antisolvent precipitation Perform a stepwise dilution. Instead of a single large dilution, add the stock solution to the aqueous media in smaller increments with continuous, gentle mixing.Gradual change in solvent polarity reduces the shock and helps keep the compound in solution.
High final concentration The desired final concentration may be above the solubility limit in the final aqueous medium. Consider reducing the final experimental concentration.The compound remains in solution at a lower, more soluble concentration.
Final solvent concentration is insufficient to maintain solubility Incorporate a co-solvent in the final aqueous medium. For example, having a small percentage of ethanol or PEG 400 in the final buffer can increase solubility.The co-solvent system increases the overall solvating power of the medium, preventing precipitation.
pH of the aqueous medium While this compound is a neutral compound and its solubility is not strongly pH-dependent, extreme pH values could potentially affect its stability. Ensure the pH of your aqueous medium is within a physiologically relevant and stable range.Stable pH environment helps maintain the integrity of the compound.
Need for a solubilizing agent Utilize a complexing agent like a cyclodextrin (B1172386) (e.g., HP-β-CD) to encapsulate the this compound molecule and increase its aqueous solubility.The formation of an inclusion complex significantly enhances the apparent water solubility of this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent Solvent Type Qualitative Solubility Notes
WaterAqueousVery Low[1]Approximately 1.2 mg/L at 37°C.[1]
Phosphate-Buffered Saline (PBS)Aqueous BufferVery LowSimilar to water; high salt content does not significantly improve solubility.
Dimethyl Sulfoxide (B87167) (DMSO)OrganicHighA common solvent for preparing stock solutions of hydrophobic compounds.
EthanolOrganicModerate to HighCan be used as a co-solvent to improve aqueous solubility.
MethanolOrganicModerate to High[1]Another suitable organic solvent for initial dissolution.[1]
Chloroform (B151607)OrganicHigh[1]Effective solvent but less common for biological experiments due to toxicity.[1]

Table 2: Comparison of Solubility Enhancement Techniques for this compound

Technique Principle Advantages Disadvantages
Co-solvency Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous solution to increase the overall solvating capacity.Simple to implement; can be effective for moderate increases in solubility.Potential for solvent toxicity to cells; may alter the biological activity of the compound.
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.Effective for ionizable compounds.This compound is a neutral molecule, so this method is not applicable.
Particle Size Reduction Reducing the particle size of the solid compound (e.g., micronization) to increase the surface area for dissolution.Increases the rate of dissolution.Does not increase the equilibrium solubility; may not be practical for small-scale lab use.
Complexation (Cyclodextrins) Using a complexing agent like hydroxypropyl-beta-cyclodextrin (HP-β-CD) to form an inclusion complex with the drug, where the hydrophobic drug is inside the cyclodextrin cavity and the hydrophilic exterior interacts with water.Significant increase in aqueous solubility; can improve bioavailability; generally low toxicity.Can be more expensive; the complexation efficiency varies.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell Culture
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 50 mM stock 1:100 in pre-warmed medium to get a 500 µM intermediate solution. Mix gently by inverting the tube.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the this compound solution to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Final Solvent Concentration Check: Calculate the final percentage of DMSO in the cell culture medium and ensure it is below the toxicity limit for your specific cell line (typically <0.5%).

  • Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution intermediate_dilution Intermediate Dilution in Medium (Optional) thaw->intermediate_dilution final_dilution Final Dilution in Aqueous Medium intermediate_dilution->final_dilution use Use in Experiment final_dilution->use

Figure 1: Standard workflow for preparing this compound solutions.

troubleshooting_flowchart start Start: this compound Precipitation in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration stepwise_dilution Was a stepwise dilution performed? check_concentration->stepwise_dilution No reduce_concentration Reduce the final concentration check_concentration->reduce_concentration Yes use_cosolvent Consider using a co-solvent (e.g., Ethanol, PEG 400) stepwise_dilution->use_cosolvent Yes implement_stepwise Implement a stepwise dilution protocol stepwise_dilution->implement_stepwise No use_cyclodextrin Consider using a complexing agent (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin Still Precipitates success Success: Clear Solution use_cosolvent->success Soluble use_cyclodextrin->success reduce_concentration->success implement_stepwise->success

Figure 2: Troubleshooting decision tree for precipitation issues.

References

Epitiostanol in Cell Culture: A Technical Guide to Optimizing Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the stability of Epitiostanol in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during in vitro experiments.

Introduction to this compound

This compound (2α,3α-epithio-5α-androstan-17β-ol) is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (B1667394) (DHT). It has been investigated for its anti-estrogenic and potential anti-cancer properties. Ensuring the stability and consistent concentration of this compound in cell culture media is critical for obtaining reliable and reproducible experimental results.

Factors Affecting this compound Stability

Several factors can influence the stability of this compound in a cell culture environment. Understanding and controlling these variables is key to successful experimentation.

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Maintain a constant 37°C during incubation. Avoid repeated warming and cooling of stock solutions.
pH Deviations from physiological pH (7.2-7.4) can alter the compound's structure and stability.Use properly buffered cell culture media and monitor pH, especially after adding supplements.
Light Exposure to light, particularly UV, can cause degradation of photosensitive compounds.Protect stock solutions and media containing this compound from light by using amber tubes or covering plates with foil.
Serum Components Serum contains enzymes that can metabolize steroids. Proteins like albumin can bind to this compound, affecting its free concentration.Be aware that the presence and concentration of serum (e.g., Fetal Bovine Serum - FBS) can impact results. Consider using charcoal-stripped serum to reduce endogenous steroids and binding proteins if necessary.
Adsorption to Plastics Hydrophobic compounds like this compound can adsorb to plastic surfaces of labware, reducing the effective concentration in the media.The presence of serum proteins can help minimize adsorption. For serum-free experiments, consider using low-adhesion plastics.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause 1: Degradation of this compound in Culture Media.

    • Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. If the experiment is long-term, consider replenishing the media with freshly prepared this compound at regular intervals. To confirm stability in your specific setup, you can perform a time-course experiment and analyze the concentration of this compound at different time points using HPLC.

  • Possible Cause 2: Variability in Stock Solution Concentration.

    • Solution: Ensure the stock solution is properly dissolved and stored. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always vortex the stock solution before making dilutions.

  • Possible Cause 3: Cellular Metabolism of this compound.

    • Solution: Be aware that cells, particularly liver-derived cell lines (e.g., HepG2), can metabolize this compound. A known metabolite is this compound sulfoxide (B87167). If you suspect metabolism is affecting your results, you may need to use a higher initial concentration or consider using metabolic inhibitors if appropriate for your experimental design.

Issue 2: Precipitation of this compound in Cell Culture Media
  • Possible Cause 1: Low Aqueous Solubility.

    • Solution: this compound is a hydrophobic molecule. Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is kept low (ideally below 0.1%) to prevent precipitation when added to the aqueous culture medium.

  • Possible Cause 2: High Final Concentration of this compound.

    • Solution: Determine the solubility limit of this compound in your specific cell culture medium. If you need to work at high concentrations, you may need to explore the use of solubilizing agents, although these should be tested for their own effects on the cells.

Frequently Asked Questions (FAQs)

Preparation and Storage
  • Q1: What is the best solvent for preparing this compound stock solutions?

    • A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound. Use high-purity, sterile DMSO.

  • Q2: How should I store my this compound stock solution?

    • A2: For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C. It is highly recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect stock solutions from light.

  • Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

    • A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.1% or lower is generally recommended. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Stability and Metabolism
  • Q4: How stable is this compound in cell culture media at 37°C?

  • Q5: Is this compound metabolized by cells in culture?

    • A5: Yes, cells, particularly those with high metabolic activity like hepatocytes, can metabolize this compound. One identified metabolite is this compound sulfoxide. The extent and rate of metabolism will vary depending on the cell type being used.

Experimental Design
  • Q6: Should I use serum-containing or serum-free media for my experiments with this compound?

    • A6: The choice depends on your experimental goals. Serum contains proteins that can bind to this compound, reducing its free and biologically active concentration. However, these proteins can also increase its solubility and reduce its adsorption to plasticware. If you are studying the direct effects of this compound, you might consider serum-free media or media with charcoal-stripped serum to reduce interference from endogenous hormones and binding proteins.

  • Q7: How can I measure the concentration of this compound in my cell culture media?

    • A7: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites in complex biological matrices like cell culture media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 3.065 mg per 1 mL of DMSO.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Cell Culture Media
  • Materials:

    • Complete cell culture medium (with and without serum, as required)

    • This compound stock solution

    • Sterile multi-well plates or tubes

    • HPLC-MS/MS system

  • Procedure:

    • Prepare a working solution of this compound in the desired cell culture medium at the highest concentration to be used in your experiments.

    • Dispense aliquots of this solution into sterile tubes or wells.

    • Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot for analysis. The 0-hour sample should be collected immediately after preparation.

    • Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.

    • Analyze the concentration of this compound in each sample using a validated HPLC-MS/MS method.

    • Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solution Prepare Working Solution in Cell Culture Medium Stock_Solution->Working_Solution Incubate Incubate at 37°C, 5% CO₂ Working_Solution->Incubate Sample_T0 Collect Sample (Time = 0 hr) Working_Solution->Sample_T0 Sample_T_interim Collect Samples at Intermediate Time Points (e.g., 2, 4, 8, 24 hr) Incubate->Sample_T_interim Sample_T_final Collect Sample (Time = 48 hr) Incubate->Sample_T_final Store_Samples Store Samples at -80°C Sample_T0->Store_Samples Sample_T_interim->Store_Samples Sample_T_final->Store_Samples HPLC_MS Quantify this compound by HPLC-MS/MS Store_Samples->HPLC_MS Data_Analysis Analyze Data & Determine Stability Profile HPLC_MS->Data_Analysis

Caption: Workflow for assessing this compound stability in cell culture media.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds ER Estrogen Receptor (ER) This compound->ER Binds Cell_Membrane Cell Membrane ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus Nucleus Nucleus Gene_Transcription_AR Gene Transcription (Agonist Effect) ARE->Gene_Transcription_AR Gene_Transcription_ER Gene Transcription (Antagonist Effect) ERE->Gene_Transcription_ER Biological_Response Biological_Response Gene_Transcription_AR->Biological_Response Gene_Transcription_ER->Biological_Response

Caption: Simplified signaling pathway of this compound.

troubleshooting_logic Start Inconsistent Results Check_Preparation Review Solution Preparation Protocol Start->Check_Preparation Check_Storage Verify Stock Solution Storage Start->Check_Storage Check_Metabolism Consider Cellular Metabolism Start->Check_Metabolism Check_Stability Assess Compound Stability in Media Start->Check_Stability Solution_Fresh Are working solutions fresh? Check_Preparation->Solution_Fresh Storage_Conditions Proper storage? (-20°C/-80°C, dark) Check_Storage->Storage_Conditions Cell_Type Metabolically active cells? Check_Metabolism->Cell_Type Time_Course Long experiment duration? Check_Stability->Time_Course Action_Prepare_Fresh Action: Prepare fresh working solutions. Solution_Fresh->Action_Prepare_Fresh No End Improved Consistency Solution_Fresh->End Yes Action_Aliquot Action: Aliquot new stock solution. Storage_Conditions->Action_Aliquot No Storage_Conditions->End Yes Action_Metabolism_Study Action: Consider metabolite analysis. Cell_Type->Action_Metabolism_Study Yes Cell_Type->End No Action_Replenish Action: Replenish media with compound. Time_Course->Action_Replenish Yes Time_Course->End No Action_Prepare_Fresh->End Action_Aliquot->End Action_Metabolism_Study->End Action_Replenish->End

Technical Support Center: Epitiostanol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Epitiostanol during long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry place. The recommended temperature range is between 15°C and 25°C (59°F and 77°F). It is crucial to protect it from direct sunlight and high humidity to prevent degradation. Storing it in its original, tightly sealed container is highly recommended to minimize exposure to air and moisture.

Q2: I've noticed some changes in the physical appearance of my this compound sample. What could this indicate?

A2: Any change in color, or texture of your this compound sample could be an indication of chemical degradation. If you observe any such changes, it is advisable to discard the sample as its purity and potency may be compromised.

Q3: Can I store this compound in a refrigerator or freezer?

A3: It is generally not recommended to store this compound at very low temperatures, such as in a refrigerator or freezer, unless specified by the manufacturer. Freezing can potentially cause crystallization or affect the stability of the compound, especially if it is in a solution.

Q4: How sensitive is this compound to light exposure?

A4: Like many steroid compounds, this compound can be sensitive to light, particularly UV radiation. Light exposure can provide the energy to initiate degradation reactions. Therefore, it is essential to store it in an opaque container or in a dark location to maintain its integrity.

Q5: What are the primary degradation pathways for this compound?

A5: Based on its chemical structure, which includes a sulfide (B99878) group, this compound is susceptible to oxidation. One of the known degradation products is this compound S-oxide, which can be formed in the presence of oxidizing agents. Hydrolysis, particularly under strong acidic or basic conditions, could also potentially lead to degradation, although specific data on the hydrolysis rates of this compound are limited.

Troubleshooting Guide

Issue 1: Unexpectedly low potency or inconsistent results in my experiments.

  • Possible Cause: Degradation of the this compound stock solution or solid sample.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the this compound has been stored according to the recommended conditions (cool, dark, and dry).

    • Prepare Fresh Solutions: If using a stock solution, prepare a fresh one from a solid sample that has been properly stored.

    • Perform Purity Analysis: If possible, re-analyze the purity of your this compound sample using a validated analytical method, such as HPLC.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

  • Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Review Sample Handling: Assess your experimental workflow for any steps where the sample might have been exposed to harsh conditions (e.g., high temperatures, strong acids/bases, excessive light).

    • Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a small amount of your sample. This involves exposing the sample to stress conditions like acid, base, heat, oxidation, and light.

    • Use a Stability-Indicating Method: Ensure that your analytical method is capable of separating the main compound from any potential degradation products.

Quantitative Data Summary

The following table summarizes the typical conditions used in forced degradation studies to assess the stability of pharmaceutical compounds like this compound. The percentage of degradation is a target for developing and validating a stability-indicating analytical method and may vary depending on the compound's intrinsic stability.

Stress ConditionReagent/ParameterTemperatureDurationTarget DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24-48 hours5-20%Hydrolytic products
Base Hydrolysis 0.1 M NaOH60°C24-48 hours5-20%Hydrolytic products
Oxidation 3% H₂O₂Room Temperature24-48 hours5-20%This compound S-oxide and other oxidative products
Thermal Degradation Dry Heat80°C48-72 hours5-20%Thermally induced degradation products
Photostability UV and Visible LightRoom TemperatureAs per ICH Q1B guidelines5-20%Photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a representative HPLC method for the analysis of this compound and its potential degradation products. Method validation would be required for specific applications.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Epitiostanol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR ER Estrogen Receptor (ER) This compound->ER AR_Epi AR-Epitiostanol Complex AR->AR_Epi Binding ERE Estrogen Response Element (ERE) ER->ERE Binding Blocked HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_Epi->ARE Translocation Gene_Activation Gene Transcription (Anabolic Effects) ARE->Gene_Activation Gene_Repression Gene Transcription Blocked (Anti-estrogenic Effects) ERE->Gene_Repression

Caption: this compound signaling pathway.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Start: this compound Sample prepare_stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN) start->prepare_stock acid Acid Hydrolysis (0.1M HCl, 60°C) prepare_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prepare_stock->base oxidation Oxidation (3% H2O2, RT) prepare_stock->oxidation thermal Thermal (Solid, 80°C) prepare_stock->thermal photo Photolytic (UV/Vis Light) prepare_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradation Products and Pathways analyze->identify end End: Stability Profile identify->end

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Degradation start Unexpected Degradation Observed check_storage Were storage conditions (15-25°C, dark, dry) maintained? start->check_storage improper_storage Action: Discard sample and use a properly stored one. check_storage->improper_storage No check_solution_age Is the stock solution fresh? check_storage->check_solution_age Yes old_solution Action: Prepare a fresh stock solution. check_solution_age->old_solution No check_experimental_conditions Were there harsh conditions in the experiment (pH, temp, light)? check_solution_age->check_experimental_conditions Yes harsh_conditions Action: Modify protocol to avoid harsh conditions. Consider excipient compatibility. check_experimental_conditions->harsh_conditions Yes purity_issue Root Cause Likely Initial Purity Issue. check_experimental_conditions->purity_issue No

Caption: Troubleshooting logic for unexpected degradation.

identifying and minimizing Epitiostanol off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epitiostanol. Our goal is to help you identify and minimize potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic androstane (B1237026) steroid. Its primary mechanism of action is through its dual activity as a potent agonist of the androgen receptor (AR) and an antagonist of the estrogen receptor (ER).[1] This dual functionality contributes to its use as an antiestrogen (B12405530) and antineoplastic agent, particularly in the treatment of breast cancer and gynecomastia.[1][2]

Q2: What are the known on-target effects of this compound?

A2: The on-target effects of this compound are directly related to its interaction with the androgen and estrogen receptors. As an AR agonist, it can promote anabolic processes. As an ER antagonist, it inhibits estrogen-driven cellular proliferation.[1] In the context of breast cancer treatment, its multimodal action includes direct tumor growth suppression via AR activation and ER inhibition, and in premenopausal women, it can also act as an antigonadotropin, reducing systemic estrogen levels.[2]

Q3: What are the potential off-target effects of this compound?

A3: Potential off-target effects of this compound include hepatotoxicity (liver damage) and adverse cardiovascular events.[3] As a 17α-alkylated testosterone (B1683101) derivative, it shares a risk profile with other anabolic-androgenic steroids for causing cholestasis.[3] Cardiovascular issues can manifest as changes in lipid profiles and increased blood pressure.[4][5] While specific binding to other steroid receptors like the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR) is less characterized, cross-reactivity is a theoretical possibility that should be experimentally addressed.

Q4: At what concentrations are off-target effects typically observed?

A4: Specific concentrations at which off-target effects of this compound occur are not extensively documented in publicly available literature. These effects are likely dose-dependent. It is crucial to perform dose-response studies in your specific experimental system to determine the concentration range where on-target effects are maximized and off-target effects are minimized.

Q5: How can I minimize the off-target effects of this compound in my experiments?

A5: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your assay.

  • Use highly specific cell lines: Whenever possible, use cell lines that predominantly express the target receptor (AR or ER) and have low or no expression of potential off-target receptors.

  • Employ control compounds: Include selective AR agonists and ER antagonists as controls to differentiate between on-target and off-target effects.

  • Conduct counter-screening assays: Test this compound against a panel of other relevant receptors (e.g., PR, GR) to determine its selectivity profile.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Conflicting Data

Possible Cause: Off-target effects of this compound.

Troubleshooting Steps:

  • Verify On-Target Engagement:

    • Confirm that the observed effect is mediated through the intended receptor (AR or ER).

    • Experiment: Use a competitive antagonist for the target receptor. If the effect of this compound is blocked, it is likely an on-target effect.

  • Assess Off-Target Receptor Activation:

    • Problem: this compound may be interacting with other steroid receptors such as the Progesterone Receptor (PR) or Glucocorticoid Receptor (GR).

    • Experiment 1: Competitive Binding Assay: Determine the binding affinity (Ki or IC50) of this compound for AR, ER, PR, and GR. A lower Ki/IC50 value indicates a higher binding affinity.

    • Experiment 2: Luciferase Reporter Assay: Use cell lines expressing PR or GR along with a corresponding hormone response element-driven luciferase reporter to assess whether this compound activates these receptors.

  • Investigate Downstream Signaling Pathways:

    • Problem: this compound might be modulating signaling pathways independent of its direct receptor targets. The MAPK/ERK and PI3K/Akt pathways are common downstream effectors of steroid receptors.[6][7][8]

    • Experiment: Western Blot Analysis: Treat cells with this compound and analyze the phosphorylation status of key proteins in the MAPK/ERK (e.g., p-ERK) and PI3K/Akt (e.g., p-Akt) pathways.

Issue 2: Observed Hepatotoxicity in in vivo or Liver Cell Models

Possible Cause: Formation of reactive metabolites during this compound metabolism.[9][10]

Troubleshooting Steps:

  • Assess Cell Viability:

    • Experiment: Perform a dose-response and time-course experiment to determine the concentration and duration at which this compound induces cytotoxicity in your liver cell model (e.g., using an MTT or LDH assay).

  • Investigate Reactive Metabolite Formation:

    • Problem: The metabolism of this compound by cytochrome P450 enzymes in the liver may produce reactive intermediates that can cause cellular damage.[3]

    • Experiment: Use liquid chromatography-mass spectrometry (LC-MS) to identify potential reactive metabolites of this compound in liver microsome preparations.

  • Evaluate Oxidative Stress:

    • Experiment: Measure markers of oxidative stress (e.g., reactive oxygen species (ROS) production, glutathione (B108866) (GSH) depletion) in liver cells treated with this compound.

Issue 3: Cardiovascular Liabilities Observed in Experimental Models

Possible Cause: Off-target effects of this compound on lipid metabolism and blood pressure regulation.

Troubleshooting Steps:

  • Analyze Lipid Profile:

    • Problem: Anabolic-androgenic steroids can alter lipid profiles, potentially increasing the risk of cardiovascular disease.[5]

    • Experiment: In animal models, measure total cholesterol, LDL, HDL, and triglycerides in blood samples following this compound administration.

  • Monitor Blood Pressure:

    • Problem: Some steroids can lead to an increase in blood pressure.[4]

    • Experiment: In animal studies, monitor systolic and diastolic blood pressure during the course of this compound treatment.

Quantitative Data Summary

Quantitative binding affinity data for this compound is not extensively available in the public domain. The following table provides a template for organizing experimentally determined or literature-derived data. Researchers are strongly encouraged to experimentally determine these values in their systems.

ReceptorLigandBinding Affinity (Ki or IC50 in nM)Reference
Androgen Receptor (AR) This compoundData not readily available-
Dihydrotestosterone (DHT)~1-5[11]
Estrogen Receptor (ER) This compoundData not readily available-
17β-Estradiol (E2)~0.1-1-
Progesterone Receptor (PR) This compoundData not readily available-
Progesterone~1-10[12]
Glucocorticoid Receptor (GR) This compoundData not readily available-
Dexamethasone~1-10[13]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the Androgen Receptor (AR), Estrogen Receptor (ER), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR).

Methodology:

  • Preparation of Receptor Source: Use cell lysates or purified receptor proteins that express the target receptor.

  • Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-DHT for AR, [³H]-Estradiol for ER, [³H]-Progesterone for PR, [³H]-Dexamethasone for GR).

  • Assay Setup: In a multi-well plate, incubate the receptor source with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[14][15]

Protocol 2: Luciferase Reporter Gene Assay

Objective: To assess the functional activity (agonism or antagonism) of this compound on AR, ER, PR, and GR.

Methodology:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293, HeLa) that has low endogenous steroid receptor activity. Co-transfect the cells with two plasmids: one expressing the full-length human receptor of interest (AR, ER, PR, or GR) and another containing a luciferase reporter gene driven by a promoter with the corresponding hormone response elements.[16][17][18][19]

  • Agonist Mode: Treat the transfected cells with a range of concentrations of this compound for 24 hours.

  • Antagonist Mode: Pre-treat the cells with a range of concentrations of this compound before adding a known agonist for the respective receptor (e.g., DHT for AR, Estradiol for ER).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • In agonist mode, an increase in luciferase activity indicates agonistic activity.

    • In antagonist mode, a decrease in the agonist-induced luciferase activity indicates antagonistic activity.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.[20]

Visualizations

Epitiostanol_On_Target_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist Binding ER Estrogen Receptor (ER) This compound->ER Antagonist Binding AR_HSP AR-HSP Complex AR->AR_HSP Binding ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization ER_HSP ER-HSP Complex ER->ER_HSP Binding ERE Estrogen Response Element (ERE) ER->ERE Translocation & Dimerization HSP HSP AR_HSP->AR Dissociation ER_HSP->ER Dissociation Gene_Transcription_A Target Gene Transcription (Anabolic Effects) ARE->Gene_Transcription_A Activation Gene_Transcription_E Target Gene Transcription (Proliferation) ERE->Gene_Transcription_E Inhibition

Caption: On-target signaling pathway of this compound.

Epitiostanol_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Potential Indirect Activation PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Phosphorylation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Regulation

Caption: Potential off-target signaling modulation by this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype step1 Step 1: On-Target Verification (Competitive Antagonist Assay) start->step1 decision1 Is the effect on-target? step1->decision1 step2a Step 2a: Investigate Downstream On-Target Signaling (e.g., Western Blot for p-ERK/p-Akt) decision1->step2a Yes step2b Step 2b: Off-Target Screening decision1->step2b No end End: Identify Mechanism of Action/Off-Target Effect step2a->end step3b Competitive Binding Assay (AR, ER, PR, GR) step2b->step3b step4b Luciferase Reporter Assay (PR, GR) step3b->step4b step5b Broad Kinase Panel Screen step4b->step5b step5b->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Managing Epitiostanol-Induced Cytotoxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Epitiostanol-induced cytotoxicity in normal cell lines during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its primary mechanisms of action are agonism of the androgen receptor (AR) and antagonism of the estrogen receptor (ER).[1][2] It has been utilized as an antiestrogen (B12405530) and antineoplastic agent, particularly in the treatment of breast cancer and gynecomastia.[1][2]

Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell line after treatment with this compound?

While this compound is often studied for its effects on cancer cells, it can also induce cytotoxicity in normal cell lines. This is likely due to its hormonal activity. Normal cells can express androgen and estrogen receptors, and the activation or inhibition of these receptors by this compound can trigger unintended signaling cascades that may lead to apoptosis or cell cycle arrest.[3][4] Off-target effects, independent of AR and ER, at higher concentrations, could also contribute to cytotoxicity.

Q3: What are the common signaling pathways that might be involved in this compound-induced cytotoxicity in normal cells?

Steroids can influence a variety of signaling pathways that regulate cell survival and death. Based on the actions of other steroids and signaling molecules, potential pathways involved in this compound-induced cytotoxicity in normal cells could include:

  • PI3K/Akt/mTOR Pathway: This is a crucial cell survival pathway. Inhibition of this pathway can lead to apoptosis.[4][5]

  • MAPK/ERK Pathway: This pathway is involved in both cell proliferation and apoptosis, and its dysregulation can trigger cell death.[6][7]

  • Apoptosis Pathways: this compound may induce either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways, leading to the activation of caspases.[3][8]

Q4: How can I determine if my normal cell line is a suitable control for my experiments with this compound?

It is crucial to characterize the expression of androgen and estrogen receptors in your chosen normal cell line. A cell line with low or absent expression of these receptors may serve as a better negative control for off-target effects, whereas a cell line with known expression can be used to study on-target cytotoxic effects.

Q5: What is a typical IC50 value for a cytotoxic compound in a normal cell line?

The half-maximal inhibitory concentration (IC50) can vary widely depending on the compound, the specific normal cell line, and the experimental conditions.[9] Generally, a compound is considered to have selective cytotoxicity against cancer cells if its IC50 in a normal cell line is significantly higher than in the cancer cell line.[10] For example, some studies report IC50 values for cytotoxic agents in normal cell lines to be greater than 100 µM, while being much lower in cancer cells.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High cytotoxicity in normal cell line at low concentrations of this compound. The normal cell line may be particularly sensitive to androgens. The concentration of this compound may be too high for this specific cell line. The solvent (e.g., DMSO) concentration may be causing toxicity.Perform a dose-response experiment to determine the IC50 of this compound in your normal cell line. Lower the concentration range of this compound used. Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO).[12]
Inconsistent cytotoxicity results between experiments. Variations in cell seeding density. Differences in the passage number of the cells. Inconsistent incubation times. Instability of this compound in the culture medium.Standardize your cell seeding protocol. Use cells within a consistent range of passage numbers. Adhere strictly to the planned incubation times. Prepare fresh this compound solutions for each experiment.
Unsure if cell death is due to apoptosis or necrosis. Different mechanisms of cell death can be induced by a compound.Use an Annexin V/Propidium Iodide (PI) apoptosis assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Perform a caspase activity assay to measure the activation of executioner caspases like caspase-3/7.[8]
Difficulty in interpreting MTT assay results. The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[13] this compound might be affecting mitochondrial function without directly killing the cells.Complement the MTT assay with a direct measure of cell number (e.g., trypan blue exclusion assay) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay).[14]

Data Presentation

The following tables present hypothetical quantitative data to illustrate how to report the cytotoxic effects of this compound. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
MCF-7Human Breast Cancer (ER+)15
PC-3Human Prostate Cancer (AR+)25
HFF-1 Human Foreskin Fibroblast (Normal) > 100
MCF-10A Human Breast Epithelial (Normal) 85

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V positive) after 24h Treatment with this compound in a Normal Fibroblast Cell Line

This compound Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)2.11.5
255.33.2
5012.86.7
10025.415.9

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[12]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Assessing Cytotoxicity cluster_assays Cytotoxicity/Viability Assays start Seed Normal Cells in Multi-well Plates treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Option 1 ldh LDH Assay (Membrane Integrity) incubate->ldh Option 2 annexin Annexin V/PI (Apoptosis) incubate->annexin Option 3 analyze Data Analysis (Calculate IC50) mtt->analyze ldh->analyze annexin->analyze interpret Interpret Results analyze->interpret

Workflow for assessing this compound's cytotoxicity.

G cluster_pathway Potential Pro-Apoptotic Signaling by this compound cluster_membrane Cell Membrane This compound This compound ar Androgen Receptor (AR) This compound->ar Agonist er Estrogen Receptor (ER) This compound->er Antagonist pi3k_akt PI3K/Akt Pathway ar->pi3k_akt Modulates mapk MAPK Pathway er->mapk Modulates bcl2 Anti-apoptotic proteins (e.g., Bcl-2) pi3k_akt->bcl2 Inhibits Inhibition bax Pro-apoptotic proteins (e.g., Bax) mapk->bax Promotes apoptosis Apoptosis bcl2->apoptosis Inhibits caspases Caspase Activation bax->caspases Activates caspases->apoptosis Executes

Potential signaling pathways in this compound cytotoxicity.

References

Epitiostanol In Vivo Delivery & Uptake: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epitiostanol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve the in vivo delivery and uptake of this potent therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a synthetic androstane (B1237026) steroid used as an antiestrogen (B12405530) and antineoplastic agent, particularly in the treatment of breast cancer.[1] Its mechanism is multimodal; it binds directly to the androgen receptor (AR) as an agonist and to the estrogen receptor (ER) as an antagonist.[1] This dual action directly suppresses tumor growth.[2] In premenopausal women, the activation of the AR also suppresses the hypothalamic-pituitary-gonadal axis, which reduces systemic estrogen levels.[1][2]

Q2: Why is the in vivo delivery of this compound challenging? The primary challenges in delivering this compound in vivo stem from its physicochemical properties:

  • Poor Aqueous Solubility: this compound is a lipophilic steroid with very low solubility in aqueous systems, approximately 1.2 mg/L at 37°C.[3] This limits its dissolution in physiological fluids, a critical step for absorption.

  • Extensive First-Pass Metabolism: When administered orally, this compound is heavily metabolized in the intestinal mucosa and liver.[4] This results in poor oral bioavailability, with studies in rats showing no unchanged drug detected in plasma after oral administration.[4]

Q3: What is the conventional method of administration for this compound? Due to its extensive first-pass metabolism, this compound is not effective when taken orally and must be administered via intramuscular injection to achieve therapeutic efficacy.[1][4]

Q4: How can the bioavailability and delivery of this compound be improved? Advanced drug delivery systems are key to overcoming this compound's limitations. Nanotechnology-based approaches can enhance solubility, protect the drug from premature degradation, and improve its pharmacokinetic profile.[5] Promising strategies include encapsulation within nanocarriers like liposomes and polymeric nanoparticles.[5][6]

Q5: What are liposomes and how can they be used to deliver this compound? Liposomes are spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[6] For a hydrophobic drug like this compound, the molecule can be trapped within the lipid bilayer itself.[6] This encapsulation can improve its solubility, stability, and circulation time, and potentially reduce off-target side effects.[6]

Q6: What are polymeric nanoparticles and what are their advantages? Polymeric nanoparticles are solid colloidal particles in which a drug is dissolved, entrapped, or encapsulated. These systems offer controlled and extended drug release capabilities.[7] For this compound, they can be engineered to enhance bioavailability and, by modifying their surface properties, can be designed to target specific tissues, thereby increasing efficacy and reducing systemic toxicity.[8][9]

Troubleshooting Guide

Problem: I observe low or undetectable plasma concentrations of this compound after oral administration in my animal model.

  • Cause: This is an expected outcome due to the extensive first-pass metabolism of this compound.[4] Oral administration leads to significant degradation in the liver and intestinal wall before the drug can reach systemic circulation.[4]

  • Solution: Switch to an appropriate parenteral route of administration, such as intramuscular (IM) or intravenous (IV) injection.[1] For improved pharmacokinetics and to avoid the limitations of standard injections, consider developing a nanoformulation (e.g., liposomal or nanoparticle-based) for IV administration.[5]

Problem: My in vivo results with standard intramuscular injections show high variability between subjects.

  • Cause: Intramuscular injections can lead to variable absorption rates from the injection depot, influenced by factors like injection site, local blood flow, and potential drug precipitation. The absorption of this compound from an IM site is known to be slower than its elimination (a "flip-flop" model), which can contribute to variability.[4]

  • Solution: An intravenous (IV) formulation will bypass absorption variability and provide more consistent and reproducible plasma concentration profiles. Encapsulating this compound in a nanocarrier for IV injection can further control its release and distribution.[5]

Problem: I need to target a specific tissue (e.g., a tumor) and reduce systemic androgenic side effects.

  • Cause: Conventional administration routes distribute this compound systemically, leading to potential off-target effects.

  • Solution: Utilize targeted drug delivery systems.[5] This can be achieved by formulating this compound into nanoparticles and modifying their surface with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on your target cells. This approach can increase drug accumulation at the desired site.[6]

Problem: My attempt to create a nanoformulation resulted in low drug encapsulation efficiency and particle aggregation.

  • Cause: The formulation parameters may not be optimized for a highly lipophilic compound like this compound. Factors like lipid/polymer composition, drug-to-carrier ratio, solvent choice, and processing methods (e.g., sonication, extrusion) are critical.[10]

  • Solution:

    • Review Lipid/Polymer Choice: Ensure the chosen carrier is suitable for hydrophobic drugs. For liposomes, including cholesterol can improve bilayer stability.[10]

    • Optimize Drug-to-Lipid Ratio: A high drug concentration can disrupt vesicle formation. Experiment with lower ratios to improve encapsulation.

    • Refine Preparation Method: For liposomes, ensure the lipid film is completely dry and hydration is performed above the lipid's phase transition temperature.[10] Use extrusion through polycarbonate membranes to achieve a uniform size distribution and reduce aggregation.[10]

    • Incorporate Surfactants/Stabilizers: For polymeric nanoparticles, adding a surfactant like Tween 80 can improve stability and prevent aggregation.[11]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₀OS[1]
Molar Mass306.51 g/mol [1]
Aqueous Solubility~1.2 mg/L at 37°C[3]
Administration RouteIntramuscular Injection[1]
Oral BioavailabilityVery low to none[1][4]
Mechanism of ActionAndrogen Receptor (AR) Agonist, Estrogen Receptor (ER) Antagonist[1][2]

Table 2: Illustrative Comparison of Potential Pharmacokinetic Parameters for Different this compound Formulations

Disclaimer: This table presents a hypothetical comparison based on established principles of drug delivery to illustrate the potential benefits of nanoformulations. Actual values must be determined experimentally.

FormulationRouteExpected BioavailabilityExpected CmaxExpected Half-Life (t½)Rationale
Standard SolutionOral<1%UndetectableN/ASubject to extensive first-pass metabolism.[4]
Standard SuspensionIMVariableLow to ModerateProlonged due to slow absorptionSlow release from injection depot; variable absorption.[4]
Liposomal FormulationIV100%HighExtendedBypasses first-pass metabolism; nanocarrier protects from rapid clearance.[5][6]
Polymeric NanoparticlesIV100%ModerateSignificantly ExtendedBypasses first-pass metabolism; provides controlled and sustained release.[7]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound via Thin-Film Hydration

This protocol describes a common method for encapsulating a hydrophobic drug like this compound into liposomes.[10]

  • Lipid Preparation: In a round-bottom flask, dissolve this compound, a phospholipid (e.g., DSPC), and cholesterol in a 10:5:1 molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's phase transition temperature. This will form a thin, dry lipid film on the flask's inner wall. Place the flask in a vacuum desiccator overnight to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and agitating the flask. The hydration should be performed above the lipid's transition temperature to form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator.

    • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion by passing it multiple times (e.g., 11-21 times) through polycarbonate filters with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification: Remove unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.

  • Characterization: Analyze the resulting liposomal formulation for particle size and zeta potential (using dynamic light scattering), encapsulation efficiency (by lysing the liposomes with a solvent and quantifying the drug content via HPLC), and morphology (using transmission electron microscopy).

Protocol 2: Comparative In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines a study to compare the pharmacokinetic profile of a novel liposomal this compound formulation against a standard IM suspension.

  • Animal Model: Use healthy adult male mice (e.g., C57BL/6), acclimated for at least one week. Divide animals into experimental groups (e.g., Group 1: IM suspension; Group 2: IV liposomal formulation).

  • Dose Preparation:

    • Prepare the standard IM suspension of this compound in a suitable vehicle (e.g., sesame oil).

    • Dilute the liposomal this compound formulation from Protocol 1 in sterile saline to the final desired concentration.

  • Administration: Administer a single dose of this compound (e.g., 10 mg/kg) to each mouse according to its group (IM injection into the thigh muscle or IV injection via the tail vein).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail-vein sampling) into heparinized tubes at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).

  • Plasma Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method. Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½), using appropriate non-compartmental analysis software.

Visualizations

Epitiostanol_Signaling_Pathway cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (DNA) AR->ARE Translocation & Activation ER Estrogen Receptor (ER) ERE Estrogen Response Element (DNA) ER->ERE Binding Blocked Gene_Exp_Up Increased Tumor Suppressor Gene Expression ARE->Gene_Exp_Up Promotes Gene_Exp_Down Decreased Pro-Growth Gene Expression ERE->Gene_Exp_Down Inhibits This compound This compound This compound->AR Agonist Binding This compound->ER Antagonist Binding (Block) Estrogen Estrogen Estrogen->ER Binding

Caption: Simplified signaling pathway of this compound's dual action in a target cell.

Caption: Workflow for developing and testing a novel this compound nanoformulation.

Challenges_Solutions Challenge Poor In Vivo Efficacy of this compound Solubility Low Aqueous Solubility Challenge->Solubility Metabolism High First-Pass Metabolism Challenge->Metabolism Delivery Non-Targeted Systemic Delivery Challenge->Delivery Nano Nanocarrier Encapsulation (Liposomes, Nanoparticles) Solubility->Nano Route Parenteral Administration (e.g., IV) Metabolism->Route Targeting Surface Functionalization (Targeted Delivery) Delivery->Targeting Nano->Route

Caption: Key challenges and strategic solutions for improving this compound delivery.

References

Technical Support Center: High-Purity Epitiostanol Synthesis for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Epitiostanol (2α,3α-epithio-5α-androstan-17β-ol). This guide addresses common challenges and offers practical solutions to achieve high purity for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing high-purity this compound?

A1: The primary challenge in the synthesis of this compound is controlling the stereochemistry at the C-2 and C-3 positions of the steroid A-ring. The desired product is the 2α,3α-epithio isomer, but the synthesis can often lead to the formation of the undesired 2β,3β-epithio diastereomer as a significant impurity. Separating these stereoisomers can be challenging due to their similar physical and chemical properties.

Q2: What are the common impurities encountered during this compound synthesis?

A2: Besides the 2β,3β-epithio diastereomer, other potential impurities include unreacted starting materials (e.g., 5α-androstan-17β-ol-2-ene), partially reacted intermediates, and byproducts from side reactions. Depending on the synthetic route, these may include the corresponding epoxide, diol, or other sulfur-containing species.

Q3: Which analytical techniques are recommended for assessing the purity of synthesized this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring and qualitative assessment of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis and separation of diastereomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for impurity identification, often after derivatization of the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of isomeric impurities.

Q4: What are the key considerations for the purification of crude this compound?

A4: The purification strategy typically involves a combination of column chromatography and recrystallization.

  • Column Chromatography: Silica (B1680970) gel column chromatography is commonly used to separate this compound from less polar and more polar impurities. Careful selection of the eluent system is critical for resolving the desired 2α,3α-isomer from the 2β,3β-isomer.

  • Recrystallization: This is a crucial final step to enhance the purity of the isolated this compound and remove any remaining impurities. The choice of solvent system is critical for obtaining high-purity crystals.

Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during the synthesis of high-purity this compound.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
EP-S-01 Low or No Product Yield 1. Incomplete reaction of the starting alkene. 2. Decomposition of the episulfide product. 3. Inactive or impure sulfur transfer reagent.1. Monitor the reaction progress by TLC. If starting material persists, consider extending the reaction time or increasing the temperature cautiously. 2. Ensure anhydrous and inert reaction conditions. Work-up should be performed promptly and under mild conditions. 3. Use a freshly opened or properly stored sulfur transfer reagent. Check the purity of the reagent if possible.
EP-S-02 Presence of Multiple Spots on TLC, Including Unidentified Byproducts 1. Non-stereoselective reaction leading to a mixture of diastereomers. 2. Presence of impurities in the starting material. 3. Side reactions due to inappropriate reaction conditions (e.g., temperature too high).1. Optimize the reaction conditions to favor the formation of the desired 2α,3α-isomer. This may involve using a specific solvent or a stereodirecting catalyst. 2. Purify the starting alkene (e.g., 5α-androstan-17β-ol-2-ene) by column chromatography or recrystallization before use. 3. Maintain the recommended reaction temperature and monitor the reaction closely to avoid over-reaction or decomposition.
EP-P-01 Difficulty in Separating 2α,3α- and 2β,3β-Epithio Isomers by Column Chromatography 1. Inappropriate solvent system for elution. 2. Overloaded column. 3. Poorly packed column.1. Use a solvent system with low polarity and gradually increase the polarity (gradient elution). A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio needs to be determined by TLC. 2. Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:50 to 1:100 ratio). 3. Ensure the silica gel is packed uniformly to avoid channeling.
EP-P-02 Product Fails to Crystallize or Oils Out During Recrystallization 1. Incorrect solvent or solvent mixture. 2. Presence of significant impurities that inhibit crystallization. 3. Cooling the solution too rapidly.1. Screen for a suitable recrystallization solvent. Good solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include acetone (B3395972), ethyl acetate, methanol, or mixtures with hexane. 2. If the product is highly impure, an additional column chromatography step may be necessary before attempting recrystallization. 3. Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
EP-A-01 HPLC Analysis Shows a Purity of <98% After Purification 1. Incomplete removal of the 2β,3β-isomer. 2. Presence of residual solvent. 3. Co-elution of an unknown impurity with the product peak.1. Repeat the column chromatography with a shallower gradient to improve separation of the diastereomers. Alternatively, perform a second recrystallization from a different solvent system. 2. Dry the purified product under high vacuum for an extended period to remove any residual solvents. 3. Analyze the sample using a different HPLC column or mobile phase to resolve the co-eluting impurity. Use LC-MS to identify the impurity.

Quantitative Data Summary

Parameter Typical Range / Value Analytical Method
Purity of this compound (after purification) > 98%HPLC
Content of 2β,3β-epimer (after purification) < 1%HPLC, NMR
Yield (after purification) 40-60% (highly dependent on the stereoselectivity of the reaction)Gravimetric
Melting Point Approx. 130-132 °CMelting Point Apparatus
TLC Rf value (representative) 0.4-0.5 (Hexane:Ethyl Acetate = 4:1)TLC

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general representation and may require optimization.

Step 1: Episulfidation of 5α-androstan-17β-ol-2-ene

  • Dissolve 5α-androstan-17β-ol-2-ene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a sulfur transfer reagent (e.g., N,N'-thiobis(phthalimide) or elemental sulfur with a suitable catalyst) (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the chosen reagent) and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with a mixture of hexane and ethyl acetate (e.g., 95:5) and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the desired 2α,3α-Epitiostanol.

  • Combine the pure fractions and evaporate the solvent to yield the partially purified product.

Purification by Recrystallization
  • Dissolve the partially purified this compound in a minimal amount of a hot solvent (e.g., acetone or ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under high vacuum to obtain high-purity this compound.

Visualizations

Synthesis_Workflow start Starting Material (5α-androstan-17β-ol-2-ene) reaction Episulfidation Reaction start->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup crude Crude Product (Mixture of Isomers & Impurities) workup->crude chromatography Column Chromatography (Silica Gel) crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product High-Purity this compound recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, etc.) pure_product->analysis

Caption: General workflow for the synthesis and purification of high-purity this compound.

Stereoisomer_Formation start 5α-androstan-17β-ol-2-ene reagent Sulfur Transfer Reagent start->reagent desired 2α,3α-Epitiostanol (Desired Product) reagent->desired α-face attack (less hindered) undesired 2β,3β-Epitiostanol (Undesired Diastereomer) reagent->undesired β-face attack (more hindered)

Caption: Formation of desired and undesired stereoisomers during episulfidation.

Troubleshooting_Tree start Low Purity after Synthesis check_tlc Analyze Crude by TLC/HPLC start->check_tlc multiple_spots Multiple Spots/Peaks Present? check_tlc->multiple_spots isomeric_impurity Major Impurity with Similar Rf/RT? multiple_spots->isomeric_impurity Yes other_impurities Purify Starting Material Check Reaction Conditions multiple_spots->other_impurities No optimize_reaction Optimize Reaction Conditions (Stereoselectivity) isomeric_impurity->optimize_reaction Yes optimize_chromatography Optimize Column Chromatography (Gradient, Loading) isomeric_impurity->optimize_chromatography No optimize_reaction->check_tlc recrystallize Perform Recrystallization (Screen Solvents) optimize_chromatography->recrystallize other_impurities->check_tlc final_purity High Purity Achieved recrystallize->final_purity

Caption: Decision tree for troubleshooting low purity in this compound synthesis.

Technical Support Center: Mitigating Epitiostanol-Induced Hepatotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the hepatic impact of Epitiostanol in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces liver damage?

A1: this compound, a 17α-alkylated anabolic-androgenic steroid, primarily causes cholestatic liver injury.[1][2] The proposed mechanism involves the upregulation of genes involved in bile acid synthesis (such as CYP7A1 and CYP8B1) and transport (NTCP, BSEP). This leads to an accumulation of bile acids within hepatocytes, causing cellular stress and damage.[1] Additionally, this compound can trans-activate nuclear receptors like LXR and PXR and activate the androgen receptor (AR), which is correlated with the expression of CYP8B1, further contributing to cholestasis.[1]

Q2: What are the expected observable signs of hepatotoxicity in animal models treated with this compound?

A2: Common signs of drug-induced liver injury (DILI) in animal models include elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[3][4][5] Histopathological examination of the liver may reveal hepatocellular damage, such as necrosis, inflammatory cell infiltration, and vacuolar degeneration.[3][6] In cases of cholestasis, evidence of bile duct proliferation and bile plugs may also be observed.

Q3: Are there any known agents that can mitigate this compound-induced liver damage?

A3: While specific studies on agents that mitigate this compound-induced hepatotoxicity are limited, general hepatoprotective agents may be effective. These often possess antioxidant and anti-inflammatory properties. Examples of such agents that have been shown to be effective in other models of drug-induced liver injury include Silymarin (from milk thistle), N-acetylcysteine (NAC), Vitamin E, and Glutathione.[7][8] Betaine has also shown hepatoprotective effects by regulating mitochondrial function and counteracting oxidative stress in animal models of liver injury.[9]

Q4: How can I monitor liver function in my animal studies involving this compound?

A4: Regular monitoring of serum biomarkers is a standard method for assessing liver function.[3][5] This involves collecting blood samples at specified intervals and measuring the activity of liver enzymes like ALT, AST, and ALP.[4][5] Additionally, measuring bilirubin (B190676) levels can provide insights into cholestatic injury. At the end of the study, histopathological analysis of liver tissue is crucial for a comprehensive assessment of liver damage.[3]

Troubleshooting Guides

Problem 1: Significant elevation in serum ALT and AST levels observed early in the study.

  • Possible Cause: High dose of this compound leading to acute hepatocellular injury.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dosage of this compound to a level that still achieves the desired anabolic effect but with less hepatic stress. A dose-response study may be necessary to identify the optimal dose.

    • Co-administration of Hepatoprotective Agents: Introduce a hepatoprotective agent with known antioxidant properties, such as N-acetylcysteine (NAC) or Silymarin. These agents can help mitigate oxidative stress, a common pathway in drug-induced liver injury.[7][10]

    • Monitor Oxidative Stress Markers: Assess markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), to confirm the involvement of oxidative damage.[4][11]

Problem 2: Histopathological analysis reveals significant cholestasis and bile duct proliferation.

  • Possible Cause: Disruption of bile acid homeostasis, a known effect of this compound.[1]

  • Troubleshooting Steps:

    • Investigate Bile Acid Metabolism: Analyze the expression of key genes involved in bile acid synthesis and transport (e.g., CYP7A1, CYP8B1, BSEP, NTCP) in liver tissue using techniques like RT-qPCR.

    • Consider Cholestasis-Specific Treatments: Agents like ursodeoxycholic acid (UDCA), which has been used to treat cholestatic liver diseases, could be explored as a potential mitigating agent in your animal model.

    • Evaluate Nuclear Receptor Activation: Assess the activation of nuclear receptors such as PXR and LXR, which are known to be trans-activated by this compound and play a role in bile acid regulation.[1]

Data Presentation

Table 1: Expected Changes in Liver Function Biomarkers in Response to this compound and a Potential Mitigating Agent

ParameterControl GroupThis compound GroupThis compound + Mitigating Agent Group
Serum ALT (U/L) Normal RangeSignificantly IncreasedReduced compared to this compound Group
Serum AST (U/L) Normal RangeSignificantly IncreasedReduced compared to this compound Group
Serum ALP (U/L) Normal RangeIncreasedReduced compared to this compound Group
Total Bilirubin (mg/dL) Normal RangeIncreasedReduced compared to this compound Group
Liver MDA (nmol/mg protein) BaselineIncreasedReduced compared to this compound Group
Liver SOD Activity (U/mg protein) BaselineDecreasedIncreased compared to this compound Group
Liver Catalase Activity (U/mg protein) BaselineDecreasedIncreased compared to this compound Group

Note: This table represents hypothetical data based on typical findings in studies of drug-induced liver injury and is intended for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Hepatotoxicity and Assessment of a Mitigating Agent in Rats

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Control (Vehicle)

    • Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)

    • Group 3: Mitigating Agent (e.g., Silymarin 100 mg/kg, oral gavage, daily)

    • Group 4: this compound + Mitigating Agent

  • Dosing: Administer compounds for a predefined period (e.g., 4-8 weeks).

  • Monitoring:

    • Weekly: Record body weight and food/water intake.

    • Bi-weekly: Collect blood via tail vein for serum biochemistry (ALT, AST, ALP, Bilirubin).

  • Termination: At the end of the study, euthanize animals and collect blood via cardiac puncture. Perfuse and collect the liver.

  • Liver Tissue Analysis:

    • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for H&E staining.

    • Biochemical Assays: Homogenize a portion of the liver to measure markers of oxidative stress (MDA, SOD, CAT).

    • Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and RT-qPCR analysis of genes related to bile acid metabolism.

Protocol 2: Measurement of Serum Aminotransferases (ALT and AST)

  • Sample Collection: Collect blood and centrifuge at 3000 rpm for 15 minutes to separate serum.

  • Assay: Use commercially available colorimetric assay kits for ALT and AST.

  • Procedure: Follow the manufacturer's instructions. Typically, this involves mixing a small volume of serum with a reaction mixture and measuring the change in absorbance at a specific wavelength over time.

  • Calculation: Calculate enzyme activity in Units per Liter (U/L) based on the rate of absorbance change and the extinction coefficient of the product formed.

Visualizations

Epitiostanol_Hepatotoxicity_Pathway This compound This compound AR Androgen Receptor (AR) Activation This compound->AR PXR_LXR PXR / LXR Trans-activation This compound->PXR_LXR BileAcid_Syn_Genes Bile Acid Synthesis Genes (CYP7A1, CYP8B1) Upregulation AR->BileAcid_Syn_Genes PXR_LXR->BileAcid_Syn_Genes BileAcid_Trans_Genes Bile Acid Transport Genes (NTCP, BSEP) Upregulation PXR_LXR->BileAcid_Trans_Genes BileAcid_Accumulation Intrahepatic Bile Acid Accumulation BileAcid_Syn_Genes->BileAcid_Accumulation BileAcid_Trans_Genes->BileAcid_Accumulation Hepatocyte_Injury Hepatocyte Injury (Oxidative Stress) BileAcid_Accumulation->Hepatocyte_Injury Cholestasis Cholestasis Hepatocyte_Injury->Cholestasis

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Animal Grouping (Control, this compound, Mitigating Agent, Combo) Animal_Model->Grouping Dosing Dosing Regimen (Oral Gavage) Grouping->Dosing Monitoring In-life Monitoring (Body Weight, Serum Biomarkers) Dosing->Monitoring Termination Study Termination & Sample Collection Monitoring->Termination Analysis Endpoint Analysis (Histopathology, Oxidative Stress, Gene Expression) Termination->Analysis

Caption: Experimental workflow for testing mitigating agents.

References

Technical Support Center: Strategies to Mitigate Androgenic Side Effects of Epitiostanol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of androgenic side effects associated with Epitiostanol in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1] It is administered via intramuscular injection due to poor oral bioavailability.[1] Its primary mechanisms of action include:

  • Androgen Receptor (AR) Agonism: this compound binds to and activates the androgen receptor, leading to anabolic effects such as increased protein synthesis and muscle growth.[2]

  • Estrogen Receptor (ER) Antagonism: Uniquely among many AAS, this compound also acts as an antagonist of the estrogen receptor, which contributes to its anti-estrogenic effects.[1]

  • No Aromatization: Its chemical structure prevents its conversion into estrogenic compounds.[2]

Q2: What are the known androgenic side effects of this compound observed in vivo?

While this compound is reported to have a favorable anabolic-to-androgenic ratio compared to methyltestosterone (B1676486), it still possesses androgenic properties.[1] In preclinical and clinical observations, particularly with its prodrug mepitiostane, androgenic side effects can include virilizing effects such as acne, hirsutism (excessive hair growth), and voice changes.[1] In experimental animal models, these effects are typically assessed by measuring the weight of androgen-sensitive tissues like the ventral prostate and seminal vesicles.

Q3: What is the reported anabolic-to-androgenic ratio of this compound?

This compound has been found to have approximately 11 times the anabolic activity and a similar androgenic activity relative to the reference AAS, methyltestosterone.[1] This favorable separation of anabolic and androgenic effects is a key characteristic of this compound.

Troubleshooting Guide: Managing Androgenic Effects in Preclinical Studies

Issue 1: High degree of androgenic response observed at the desired anabolic dose.

  • Potential Cause: The dose of this compound may be in a range where androgenic effects are more pronounced.

  • Troubleshooting Strategy 1: Dose-Response Analysis:

    • Recommendation: Conduct a thorough dose-response study to identify the minimal effective dose for the desired anabolic effect (e.g., levator ani muscle growth) and the dose at which significant androgenic effects (e.g., ventral prostate and seminal vesicle weight gain) become apparent.

    • Experimental Protocol: Utilize the Hershberger assay (detailed below) with a wide range of this compound doses. This will allow for the determination of a therapeutic window where anabolic effects are maximized and androgenic side effects are minimized.

  • Troubleshooting Strategy 2: Co-administration with a 5α-Reductase Inhibitor (e.g., Finasteride):

    • Recommendation: While this compound itself is a DHT derivative and not a substrate for 5α-reductase, this strategy is generally considered for testosterone (B1683101) and some other AAS. Its utility for this compound is likely limited, but it could be investigated to rule out any unforeseen metabolic pathways in the specific animal model.

  • Troubleshooting Strategy 3: Co-administration with a Peripheral Androgen Receptor Antagonist:

    • Recommendation: Investigate the co-administration of a peripherally-selective AR antagonist. This is a more theoretical approach, as it may also antagonize the desired anabolic effects in muscle tissue. Careful selection of the antagonist and dose-response studies would be critical.

Issue 2: Difficulty in dissociating anabolic and androgenic effects in the experimental model.

  • Potential Cause: The experimental model may be particularly sensitive to the androgenic properties of this compound.

  • Troubleshooting Strategy 1: Comparative Compound Studies:

    • Recommendation: Benchmark the effects of this compound against a panel of other compounds, including testosterone propionate (B1217596) (a potent androgen), methyltestosterone (a reference AAS), and a selective androgen receptor modulator (SARM). This will provide a relative measure of this compound's androgenicity in the chosen model.

  • Troubleshooting Strategy 2: Analysis of Gene Expression:

    • Recommendation: In addition to tissue weight, analyze the expression of androgen-responsive genes in both the target anabolic tissue (skeletal muscle) and androgenic tissues (prostate, seminal vesicles). This can provide a more nuanced understanding of the tissue-selective activity of this compound.

Data Presentation

The following table summarizes the expected dose-response relationship for this compound's anabolic and androgenic effects based on its known relative potencies. The data is presented in a format consistent with the Hershberger assay.

CompoundDose (mg/kg/day)Anabolic Effect (Levator Ani Weight, % of Control)Androgenic Effect (Ventral Prostate Weight, % of Control)Androgenic Effect (Seminal Vesicle Weight, % of Control)
Vehicle Control -100100100
Methyltestosterone XYZW
This compound 0.1X>Y~Z~W
This compound 0.5X>>Y>Z>W
This compound 1.0X>>>Y>>Z>>W

Note: This table is illustrative. Actual values (X, Y, Z, W) would be determined experimentally. The table demonstrates the expected higher anabolic potency of this compound at comparable androgenic effects to methyltestosterone.

Experimental Protocols

Key Experiment: The Hershberger Bioassay for Androgenic and Anabolic Activity

This protocol is based on the OECD Test Guideline 441.

  • Objective: To determine the androgenic and anabolic activity of a test compound in a castrated male rat model.

  • Animal Model: Immature, castrated male rats (e.g., Wistar or Sprague-Dawley), approximately 42 days of age at castration. A post-castration recovery period of 7-10 days is required.

  • Methodology:

    • Animal Preparation: Rats are castrated under anesthesia to remove the endogenous source of androgens.

    • Dosing:

      • Animals are divided into groups (n ≥ 6 per group).

      • The test compound (this compound) is administered daily for 10 consecutive days. The route of administration for this compound is typically intramuscular injection. A vehicle control group receives the vehicle alone. A reference androgen group (e.g., methyltestosterone) is also included.

      • Doses should be selected based on preliminary range-finding studies.

    • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. The following tissues are carefully dissected and weighed (wet weight):

      • Anabolic Indicator: Levator ani muscle.

      • Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands and fluid), glans penis, and Cowper's glands.

    • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity. A statistically significant increase in the weights of the ventral prostate and/or seminal vesicles is indicative of androgenic activity.

Mandatory Visualizations

Epitiostanol_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds to AR_this compound AR-Epitiostanol Complex Nucleus Nucleus AR_this compound->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Leads to Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate Growth, etc.) Protein_Synthesis->Androgenic_Effects

Caption: Signaling pathway of this compound via the androgen receptor.

Experimental_Workflow_Hershberger_Assay Start Start: Immature Male Rats Castration Castration (Day 42) Start->Castration Recovery Recovery Period (7-10 days) Castration->Recovery Grouping Grouping and Acclimation Recovery->Grouping Dosing Daily Dosing (10 days) - Vehicle - this compound (multiple doses) - Reference Androgen Grouping->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Tissue_Weighing Dissection and Weighing of: - Levator Ani - Ventral Prostate - Seminal Vesicles - Glans Penis - Cowper's Glands Necropsy->Tissue_Weighing Analysis Statistical Analysis and Comparison to Controls Tissue_Weighing->Analysis

Caption: Workflow for the in vivo Hershberger assay.

References

Technical Support Center: Optimizing Incubation Times for Epitiostanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing incubation times for Epitiostanol in your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in breast cancer cell lines?

This compound has a dual mechanism of action; it functions as a potent agonist of the androgen receptor (AR) and an antagonist of the estrogen receptor (ER).[1] In ER-positive breast cancer, its binding to the AR can counteract the growth-promoting effects of estrogen signaling.

Q2: How does the dual AR agonism and ER antagonism of this compound influence the choice of incubation time?

The dual mechanism of this compound suggests that its effects on cell viability and proliferation may be time-dependent. Short-term incubations may reveal immediate cytotoxic or cytostatic effects, while longer incubation periods might be necessary to observe effects related to the modulation of gene expression and downstream signaling pathways initiated by AR activation and ER inhibition. Therefore, a time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental endpoint.

Q3: I am not observing a significant effect of this compound on my cells. Should I increase the incubation time or the concentration?

This is a common issue that can be addressed by systematically optimizing both parameters. We recommend performing a dose-response experiment at multiple time points (e.g., 24, 48, and 72 hours). This will help you determine if the lack of effect is due to an insufficient concentration or an inadequate incubation period for the cellular response to manifest.

Below is an illustrative example of how the IC50 value for this compound might change with increasing incubation time in an ER-positive breast cancer cell line like MCF-7. Please note that these are representative values and the actual results will vary depending on the cell line and experimental conditions.

Incubation TimeIllustrative IC50 of this compound (µM)
24 hours50
48 hours25
72 hours10

Q4: My cell viability results with this compound are inconsistent between experiments. What are the potential causes?

Inconsistent results can stem from several factors. Here are some common causes and troubleshooting tips:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluency can lead to cell death independent of the drug treatment.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.

  • Assay Protocol: Standardize all steps of your cell viability assay, including reagent incubation times and washing steps.

Troubleshooting Guide

Problem 1: High background signal in my cell viability assay.

  • Possible Cause: The assay reagent itself is being reduced or is unstable under your experimental conditions.

  • Solution: Include a "no-cell" control with media and the assay reagent to measure the background signal. Subtract this background from all your experimental readings. Also, ensure that the phenol (B47542) red in your culture medium is not interfering with your colorimetric or fluorometric readings. If so, consider using phenol red-free medium for the duration of the assay.

Problem 2: The IC50 value of this compound seems to be significantly different from published data.

  • Possible Cause: Differences in cell line passage number, cell seeding density, or assay protocol can all contribute to variations in IC50 values.

  • Solution: Standardize your experimental protocol. Always use cells within a narrow passage number range. Perform a cell titration experiment to determine the optimal seeding density for your chosen incubation time, ensuring that the cells in the control wells do not become over-confluent by the end of the experiment.

Problem 3: I am observing cell death in my vehicle control wells, especially at longer incubation times.

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.

  • Solution: Determine the maximum concentration of the solvent that is non-toxic to your cells by performing a vehicle-only dose-response experiment. Ensure the final concentration of the solvent in your experimental wells does not exceed this limit (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

This protocol is essential for ensuring that cell proliferation in control wells is in a linear range throughout the experiment.

  • Prepare a single-cell suspension of your breast cancer cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Culture the cells for your intended maximum incubation time (e.g., 72 hours).

  • At 24, 48, and 72 hours, perform a cell viability assay (e.g., MTT or resazurin).

  • Plot the absorbance/fluorescence values against the initial cell number for each time point.

  • Select a seeding density that falls within the linear portion of the curve at your desired experimental endpoint.

Protocol 2: Time-Course and Dose-Response Experiment using MTT Assay

This protocol will help you identify the optimal incubation time and concentration range for this compound.

  • Seed your breast cancer cells in a 96-well plate at the optimal density determined in Protocol 1. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control.

  • Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curves for each incubation time to determine the IC50 values.

Visualizations

Epitiostanol_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates ER Estrogen Receptor (ER) This compound->ER Binds and Inhibits ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds ERE Estrogen Response Element (ERE) ER->ERE Blocked from Binding Proliferation_Inhibition Inhibition of Proliferation ARE->Proliferation_Inhibition Gene_Expression_Inhibition Inhibition of ER-Target Genes ERE->Gene_Expression_Inhibition Gene_Expression_Inhibition->Proliferation_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Proliferation_Inhibition->Cell_Cycle_Arrest Proliferation_Inhibition->Apoptosis Experimental_Workflow Start Start: Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Adherence Overnight Incubation (Cell Adherence) Seeding->Adherence Treatment Treat with this compound (Dose-Response) Adherence->Treatment Incubation Incubate for 24h, 48h, 72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 Viability_Assay->Data_Analysis End End: Optimal Incubation Time and Concentration Determined Data_Analysis->End Troubleshooting_Logic Start Inconsistent Results? Check_Cells Check Cell Health & Density? Start->Check_Cells Yes Check_Reagents Check Reagent Preparation? Check_Cells->Check_Reagents Yes Optimize_Seeding Optimize Seeding Density Check_Cells->Optimize_Seeding No Check_Protocol Standardize Protocol? Check_Reagents->Check_Protocol Yes Fresh_Dilutions Use Fresh Dilutions Check_Reagents->Fresh_Dilutions No Consistent_Steps Ensure Consistent Assay Steps Check_Protocol->Consistent_Steps No Reproducible_Results Reproducible Results Check_Protocol->Reproducible_Results Yes Optimize_Seeding->Check_Reagents Fresh_Dilutions->Check_Protocol Consistent_Steps->Reproducible_Results

References

Technical Support Center: Accurate LC-MS/MS Analysis of Epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the accurate analysis of Epitiostanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound analysis by LC-MS/MS?

A1: For the analysis of this compound and its metabolites, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) in the positive ion mode is highly suitable, particularly for its metabolite, this compound sulfoxide (B87167).[1] While this compound itself may have low proton affinity, its sulfoxide metabolite shows much higher sensitivity.[1] For relatively non-polar steroids, Atmospheric Pressure Chemical Ionization (APCI) could also be considered as a viable alternative.[2]

Q2: What are the key metabolites of this compound to target for sensitive detection?

A2: The primary and most specific metabolite to target for detecting this compound or its prodrug, mepitiostane (B1676278), is This compound sulfoxide .[1][3] This metabolite retains the sulfur atom, making it more specific than other metabolites where the sulfur is lost.[1] Monitoring for this compound sulfoxide can significantly extend the detection window compared to the parent compound.[3]

Q3: What are the expected product ions for this compound sulfoxide in MS/MS analysis?

A3: For the protonated molecule of this compound sulfoxide ([M+H]⁺) at an m/z of 323.2, the major product ions observed are at m/z 305 (corresponding to the loss of a water molecule, H₂O) and m/z 255 (corresponding to the subsequent loss of a sulfur monoxide, SO).[1]

Q4: How can I improve the retention of this compound and its metabolites on a reverse-phase column?

A4: To enhance chromatographic peak shape and retention for steroids like this compound on C8 or C18 columns, it is common to add an acidifier to the mobile phase.[4] Using mobile phases containing 0.1% formic acid or acetic acid can help to suppress the ionization of residual silanol (B1196071) groups on the column, leading to reduced peak tailing and better retention.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity / Low Sensitivity 1. Suboptimal Ionization: The proton affinity of this compound may be low.[1]2. Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte.[5]3. Analyte Instability: Degradation of this compound or its metabolites during sample preparation or storage.[6]1. Target Metabolites: Focus on detecting this compound sulfoxide, which has better ionization efficiency.[1]2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances.[7][8]3. Optimize Chromatography: Adjust the gradient to better separate the analyte from the matrix.[5]4. Stability Assessment: Conduct stability tests at various stages (freeze-thaw, bench-top, post-preparative) and consider adding stabilizers if necessary.[9][10]
Inconsistent Retention Times 1. Mobile Phase Issues: Changes in mobile phase composition or pH.[11]2. Column Contamination: Buildup of matrix components on the column.[11]3. Temperature Fluctuations: Inconsistent column oven temperature.1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure proper mixing.2. Column Washing: Implement a robust column washing procedure between sample batches.[12]3. Guard Column: Use a guard column to protect the analytical column from contaminants.[12]4. Temperature Control: Ensure the column oven is functioning correctly and maintaining a stable temperature.
Peak Tailing or Splitting 1. Column Overload: Injecting too much sample.[11]2. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[12]3. Column Degradation: The stationary phase of the column is damaged.1. Dilute Sample: Reduce the concentration of the injected sample.2. Solvent Matching: Dissolve the final extract in a solvent that is the same or weaker than the initial mobile phase composition.[12]3. Replace Column: If the problem persists after other troubleshooting steps, the column may need to be replaced.
High Background Noise 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents.[11]2. Carryover: Residual analyte from a previous injection.[11]3. Dirty Ion Source: Contamination of the mass spectrometer's ion source.1. High-Purity Solvents: Use LC-MS grade solvents and freshly prepared reagents.[12]2. Injector Wash: Optimize the injector wash procedure with a strong solvent to clean the needle and loop between injections.3. Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source.

Experimental Protocols

Sample Preparation from Urine

This protocol is adapted from methodologies for the analysis of this compound metabolites in human urine.[1][3]

  • Enzymatic Hydrolysis:

    • To 3 mL of human urine, add an internal standard.

    • Add a solution of β-glucuronidase from E. coli.

    • Adjust the pH to 7.0 and incubate at 50°C for 60 minutes to deconjugate the metabolites.[1]

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed sample to 9.6.

    • Add tert-butyl methyl ether (TBME) as the extraction solvent.

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a solution of 50% methanol (B129727) for LC-MS analysis.[1]

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for this compound analysis. Optimization will be required for specific instrumentation.

Parameter Value Reference
LC Column Acquity UPLC® BEH C8 (2.1 mm x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Acetic Acid in Water[1]
Mobile Phase B Methanol[1]
Gradient 50% A (0-1 min), 46% A (1-5 min), 30% A (5-5.5 min), 24% A (5.5-7.9 min), 10% A (7.9-9 min), 50% A (from 9.1 min)[1]
Flow Rate 0.2 - 0.4 mL/min (Typical for UPLC)
Column Temperature 40 °C[1]
Ionization Mode ESI Positive[1]
Precursor Ion (m/z) 323.2 (for this compound Sulfoxide)[1]
Product Ions (m/z) 305.2, 255.1[1]

Method Validation Data

The following table presents a summary of validation parameters from a study on the determination of this compound and its sulfoxide metabolite.[3]

Analyte Linearity Range (ng/mL) Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) LOD (ng/mL)
This compound0.5 - 5026.1 - 35.64.1 - 4.63.3 - 8.50.10
This compound Sulfoxide0.5 - 5076.2 - 96.90.9 - 1.72.0 - 6.60.05

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (TBME, pH 9.6) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in 50% Methanol Evaporation->Reconstitution LC UPLC Separation (C8 Column) Reconstitution->LC Injection MS ESI-MS/MS Detection (Positive Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound from urine.

Troubleshooting Start Low Signal Intensity? CheckMetabolite Targeting this compound Sulfoxide? Start->CheckMetabolite CheckIonization Optimize Source Parameters? CheckMetabolite->CheckIonization Yes Resolved Issue Resolved CheckMetabolite->Resolved No, switch target CheckSamplePrep Improve Sample Cleanup? CheckIonization->CheckSamplePrep Yes CheckIonization->Resolved No, optimize CheckChroma Optimize LC Separation? CheckSamplePrep->CheckChroma Yes CheckSamplePrep->Resolved No, enhance cleanup CheckChroma->Resolved Yes, issue elsewhere CheckChroma->Resolved No, optimize gradient

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

Technical Support Center: Assessing the Impact of Serum Components on Epitiostanol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epitiostanol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments assessing the impact of serum components on this compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known by the trade name Thiodrol, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Its primary mechanism of action involves binding directly to the androgen receptor (AR) and the estrogen receptor (ER).[1] It functions as an agonist (activator) of the AR and an antagonist (blocker) of the ER.[1][2] This dual activity makes it effective in suppressing tumor growth in hormone-sensitive cancers, such as breast cancer.[1][2]

Q2: How do serum components affect the bioactivity of this compound in vitro?

A2: Serum contains proteins, primarily Sex Hormone-Binding Globulin (SHBG) and albumin, that can bind to steroid hormones like this compound. This binding is a reversible equilibrium between the protein-bound and unbound ("free") hormone. According to the "free hormone hypothesis," only the unbound fraction of the hormone is able to diffuse into cells, interact with intracellular receptors like the AR, and elicit a biological response. Therefore, the presence and concentration of SHBG and albumin in your cell culture medium can significantly reduce the effective concentration of free this compound available to your cells, thereby diminishing its apparent potency.

Q3: What are SHBG and albumin, and how do their binding affinities for androgens differ?

A3:

  • Sex Hormone-Binding Globulin (SHBG): A glycoprotein (B1211001) that binds androgens and estrogens with high affinity.[3] Dihydrotestosterone (DHT) binds to SHBG with the highest affinity, followed by testosterone (B1683101) and then estradiol.[3][4]

  • Albumin: The most abundant protein in plasma, which binds a wide range of molecules, including steroids, with lower affinity compared to SHBG.[5] However, due to its high concentration, albumin is a major carrier of steroid hormones in the blood.

The high-affinity binding to SHBG means that it has a more significant impact on reducing the free concentration of androgens compared to the low-affinity binding of albumin.

Q4: I am observing a lower-than-expected response to this compound in my cell-based assay when using serum-containing media. What could be the cause?

A4: This is a common issue and is most likely due to the binding of this compound to serum proteins (SHBG and albumin) in your culture medium. This binding reduces the concentration of free, biologically active this compound that can enter the cells and activate the androgen receptor. The result is a rightward shift in your dose-response curve, indicating a decrease in potency (higher EC50 value).

Q5: How can I determine the concentration of free this compound in my in vitro experiments?

Q6: Should I use serum-free or serum-containing medium for my this compound experiments?

A6: The choice depends on your experimental goals.

  • Serum-free medium: This is ideal for studying the direct effect of this compound on cells without the confounding variable of serum protein binding. It allows for a more accurate determination of the intrinsic potency of the compound. However, many cell lines require serum for optimal growth and viability.

  • Serum-containing medium (e.g., with Fetal Bovine Serum - FBS): This provides a more physiologically relevant environment, as cells in the body are exposed to hormones in the presence of serum proteins. If you use serum-containing medium, it is crucial to be aware of the potential for protein binding and to use charcoal-stripped serum to remove endogenous steroids that could interfere with your assay.

Q7: What is charcoal-stripped serum and why is it important?

A7: Charcoal-stripped serum is serum that has been treated with activated charcoal to remove endogenous steroid hormones, growth factors, and other small lipophilic molecules. Using charcoal-stripped serum is critical when studying the effects of exogenous hormones like this compound because it eliminates the background noise and competition from endogenous steroids that are naturally present in regular serum. This ensures that the observed biological response is solely due to the compound you are testing.

Troubleshooting Guides

Issue 1: High Background Signal in Androgen Receptor (AR) Reporter Assay
Possible Cause Troubleshooting Steps
Endogenous Androgens in Serum Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids from your cell culture medium.
Promoter Leakiness Optimize the amount of reporter plasmid transfected. Too much plasmid can lead to high basal activity. Consider using a reporter with a more tightly regulated promoter.
Cell Contamination Check cell cultures for any signs of microbial contamination (e.g., cloudy medium, pH changes). Discard contaminated cultures and use fresh, authenticated cells.
Reagent Contamination Ensure all reagents, especially water and buffers, are sterile and free of any contaminants that might activate the AR pathway.
"Dark" Luciferase Substrate If using a luciferase-based reporter, allow the plate to sit in the luminometer for a few minutes before reading to allow any phosphorescence to decay. Use fresh, high-quality luciferase substrate.
Issue 2: Low or No Signal/Response to this compound
Possible Cause Troubleshooting Steps
Serum Protein Binding If using serum-containing media, the concentration of free this compound may be too low. Increase the concentration of this compound or reduce the serum percentage. For initial characterization, consider using serum-free media.
Low Androgen Receptor (AR) Expression Confirm that your cell line expresses sufficient levels of functional AR. You may need to use a cell line engineered to overexpress AR.
This compound Degradation This compound, like other steroids, can be unstable in aqueous solutions over time. Prepare fresh stock solutions and dilute to working concentrations immediately before use. Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.
Inefficient Transfection (for reporter assays) Optimize your transfection protocol. Use a positive control (e.g., a constitutively active reporter) to check transfection efficiency.
Incorrect Assay Conditions Ensure the incubation time is sufficient for this compound to elicit a response. A time-course experiment may be necessary to determine the optimal incubation period. Verify the correct concentration of all assay components.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique.
Incomplete Cell Lysis (for intracellular assays) Ensure complete cell lysis by using the recommended lysis buffer and incubation time. Visually inspect wells under a microscope to confirm lysis.
Temperature Gradients Across the Plate Allow plates to equilibrate to room temperature before adding reagents. Ensure even temperature distribution during incubation.

Data Presentation

Table 1: Hypothetical Binding Affinities of Androgens to Human Serum Proteins

CompoundSHBG Binding Affinity (Kd, nM)Albumin Binding Affinity (Kd, µM)
Dihydrotestosterone (DHT)~1~5
Testosterone~2~10
This compound (Hypothetical) 5 - 15 20 - 50
Estradiol~20~20

Table 2: Impact of Serum on the In Vitro Potency of this compound in an AR Reporter Assay (Illustrative Data)

Cell Culture MediumThis compound EC50 (nM)Fold-Shift in EC50 (vs. Serum-Free)
Serum-Free101.0
5% Charcoal-Stripped FBS505.0
10% Charcoal-Stripped FBS12012.0

Experimental Protocols

Protocol 1: Androgen Receptor (AR) Luciferase Reporter Gene Assay

This protocol describes a method to assess the androgenic activity of this compound in a cell-based luciferase reporter assay.

Materials:

  • AR-positive cell line (e.g., LNCaP, or a HEK293 cell line stably expressing AR)

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Charcoal-stripped Fetal Bovine Serum (FBS)

  • AR-responsive luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro])

  • Control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)

  • Transfection reagent

  • This compound

  • DHT (as a positive control)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Hormone Deprivation: After 24 hours of transfection, replace the medium with a hormone-depleted medium (e.g., medium containing charcoal-stripped FBS).

  • Compound Treatment: After another 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO), a positive control (DHT), and a negative control (untreated cells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Competitive Binding Assay to Determine Binding Affinity to SHBG

This protocol outlines a method to determine the relative binding affinity of this compound to SHBG.

Materials:

  • Purified human SHBG

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • Unlabeled DHT (for standard curve)

  • This compound

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Methodology:

  • Assay Setup: In a series of tubes, add a fixed concentration of SHBG and radiolabeled DHT.

  • Competitive Binding: Add increasing concentrations of unlabeled DHT (for the standard curve) or this compound to the tubes.

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., overnight).

  • Separation of Bound and Free Ligand: Separate the SHBG-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand). The Ki (inhibition constant), which reflects the binding affinity, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Epitiostanol_Signaling_Pathway cluster_serum Serum cluster_cell Target Cell Epitiostanol_bound This compound (Bound) SHBG SHBG Epitiostanol_bound->SHBG High Affinity Albumin Albumin Epitiostanol_bound->Albumin Low Affinity Epitiostanol_free This compound (Free) Epitiostanol_bound->Epitiostanol_free Equilibrium AR Androgen Receptor (AR) Epitiostanol_free->AR Binding AR_active Activated AR Dimer AR->AR_active Dimerization & Translocation to Nucleus ARE Androgen Response Element (ARE) AR_active->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed AR-positive cells in 96-well plate Transfection 2. Transfect with AR-responsive luciferase reporter Cell_Culture->Transfection Deprivation 3. Hormone deprivation with charcoal-stripped serum Transfection->Deprivation Treatment 4. Treat with serial dilutions of this compound Deprivation->Treatment Incubation 5. Incubate for 18-24 hours Treatment->Incubation Lysis 6. Cell lysis Incubation->Lysis Luminescence 7. Measure luciferase activity Lysis->Luminescence Data_Analysis 8. Normalize data and generate dose-response curve Luminescence->Data_Analysis EC50 9. Determine EC50 value Data_Analysis->EC50 Troubleshooting_Logic Start Unexpected Assay Results Check_Signal Is the signal too high or too low? Start->Check_Signal High_Signal High Signal Check_Signal->High_Signal High Low_Signal Low Signal Check_Signal->Low_Signal Low Check_Background Is background high? High_Signal->Check_Background High_Background_No Check positive control (DHT). Is it also low? Low_Signal->High_Background_No High_Background_Yes Troubleshoot High Background: - Use charcoal-stripped serum - Check for contamination - Optimize reporter concentration Check_Background->High_Background_Yes Yes Low_Positive_Control_Yes Troubleshoot general assay failure: - Check cell viability - Verify reagent activity - Optimize transfection High_Background_No->Low_Positive_Control_Yes Yes Low_Positive_Control_No Troubleshoot compound-specific issues: - Check this compound stability - Consider serum protein binding - Increase this compound concentration High_Background_No->Low_Positive_Control_No No

References

Validation & Comparative

A Comparative In Vitro Analysis of the Anti-Proliferative Effects of Epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-proliferative effects of Epitiostanol against other commonly used anti-cancer drugs, Tamoxifen and Fulvestrant. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a synthetic anabolic-androgenic steroid (AAS) that also exhibits potent anti-estrogenic properties.[1][2] Marketed in Japan under the brand name Thiodrol for the treatment of breast cancer, its mechanism of action involves direct interaction with both the androgen receptor (AR) and the estrogen receptor (ER).[1] this compound acts as an agonist of the AR and an antagonist of the ER, a dual action that contributes to its anti-tumor effects, particularly in estrogen-responsive breast cancers.[1] Mepitiostane, an orally active prodrug, is converted to this compound in the body and has been shown to suppress the growth of estrogen-dependent mammary tumors in rats.

Comparative Analysis of Anti-Proliferative Activity

To objectively assess the anti-proliferative efficacy of this compound, a thorough review of available in vitro studies was conducted. While direct comparative studies including this compound alongside Tamoxifen and Fulvestrant are limited, this guide synthesizes available IC50 data for each compound in common breast cancer cell lines to provide a comparative perspective. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation.

Table 1: Comparison of IC50 Values for this compound, Tamoxifen, and Fulvestrant in Breast Cancer Cell Lines

Cell LineReceptor StatusThis compound (Mepitiostane) IC50Tamoxifen IC50Fulvestrant IC50
MCF-7 ER+, PR+, HER2-Data Not Available~5-20 µM~0.3-1 nM
T47D ER+, PR+, HER2-Data Not Available~5-15 µMData Not Available
MDA-MB-231 ER-, PR-, HER2-Data Not Available~15-30 µM>1 µM

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method. The values presented are approximate ranges based on available literature.

Data Interpretation:

A comprehensive in vitro comparison is currently challenging due to the lack of publicly available IC50 data for this compound or its prodrug Mepitiostane in standard breast cancer cell lines. However, the available data for Tamoxifen and Fulvestrant demonstrate their potent anti-proliferative effects in ER-positive cell lines like MCF-7 and T47D. Fulvestrant, a selective estrogen receptor degrader (SERD), generally exhibits significantly lower IC50 values (in the nanomolar range) compared to Tamoxifen (in the micromolar range), indicating higher potency in these cell lines. In the ER-negative MDA-MB-231 cell line, the efficacy of these estrogen-targeting drugs is markedly reduced, as expected.

Mechanism of Action: Signaling Pathways

This compound's anti-proliferative effects are believed to be mediated through its dual interaction with androgen and estrogen receptors, leading to the modulation of downstream signaling pathways that control cell proliferation and survival.

Estrogen Receptor (ER) Antagonism

As an ER antagonist, this compound competitively inhibits the binding of estradiol (B170435) to the estrogen receptor. This blockage prevents the transcriptional activation of estrogen-responsive genes that are crucial for the proliferation of ER-positive breast cancer cells. The downstream effects include the downregulation of key cell cycle regulators.

ER_Pathway Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates This compound This compound This compound->ER Binds and Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: this compound's Antagonism of the Estrogen Receptor Signaling Pathway.

Androgen Receptor (AR) Agonism

Activation of the androgen receptor by this compound can also contribute to its anti-proliferative effects in breast cancer cells. AR signaling can interfere with ER signaling and may also independently induce apoptosis and cell cycle arrest. The precise downstream targets of AR activation by this compound in breast cancer cells require further investigation.

Induction of Cell Cycle Arrest and Apoptosis

While specific studies on this compound are limited, anti-cancer agents that modulate steroid hormone receptors typically exert their effects by inducing cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: By inhibiting the expression of key cell cycle proteins like Cyclin D1, these drugs can cause cells to arrest in the G1 phase of the cell cycle, preventing their progression to the DNA synthesis (S) phase.[3][4][5][6][7]

  • Apoptosis: Apoptosis, or programmed cell death, can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[8][9]

Cell_Cycle_Apoptosis cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction G1 G1 Phase S S Phase G1->S Progression Epitiostanol_CC This compound CyclinD1 Cyclin D1/CDK4/6 Epitiostanol_CC->CyclinD1 Inhibits CyclinD1->G1 Promotes G1/S Transition Epitiostanol_Apoptosis This compound Bax Bax (Pro-apoptotic) Epitiostanol_Apoptosis->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Epitiostanol_Apoptosis->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative Mechanisms of this compound-Induced Cell Cycle Arrest and Apoptosis.

Experimental Protocols

The following are standard protocols for the key experiments cited in the evaluation of anti-proliferative effects.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of drug A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

Caption: General Workflow of an MTT Cell Proliferation Assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Tamoxifen, Fulvestrant) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Western Blotting for Cell Cycle and Apoptosis Proteins

Western blotting is a technique used to detect specific proteins in a sample.

Detailed Methodology:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin D1, Bcl-2, Bax, cleaved Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).[15]

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).[16]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]

Conclusion

This compound presents a unique therapeutic profile with its dual activity as an androgen receptor agonist and an estrogen receptor antagonist. While its clinical use in Japan for breast cancer suggests efficacy, a comprehensive in vitro comparison with standard-of-care drugs like Tamoxifen and Fulvestrant is hampered by the limited availability of public data. Further research is warranted to elucidate the precise IC50 values of this compound in various breast cancer cell lines and to detail the specific molecular players involved in its anti-proliferative and pro-apoptotic signaling pathways. Such data would be invaluable for the research and drug development community in positioning this compound within the landscape of breast cancer therapeutics.

References

A Comparative Guide: Epitiostanol vs. Tamoxifen in ER-Positive Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of endocrine therapies for estrogen receptor-positive (ER-positive) breast cancer, understanding the nuances of different therapeutic agents is paramount. This guide provides a comparative analysis of two such agents: the well-established Selective Estrogen Receptor Modulator (SERM), Tamoxifen (B1202), and the less commonly studied steroidal antiestrogen (B12405530), Epitiostanol. While a wealth of in vitro data exists for Tamoxifen, this guide also highlights the notable scarcity of publicly available quantitative data for this compound in common ER-positive breast cancer cell lines, a potential area for future research.

Mechanism of Action: A Tale of Two Receptors

Tamoxifen operates primarily as a competitive antagonist of the estrogen receptor alpha (ERα).[1][2] In ER-positive breast cancer cells, it binds to ERα, preventing the binding of estrogen and subsequent transcriptional activation of genes involved in cell proliferation.[1] This blockade leads to a cytostatic effect, primarily causing cell cycle arrest in the G0/G1 phase.[3] However, Tamoxifen's activity is tissue-specific, and it can act as an estrogen agonist in other tissues, such as the endometrium.[2]

This compound , in contrast, exhibits a multimodal mechanism of action. It is an androgenic anabolic steroid that functions as both a potent antiestrogen and an androgen receptor (AR) agonist.[4] Its anti-cancer effects in breast cancer are believed to stem from its ability to directly suppress tumor growth through both the inhibition of ER and the activation of AR.[4] In premenopausal women, this compound can also act as an antigonadotropin, reducing systemic estrogen levels by suppressing the hypothalamic-pituitary-gonadal axis via AR activation.[4] Mepitiostane (B1676278), a prodrug, is orally active and is converted to this compound in the body.[5][6]

Performance in ER-Positive Breast Cancer Cell Lines: A Data-Driven Comparison

A direct quantitative comparison of this compound and Tamoxifen in the same experimental settings is challenging due to the limited availability of in vitro data for this compound. However, extensive research on Tamoxifen provides a solid benchmark for its efficacy in ER-positive cell lines like MCF-7.

Table 1: Comparative Effects of Tamoxifen and this compound on Cell Viability in ER-Positive Breast Cancer Cell Lines

ParameterTamoxifenThis compound
Cell Line MCF-7Not specified in available data
Assay MTT AssayNot specified in available data
IC50 Value 4.506 µg/mL (24h)[7]Data not available
~10 µg/mL (72h)[6]Data not available
1.02 µM (72h)[8]Data not available
Notes IC50 values for Tamoxifen can vary depending on the specific experimental conditions, including incubation time and cell density.The lack of publicly available IC50 values for this compound in common ER-positive breast cancer cell lines is a significant data gap.

Table 2: Comparative Effects of Tamoxifen and this compound on Apoptosis in ER-Positive Breast Cancer Cell Lines

ParameterTamoxifenThis compound
Cell Line MCF-7Not specified in available data
Effect Induces apoptosis[7]Presumed to induce apoptosis based on its anti-cancer activity, but specific quantitative data is lacking.
Mechanism Intrinsic and extrinsic caspase-dependent pathways.[9] Can induce apoptosis through upregulation of pro-apoptotic factors and is mediated by signaling pathways including Tp53 and MAPKs.[4]The precise mechanism of apoptosis induction is not well-documented in the available literature.
Notes At higher concentrations, Tamoxifen can exhibit cytotoxic effects.[7]Further studies are required to quantify the apoptotic effects of this compound and elucidate the underlying mechanisms.

Signaling Pathways

The signaling pathways modulated by Tamoxifen in ER-positive breast cancer cells have been extensively studied. In contrast, detailed information on the specific signaling cascades affected by this compound is less clear from the available literature, beyond its direct interaction with ER and AR.

Tamoxifen Signaling Pathway

Tamoxifen, by binding to ERα, competitively inhibits estrogen-induced signaling. This leads to the downregulation of estrogen-responsive genes that promote cell cycle progression and proliferation. Furthermore, Tamoxifen has been shown to influence other key signaling pathways implicated in breast cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[10][11]

Tamoxifen_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_mem ERα Estrogen->ER_mem Activates ER_nuc ERα Estrogen->ER_nuc Binds PI3K PI3K ER_mem->PI3K MAPK MAPK/ERK ER_mem->MAPK Tamoxifen_mem Tamoxifen Tamoxifen_mem->ER_mem Inhibits Tamoxifen_mem->ER_nuc Binds & Blocks Apoptosis_reg Apoptosis Regulation Tamoxifen_mem->Apoptosis_reg Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes MAPK->Gene_Expression Promotes ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds ERE->Gene_Expression Activates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Cell_Death Cell Death Apoptosis_reg->Cell_Death Leads to

Caption: Simplified signaling pathway of Tamoxifen in ER-positive breast cancer cells.

This compound Signaling Pathway

Due to the lack of specific in vitro studies detailing the downstream signaling effects of this compound in ER-positive breast cancer cell lines, a comprehensive signaling pathway diagram cannot be accurately constructed at this time. It is known to act as an ER antagonist and an AR agonist.[4] The AR signaling pathway in breast cancer is complex and its effects can be context-dependent.[8] Further research is needed to elucidate the specific pathways modulated by this compound in this context.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized protocols for key assays used to evaluate the efficacy of anti-cancer agents like Tamoxifen and could be applied to the study of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Tamoxifen or this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways or cellular processes.

  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest (e.g., ERα, p-Akt, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the in vitro efficacy of two anti-cancer compounds.

Experimental_Workflow Start Start Cell_Culture ER-Positive Breast Cancer Cell Line Culture (e.g., MCF-7) Start->Cell_Culture Treatment Cell Treatment with Varying Concentrations Cell_Culture->Treatment Compound_A Compound A (e.g., this compound) Compound_A->Treatment Compound_B Compound B (e.g., Tamoxifen) Compound_B->Treatment Assays Perform In Vitro Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Assays->Apoptosis Protein_Expression Protein Expression (e.g., Western Blot) Assays->Protein_Expression Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro comparison of anti-cancer compounds.

Conclusion

Tamoxifen remains a cornerstone in the treatment of ER-positive breast cancer, with its mechanism of action and in vitro efficacy well-characterized. It effectively inhibits cell proliferation and induces apoptosis in ER-positive cell lines, with a wealth of quantitative data available to support these findings.

This compound presents an alternative therapeutic strategy with a distinct, multimodal mechanism involving both ER antagonism and AR agonism.[4] However, a significant gap exists in the publicly available scientific literature regarding its in vitro performance in ER-positive breast cancer cell lines. The lack of quantitative data, such as IC50 values and specific apoptosis rates, makes a direct and robust comparison with Tamoxifen challenging. This highlights a critical need for further preclinical research to fully elucidate the cellular and molecular effects of this compound and to determine its potential as a monotherapy or in combination with other agents for the treatment of ER-positive breast cancer. For researchers in the field, this data gap represents a compelling opportunity for future investigation.

References

Unraveling the Anabolic-Androgenic Profile of Epitiostanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the activity of anabolic-androgenic steroids (AAS) is paramount. This guide provides a comparative analysis of the androgenic to anabolic ratio of Epitiostanol against other commonly studied steroids, supported by experimental data and detailed methodologies.

This compound, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), presents a unique pharmacological profile.[1][2][3] It is recognized for its therapeutic applications as an antiestrogen (B12405530) and antineoplastic agent, particularly in the treatment of breast cancer.[1][2][4][5] A key characteristic that distinguishes this compound is its potent anti-estrogenic activity, a trait not commonly observed with other AAS.[1][5][6] This is attributed to its ability to act as an antagonist at the estrogen receptor (ER), in addition to its agonistic activity at the androgen receptor (AR).[1][5]

Comparative Analysis of Anabolic to Androgenic Ratios

The therapeutic efficacy and side-effect profile of an AAS are largely determined by its anabolic to androgenic ratio. This ratio quantifies the desired muscle-building (anabolic) effects relative to the masculinizing (androgenic) side effects. The standard method for determining this ratio is the Hershberger bioassay.[7][8]

This compound has been reported to possess approximately 11 times the anabolic activity and a comparable androgenic activity relative to methyltestosterone.[1] The table below summarizes the anabolic to androgenic ratios of this compound and other well-known steroids for a comprehensive comparison.

SteroidAnabolic:Androgenic RatioReference Compound
This compound ~11:1Methyltestosterone[1]
Testosterone (B1683101) 1:1Self[9][10][11]
Methyltestosterone 1:1Testosterone[9]
Nandrolone ~10:1Testosterone[9][10][12]
Oxandrolone ~10:1Testosterone[9]
Stanozolol ~30:1Testosterone[9][10]

Experimental Protocols: The Hershberger Bioassay

The determination of the anabolic and androgenic activity of these compounds relies on the robust and standardized Hershberger bioassay.[7][13][14][15][16][17] This in vivo assay utilizes a castrated rat model to assess the effects of a substance on specific androgen-responsive tissues.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

  • Administration of Substance: The test compound (e.g., this compound) is administered to the castrated rats, typically via daily subcutaneous injection or oral gavage for a period of 10 consecutive days.[14][16] A control group receives a vehicle, and a reference androgen (e.g., testosterone propionate) is used for comparison.[13][16]

  • Tissue Dissection and Weighing: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.[14]

    • Anabolic Activity Assessment: The weight of the levator ani muscle is the primary indicator of anabolic activity.[7]

    • Androgenic Activity Assessment: The weights of the ventral prostate and seminal vesicles are the key markers for androgenic activity.[7]

  • Calculation of the Ratio: The anabolic and androgenic effects are determined by the statistically significant increase in the weight of the respective tissues compared to the vehicle-treated control group. The ratio is then calculated by comparing the anabolic potency to the androgenic potency, often relative to the reference standard.

signaling_pathway cluster_cell Target Cell AAS Anabolic-Androgenic Steroid (AAS) AR Androgen Receptor (AR) AAS->AR Binds in Cytoplasm AAS_AR_Complex AAS-AR Complex AR->AAS_AR_Complex Nucleus Nucleus AAS_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Protein_Synthesis Increased Protein Synthesis (Anabolism) Gene_Transcription->Protein_Synthesis Leads to

References

A Head-to-Head Comparison of Epitiostanol and Fulvestrant in Endocrine-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrine resistance remains a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), is a well-established therapeutic agent in this setting. Epitiostanol, a steroidal antiestrogen (B12405530) with a distinct mechanism of action, has also been utilized, primarily in Japan. This guide provides a comparative analysis of this compound and Fulvestrant, focusing on their performance in preclinical models of endocrine resistance.

It is important to note that a direct head-to-head preclinical study comparing this compound and Fulvestrant in endocrine-resistant models is not publicly available. Therefore, this comparison is synthesized from individual studies on each compound. While quantitative data for Fulvestrant in such models is available, similar specific data for this compound is limited in the public domain.

Mechanisms of Action in Endocrine Resistance

This compound: A Dual-Action Steroidal Agent

This compound is an anabolic-androgenic steroid that exhibits a multimodal mechanism in breast cancer.[1][2] Its therapeutic effects are attributed to two primary actions:

  • Estrogen Receptor (ER) Antagonism: this compound directly binds to the estrogen receptor, acting as an antagonist to inhibit estrogen-driven tumor growth.[1]

  • Androgen Receptor (AR) Agonism: As a derivative of dihydrotestosterone (B1667394) (DHT), this compound is a potent agonist of the androgen receptor.[1][2] Activation of AR signaling has been shown to have an anti-proliferative effect in ER+ breast cancer.

In premenopausal women, this compound also acts as an antigonadotropin, reducing systemic estrogen levels by suppressing the hypothalamic-pituitary-gonadal axis.[1]

Epitiostanol_Mechanism cluster_cell Tumor Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist ER Estrogen Receptor (ER) This compound->ER Antagonist ARE Androgen Response Element AR->ARE Activation ERE Estrogen Response Element ER->ERE Blockade Proliferation Cell Proliferation ARE->Proliferation Inhibition Apoptosis Apoptosis ARE->Apoptosis Induction ERE->Proliferation Inhibition

Figure 1. Simplified signaling pathway of this compound.
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)

Fulvestrant is a pure antiestrogen with no known agonist effects.[3][4] Its unique mechanism of action sets it apart from selective estrogen receptor modulators (SERMs) like tamoxifen (B1202).[4][5]

  • ER Binding and Degradation: Fulvestrant binds competitively to the estrogen receptor with high affinity.[4] This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] This results in a significant reduction of cellular ERα levels.[5]

  • Inhibition of ER Dimerization and Nuclear Localization: By binding to ER monomers, Fulvestrant inhibits receptor dimerization and reduces the translocation of the receptor to the nucleus, thereby preventing the transcription of estrogen-responsive genes.[3]

This dual action of blocking and degrading the ER makes Fulvestrant an effective agent against breast cancers that have developed resistance to other endocrine therapies.[5][7]

Fulvestrant_Mechanism cluster_cell Tumor Cell Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds ER_dimer ER->ER_dimer Inhibits Nucleus Nucleus ER->Nucleus Blocks Translocation Proteasome Proteasome ER->Proteasome Targets for Degradation Transcription Gene Transcription Nucleus->Transcription Prevents Proliferation Cell Proliferation Transcription->Proliferation Inhibits

Figure 2. Simplified signaling pathway of Fulvestrant.

Preclinical Performance in Endocrine-Resistant Models

Direct comparative data is unavailable. The following tables summarize findings from individual studies on each agent in endocrine-resistant breast cancer models.

Table 1: this compound Performance Data
Parameter Endocrine-Resistant Model Result Citation
Tumor Growth Inhibition Estrogen-dependent rat mammary tumorSuppressed tumor growth. More dominant antitumor activity than fluoxymesterone.[8]
ER Signaling Not specified in endocrine-resistant modelsActs as an ER antagonist.[1]
AR Signaling Not specified in endocrine-resistant modelsActs as a potent AR agonist.[1]
Clinical Recurrence Rate (Adjuvant Setting) Postmenopausal patients3.8% (3/80) with mepitiostane (B1676278) (prodrug) vs. 17.6% (18/102) with mitomycin C.[9]

Note: Data on this compound in well-characterized, tamoxifen-resistant or aromatase inhibitor-resistant cell line or xenograft models is limited in publicly available literature.

Table 2: Fulvestrant Performance Data
Parameter Endocrine-Resistant Model Result Citation
Tumor Growth Inhibition MCF-7/HER-2/neu-18 xenograftsStrikingly inhibited tumor growth.[10]
Tamoxifen-resistant MCF-7 xenograftsSignificantly decreased tumor growth compared to tamoxifen.[11]
ERα Protein Levels MCF-7 cellsCauses proteasomal degradation of ERα protein.[6][12]
MCF-7 xenograftsDown-regulated ERα expression by 60%.[11]
ERα Transcriptional Activity MCF-7 cellsInhibits ERα transactivation of target genes.[13]
Cell Proliferation Tamoxifen-resistant breast cancer cellsSensitive to growth inhibition by fulvestrant.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below is a generalized protocol for assessing the efficacy of anti-cancer agents in a xenograft model of endocrine-resistant breast cancer, based on common practices in the field.

In Vivo Xenograft Efficacy Study

This protocol outlines the key steps for evaluating the in vivo efficacy of a test compound in an established endocrine-resistant breast cancer xenograft model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture Endocrine-Resistant Breast Cancer Cells (e.g., MCF-7/TamR) Cell_Implantation 2. Implant cells into immunocompromised mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Monitor tumor growth Cell_Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Admin 5. Administer Test Compounds (e.g., this compound, Fulvestrant) Randomization->Treatment_Admin Monitoring 6. Continue monitoring tumor volume and body weight Treatment_Admin->Monitoring Tumor_Excision 7. Excise tumors at study endpoint Monitoring->Tumor_Excision Data_Analysis 8. Analyze tumor weight, volume, and biomarkers (IHC, Western) Tumor_Excision->Data_Analysis

Figure 3. General experimental workflow for a xenograft study.

Materials:

  • Endocrine-resistant human breast cancer cell line (e.g., Tamoxifen-resistant MCF-7).

  • Female, ovariectomized, immunodeficient mice (e.g., BALB/c nude).

  • Matrigel or similar basement membrane matrix.

  • Test compounds (this compound, Fulvestrant) and vehicle controls.

  • Calipers for tumor measurement.

  • Reagents for immunohistochemistry (IHC) and Western blotting.

Procedure:

  • Cell Culture: Culture the selected endocrine-resistant breast cancer cell line under appropriate sterile conditions.

  • Cell Implantation: Harvest and resuspend cells in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Establishment: Monitor mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), proceed to the next step.

  • Randomization: Randomly assign mice to different treatment groups (e.g., Vehicle, this compound, Fulvestrant).

  • Treatment Administration: Administer the test compounds according to the planned dosing schedule and route of administration (e.g., intramuscular injection for this compound, subcutaneous for Fulvestrant).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight and overall health of the mice.

  • Study Termination: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

  • Endpoint Analysis: Excise the tumors and measure their final weight. A portion of the tumor tissue can be fixed in formalin for IHC analysis (e.g., for ER, PR, Ki-67 expression) and another portion can be snap-frozen for Western blot analysis (e.g., for ER protein levels).

Conclusion

Fulvestrant demonstrates robust preclinical activity in endocrine-resistant breast cancer models, primarily through its unique mechanism of estrogen receptor degradation. Its efficacy in tamoxifen-resistant and HER2-overexpressing models is well-documented.

This compound presents an alternative mechanism of action by combining ER antagonism with AR agonism. While clinical data from its use in Japan and preclinical data in estrogen-dependent models suggest anti-tumor activity, there is a notable lack of specific quantitative data in well-defined endocrine-resistant preclinical models. This data gap makes a direct, evidence-based comparison of its efficacy against Fulvestrant in this setting challenging.

For researchers and drug development professionals, this guide highlights the distinct pharmacological profiles of these two agents. Further preclinical studies directly comparing this compound and Fulvestrant in models of acquired endocrine resistance would be invaluable to better define their respective potential in this critical area of oncology.

References

Epitiostanol and Steroid Hormone Immunoassays: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of steroid hormones is critical in a multitude of research and clinical settings. Immunoassays are a common, high-throughput method for this quantification. However, their accuracy can be compromised by the cross-reactivity of structurally similar endogenous or exogenous compounds. This guide provides a comparative overview of the potential cross-reactivity of Epitiostanol, a synthetic anabolic-androgenic steroid (AAS), in commercial steroid hormone immunoassays.

Understanding the Potential for Cross-Reactivity

This compound is a derivative of dihydrotestosterone (B1667394) (DHT), also known as 2α,3α-epithio-5α-androstan-17β-ol. Its structural similarity to endogenous androgens like testosterone (B1683101) and DHT is the basis for its potential to cross-react in immunoassays designed to detect these hormones. Immunoassays rely on the specific binding of an antibody to its target antigen. When a non-target compound with a similar chemical structure is present, it can compete with the target antigen for antibody binding sites, leading to inaccurate (typically overestimated) measurements of the target hormone.[1]

The following diagram illustrates the basic principle of a competitive immunoassay, the type most commonly used for small molecules like steroid hormones.

Competitive_Immunoassay Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte Antibody_H Antibody Analyte_H->Antibody_H High Binding Labeled_Analyte_H Labeled Analyte Labeled_Analyte_H->Antibody_H Low Binding Result_H Low Signal Analyte_L Analyte Antibody_L Antibody Analyte_L->Antibody_L Low Binding Labeled_Analyte_L Labeled Analyte Labeled_Analyte_L->Antibody_L High Binding Result_L High Signal

Caption: Competitive immunoassay: Analyte competes with labeled analyte for antibody binding.

Cross-Reactivity Data for Anabolic Steroids in a Commercial Testosterone Immunoassay

While specific data for this compound is unavailable, a comprehensive study by Krasowski et al. (2014) provides valuable insights into the cross-reactivity of a wide range of steroids in the Roche Elecsys Testosterone II immunoassay .[2] The table below summarizes the findings for several anabolic steroids, highlighting the significant variability in cross-reactivity even among structurally similar compounds. This data serves as a surrogate to estimate the potential for this compound to interfere with such assays.

CompoundConcentration Tested (ng/mL)Percent Cross-Reactivity (%)
This compound N/A Data Not Available
11-Ketotestosterone10025.1
19-Nortestosterone (Nandrolone)10011.0
Methyltestosterone1009.9
Boldenone1005.3
Dihydrotestosterone (DHT)1001.6
Stanozolol100<0.1
Oxandrolone100<0.1
Methenolone100<0.1
Drostanolone100<0.1
Mesterolone100<0.1

Data sourced from Krasowski MD, et al. BMC Clinical Pathology. 2014;14:33.[2]

The structural relationship between this compound and other key androgens is depicted below, illustrating the basis for potential cross-reactivity.

Steroid_Structures Structural Relationship of this compound DHT Dihydrotestosterone (DHT) This compound This compound (2α,3α-epithio-DHT) DHT->this compound Chemical Synthesis Other_AAS Other Anabolic Androgenic Steroids DHT->Other_AAS Derivatives Testosterone Testosterone Testosterone->DHT 5α-reductase

Caption: this compound is a synthetic derivative of Dihydrotestosterone (DHT).

Experimental Protocols for Cross-Reactivity Assessment

The following is a generalized protocol for determining the cross-reactivity of a compound in a steroid hormone immunoassay, based on the methodology described by Krasowski et al. (2014).[2]

Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in a specific steroid hormone immunoassay.

Materials:

  • The steroid hormone immunoassay kit to be tested (e.g., Roche Elecsys Testosterone II).

  • Calibrators and controls provided with the immunoassay kit.

  • A certified reference standard of the test compound (e.g., this compound).

  • A base matrix (e.g., steroid-free serum or plasma).

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Test Compound Stock Solution: A high-concentration stock solution of the test compound is prepared in a suitable solvent (e.g., ethanol).

  • Spiking of Base Matrix: The stock solution is used to spike aliquots of the base matrix to achieve a range of known concentrations of the test compound.

  • Immunoassay Analysis: The spiked samples are then analyzed using the steroid hormone immunoassay according to the manufacturer's instructions.

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = [(Apparent Concentration - Endogenous Concentration) / Concentration of Spiked Compound] x 100

    • Apparent Concentration: The concentration of the target hormone as measured by the immunoassay in the spiked sample.

    • Endogenous Concentration: The concentration of the target hormone in the un-spiked base matrix.

    • Concentration of Spiked Compound: The known concentration of the test compound added to the sample.

The workflow for assessing immunoassay cross-reactivity is outlined in the diagram below.

Cross_Reactivity_Workflow Cross-Reactivity Testing Workflow Start Start Prep_Stock Prepare Stock Solution of Test Compound Start->Prep_Stock Prep_Controls Prepare Un-spiked Control Samples Start->Prep_Controls Spike_Matrix Spike Steroid-Free Matrix with Test Compound Prep_Stock->Spike_Matrix Run_Immunoassay Run Immunoassay on Spiked and Control Samples Spike_Matrix->Run_Immunoassay Prep_Controls->Run_Immunoassay Calculate Calculate Percent Cross-Reactivity Run_Immunoassay->Calculate End End Calculate->End

Caption: Workflow for determining the cross-reactivity of a compound in an immunoassay.

Conclusions and Recommendations

The lack of specific cross-reactivity data for this compound in major commercial steroid hormone immunoassays represents a significant data gap. Given its structural similarity to DHT, it is plausible that this compound could exhibit cross-reactivity in testosterone and DHT immunoassays.

Recommendations for Researchers:

  • Exercise Caution: When measuring steroid hormones in samples from individuals who may have been exposed to this compound, immunoassay results should be interpreted with caution.

  • Utilize Confirmatory Methods: For definitive and accurate quantification, it is highly recommended to use a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can distinguish between structurally similar steroids, thereby avoiding the issue of cross-reactivity.[3]

  • In-house Validation: If immunoassays must be used, and interference from this compound is suspected, it is advisable to perform an in-house cross-reactivity study using the protocol outlined above to determine the extent of interference in the specific assay being used.

This guide underscores the importance of understanding the limitations of immunoassays and the need for orthogonal, more specific methods for the unequivocal quantification of steroid hormones in complex biological matrices, especially when the presence of exogenous synthetic steroids is suspected.

References

Comparative Efficacy of Epitiostanol and Other Selective Estrogen Receptor Modulators (SERMs) on Bone Density Markers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct scientific evidence exists comparing the effects of Epitiostanol to other Selective Estrogen Receptor Modulators (SERMs) on bone density markers. While this compound is recognized for its antiestrogen (B12405530) and anabolic-androgenic steroid (AAS) properties, primarily in the context of breast cancer treatment, its specific impact on bone mineral density (BMD) and bone turnover markers has not been extensively documented in publicly available research.[1][2] This guide, therefore, focuses on the well-documented effects of other prominent SERMs, namely Raloxifene (B1678788) and Lasofoxifene (B133805), for which there is a substantial body of clinical trial data.

This document provides a comparative analysis of Raloxifene and Lasofoxifene, summarizing their effects on key markers of bone health. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the relative performance of these compounds.

Quantitative Data Summary

The following table summarizes the quantitative effects of Raloxifene and Lasofoxifene on bone mineral density and bone turnover markers as reported in key clinical trials.

ParameterRaloxifene (60 mg/day)Lasofoxifene (0.25 mg/day)PlaceboStudy Details
Bone Mineral Density (BMD)
Lumbar Spine BMD ChangeNo mean improvement, but no density loss over 2 years.[3]~2% increase over 2 years.[3]2% density loss over 2 years.[3]Phase 3 trial in 410 postmenopausal women.[3]
Total Hip BMD Change~1% increase over 2 years.[3]~1% increase over 2 years.[3]No change over 2 years.[3]Phase 3 trial in 410 postmenopausal women.[3]
Femoral Neck BMD Change+2.1% (60mg) / +2.4% (120mg) vs. placebo.[4]--MORE Trial: Multicenter, randomized, placebo-controlled study of 7705 postmenopausal women.[4]
Bone Turnover Markers
N-telopeptide (NTx)15% mean decrease.[3]35% mean decrease.[3]-Phase 3 trial in 410 postmenopausal women.[3]
C-telopeptide (CTX)Significant reduction.[5]Superior reduction compared to Raloxifene and placebo.[6]-CORAL Phase 3 trial.[6]
Osteocalcin (B1147995)~-25% change at 24 weeks.[7]Superior reduction compared to Raloxifene and placebo.[6]-CORAL Phase 3 trial.[6]
Bone-specific alkaline phosphatase (BSAP)~-20% change at 24 weeks.[7]Superior reduction compared to Raloxifene and placebo.[6]-CORAL Phase 3 trial.[6]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the comparative data.

Raloxifene: Multiple Outcomes of Raloxifene Evaluation (MORE) Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8][9]

  • Participant Population: 7,705 postmenopausal women with osteoporosis.[8][9]

  • Intervention: Participants were randomly assigned to receive daily oral doses of Raloxifene (60 mg or 120 mg) or a matching placebo.[5] All participants also received calcium (500 mg/day) and vitamin D (400-600 IU/day) supplementation.

  • Primary Efficacy Endpoints:

    • Incidence of new vertebral fractures.

    • Changes in bone mineral density (BMD) at the lumbar spine and femoral neck, measured by dual-energy X-ray absorptiometry (DXA) at baseline and regular intervals.[9]

  • Secondary Efficacy Endpoints:

    • Changes in bone turnover markers, including serum osteocalcin and urinary C-telopeptide.[5]

  • Safety Assessments: Monitoring of adverse events, with a particular focus on venous thromboembolic events and effects on endometrial and breast tissue.

Lasofoxifene: CORAL (Comparison of Raloxifene and Lasofoxifene) Phase 3 Trial
  • Study Design: A multicenter, double-blind, randomized, placebo- and active-controlled Phase 3 study.[6]

  • Participant Population: Postmenopausal women aged 48-75 years, at least 3 years since their last menses, with a baseline lumbar spine BMD T-score between <0.0 and >-2.5.[6]

  • Intervention: Daily oral administration of Lasofoxifene (0.25 mg), Raloxifene (60 mg), or a matching placebo for 2 years.[6]

  • Primary Efficacy Endpoints:

    • Change from baseline in lumbar spine and total hip BMD at 24 months, assessed by DXA.

  • Secondary Efficacy Endpoints:

    • Changes in bone turnover markers, including C-telopeptide, N-telopeptide, osteocalcin, and bone-specific alkaline phosphatase, measured at baseline and at 6, 12, and 24 months.[6]

  • Safety Assessments: Comprehensive monitoring of adverse events throughout the study duration.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

SERM_Signaling_Pathway General Signaling Pathway of SERMs in Bone Cells cluster_extracellular Extracellular cluster_cell Bone Cell (Osteoblast/Osteoclast Precursor) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome SERM SERM ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds to SERM_ER_complex SERM-ER Complex ER->SERM_ER_complex ERE Estrogen Response Element (on DNA) SERM_ER_complex->ERE Translocates to nucleus and binds to ERE Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates Osteoblast_activity ↑ Osteoblast Activity ↓ Osteoblast Apoptosis Gene_Transcription->Osteoblast_activity Osteoclast_activity ↓ Osteoclast Activity ↑ Osteoclast Apoptosis Gene_Transcription->Osteoclast_activity Bone_Formation ↑ Bone Formation Osteoblast_activity->Bone_Formation Bone_Resorption ↓ Bone Resorption Osteoclast_activity->Bone_Resorption

Caption: General Signaling Pathway of SERMs in Bone Cells.

SERM_Clinical_Trial_Workflow Experimental Workflow for a SERM Clinical Trial on Bone Density cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting Patient_Recruitment Patient Recruitment (e.g., Postmenopausal women with osteoporosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment: - DXA Scan (BMD) - Blood/Urine Collection (Bone Turnover Markers) - Clinical Evaluation Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., SERM + Ca/Vit D) Randomization->Treatment_Group Control_Group Control Group (e.g., Placebo + Ca/Vit D) Randomization->Control_Group Follow_up_Visits Regular Follow-up Visits (e.g., 6, 12, 24 months) Treatment_Group->Follow_up_Visits Control_Group->Follow_up_Visits Data_Collection Data Collection at each visit: - Repeat DXA Scans - Repeat Blood/Urine Collection - Adverse Event Monitoring Follow_up_Visits->Data_Collection Data_Analysis Statistical Analysis: - Compare changes in BMD - Compare changes in bone turnover markers - Assess fracture incidence Data_Collection->Data_Analysis Results_Reporting Reporting of Efficacy and Safety Results Data_Analysis->Results_Reporting

Caption: Experimental Workflow for a SERM Clinical Trial.

References

assessing the differential gene expression profiles induced by Epitiostanol vs. estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epitiostanol and Estradiol (B170435) elicit distinct and often opposing effects on gene expression, primarily due to their different receptor interactions. Estradiol, a natural estrogen, is a potent agonist of Estrogen Receptor α (ERα), a key driver of proliferation in the majority of breast cancers. Its binding to ERα initiates a cascade of events leading to the regulation of a wide array of genes involved in cell cycle progression, growth, and differentiation.

In contrast, this compound is a synthetic steroid characterized by a dual mechanism of action: it is an antagonist of the Estrogen Receptor (ER) and an agonist of the Androgen Receptor (AR).[1] This unique pharmacological profile results in a gene expression landscape that opposes the proliferative effects of estradiol in ER-positive breast cancer cells, while also activating a distinct set of genes through the AR signaling pathway.

Comparative Gene Expression Profiles

Due to the absence of direct comparative transcriptomic data, this section presents a summary of well-documented genes regulated by Estradiol in the ER-positive breast cancer cell line, MCF-7. The expected regulatory effect of this compound is inferred based on its known function as an ER antagonist and AR agonist.

Gene SymbolGene NameFunctionEstradiol RegulationExpected this compound Regulation
ERα-Regulated Genes (Proliferative)
PGRProgesterone ReceptorTranscription factor, marker of ER activityUpregulatedDownregulated (ER antagonism)
GREB1Growth Regulation By Estrogen In Breast Cancer 1Estrogen-induced mitogenUpregulatedDownregulated (ER antagonism)
TFF1 (pS2)Trefoil Factor 1Protein involved in mucosal defense, ER target geneUpregulatedDownregulated (ER antagonism)
CCND1Cyclin D1Key regulator of cell cycle progressionUpregulatedDownregulated (ER antagonism)
MYCMYC Proto-OncogeneTranscription factor, regulates cell proliferationUpregulatedDownregulated (ER antagonism)
AR-Regulated Genes
FKBP5FK506 Binding Protein 5Chaperone protein, AR target geneNo direct regulationUpregulated (AR agonism)
TMPRSS2Transmembrane Protease, Serine 2Protease, AR target geneNo direct regulationUpregulated (AR agonism)
PSA (KLK3)Prostate-Specific AntigenSerine protease, classic AR target geneNo direct regulationUpregulated (AR agonism)

Signaling Pathways

The differential effects of this compound and Estradiol on gene expression are a direct consequence of their distinct signaling pathways.

Estradiol Signaling Pathway

Estradiol primarily signals through the classical genomic pathway by binding to ERα in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. Estradiol can also mediate rapid, non-genomic effects through membrane-associated ERs, which can activate various kinase cascades.[2]

Estradiol_Signaling Estradiol Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene_Expression Target Gene Expression ERE->Gene_Expression Initiates Transcription Cell_Proliferation Cell Proliferation & Growth Gene_Expression->Cell_Proliferation Leads to

Estradiol Signaling Pathway
This compound Signaling Pathway

This compound's dual mechanism of action results in a more complex signaling network. As an ER antagonist, it binds to ERα but prevents the conformational changes necessary for co-activator recruitment and transcriptional activation of estrogen-responsive genes. This effectively blocks the proliferative signals of any endogenous estrogens. Simultaneously, as an AR agonist, this compound binds to and activates the Androgen Receptor. The activated AR translocates to the nucleus and binds to Androgen Response Elements (AREs), leading to the transcription of a different set of target genes, many of which have anti-proliferative effects in ER-positive breast cancer.[1][3]

Epitiostanol_Signaling cluster_ER ER Antagonism cluster_AR AR Agonism Epitiostanol_ER This compound ER Estrogen Receptor (ERα) Epitiostanol_ER->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binding Blocked No_Transcription No Transcription of Estrogen-Responsive Genes ERE->No_Transcription Inhibition_Proliferation Inhibition of Cell Proliferation No_Transcription->Inhibition_Proliferation Epitiostanol_AR This compound AR Androgen Receptor (AR) Epitiostanol_AR->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to DNA AR_Gene_Expression AR Target Gene Expression ARE->AR_Gene_Expression Initiates Transcription Anti_Proliferative_Effects Anti-Proliferative Effects AR_Gene_Expression->Anti_Proliferative_Effects

This compound's Dual Signaling Pathways

Experimental Protocols

The following section outlines a representative experimental workflow for a comparative transcriptomic analysis of this compound and Estradiol, which could be employed to generate the currently unavailable direct comparative data.

Cell Culture and Treatment
  • Cell Line: MCF-7 human breast cancer cells (ER-positive, AR-positive).

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Prior to treatment, cells are cultured in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

  • Treatment: Cells are treated with either 10 nM 17β-Estradiol, 100 nM this compound, or a vehicle control (e.g., 0.1% ethanol (B145695) or DMSO) for a specified time course (e.g., 6, 12, 24, and 48 hours).

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and integrity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted.

  • Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the this compound and Estradiol treatment groups compared to the vehicle control.

  • Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways, gene ontologies, and potential regulatory networks.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis A MCF-7 Cell Culture B Hormone Deprivation (Charcoal-Stripped Media) A->B C Treatment Groups: - Vehicle - Estradiol - this compound B->C D Total RNA Extraction C->D E RNA Quality Control D->E F Library Preparation (mRNA selection, cDNA synthesis) E->F G High-Throughput Sequencing F->G H Read Alignment & Quantification G->H I Differential Gene Expression Analysis H->I J Pathway & Functional Enrichment Analysis I->J K Comparative Analysis of Gene Expression Profiles J->K

Experimental Workflow for Comparative Transcriptomics

Conclusion

The differential gene expression profiles induced by this compound and Estradiol are a direct reflection of their distinct molecular mechanisms. Estradiol promotes the expression of genes associated with cell proliferation through ERα agonism. In stark contrast, this compound is expected to suppress these same genes via ERα antagonism while simultaneously activating a separate suite of genes through AR agonism, leading to anti-proliferative effects in ER-positive breast cancer cells. The generation of direct comparative transcriptomic data using the outlined experimental approach would be invaluable for a more precise, quantitative understanding of their divergent effects and for the development of more targeted endocrine therapies.

References

Evaluating the Synergistic Potential of Epitiostanol with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitiostanol, a synthetic androstane (B1237026) steroid, has been utilized primarily in Japan for the treatment of breast cancer.[1][2] Its unique mechanism of action as both an androgen receptor (AR) agonist and a potent estrogen receptor (ER) antagonist suggests a potential for synergistic interactions when combined with traditional chemotherapy agents.[1] This guide aims to provide a comparative overview of the theoretical synergistic effects of this compound with common chemotherapy drugs used in breast cancer treatment, supported by an understanding of their individual mechanisms.

It is crucial to note that while the mechanistic basis for synergy is sound, publicly available preclinical and clinical studies providing quantitative data on the synergistic effects of this compound with chemotherapy are scarce. Therefore, this guide will focus on the established mechanisms of action and potential pathways for synergy, alongside generalized experimental protocols for evaluating such interactions.

Mechanism of Action: this compound

This compound exerts its anti-cancer effects through a dual hormonal pathway:

  • Androgen Receptor (AR) Agonism: By activating the AR, this compound can induce a cellular response that leads to the suppression of tumor growth.[1]

  • Estrogen Receptor (ER) Antagonism: this compound is a potent antiestrogen, directly inhibiting the proliferative signals mediated by the ER in hormone-receptor-positive breast cancers.[1]

This dual activity suggests that this compound could sensitize cancer cells to the cytotoxic effects of chemotherapy or inhibit repair mechanisms that lead to drug resistance.

Potential for Synergy with Chemotherapy Agents

Chemotherapy AgentMechanism of ActionPotential for Synergy with this compound
Cyclophosphamide Alkylating agent that cross-links DNA, leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis.[3]This compound's hormonal action may arrest cells in a phase of the cell cycle where they are more susceptible to DNA damage by cyclophosphamide.
Doxorubicin (B1662922) Anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[4]By modulating hormonal signaling, this compound might interfere with DNA repair pathways, thus enhancing the efficacy of DNA-damaging agents like Doxorubicin.
5-Fluorouracil (5-FU) Antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair, and can also be incorporated into RNA, disrupting its function.[3]This compound's influence on cell cycle progression could potentially increase the incorporation of 5-FU into the DNA of cancer cells, thereby augmenting its cytotoxic effect.

Experimental Protocols for Evaluating Synergy

The following are generalized protocols that can be adapted to evaluate the synergistic effects of this compound with chemotherapy agents in vitro and in vivo.

In Vitro Synergy Evaluation

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapy agent on breast cancer cell lines.

Methodology:

  • Cell Lines: Utilize a panel of breast cancer cell lines with varying hormone receptor statuses (e.g., MCF-7 for ER+/AR+, T-47D for ER+/AR+, MDA-MB-231 for ER-/AR-).

  • Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent (e.g., 4-hydroxycyclophosphamide, Doxorubicin, 5-Fluorouracil) in appropriate solvents.

  • Cell Viability Assay (MTT or CellTiter-Glo):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1).

    • Incubate for a predetermined period (e.g., 48 or 72 hours).

    • Assess cell viability using MTT or a luminescent-based assay.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

    • Calculate the Dose Reduction Index (DRI), which quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.

In Vivo Synergy Evaluation

Objective: To assess the synergistic anti-tumor efficacy of this compound and a chemotherapy agent in a preclinical animal model.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing xenografts of human breast cancer cell lines.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy agent alone

    • This compound and chemotherapy agent in combination

  • Drug Administration: Administer drugs via appropriate routes (e.g., intramuscular injection for this compound, intraperitoneal or intravenous for chemotherapy agents) and schedules.

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis:

    • Compare tumor growth inhibition between the treatment groups.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the combination therapy compared to single-agent treatments.

    • Analyze excised tumors for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_chemo Chemotherapy Agents cluster_this compound This compound cluster_receptors Receptors cluster_cellular_effects Cellular Effects Cyclophosphamide Cyclophosphamide DNA_Damage DNA Damage Cyclophosphamide->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->DNA_Damage 5-Fluorouracil 5-Fluorouracil 5-Fluorouracil->DNA_Damage This compound This compound AR Androgen Receptor This compound->AR Agonist ER Estrogen Receptor This compound->ER Antagonist Inhibit_Proliferation Inhibition of Proliferation AR->Inhibit_Proliferation ER->Inhibit_Proliferation Blocks Estrogen Binding Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Inhibit_Proliferation->Apoptosis

Caption: Individual signaling pathways of chemotherapy agents and this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Breast Cancer Cell Lines B Treatment: - this compound - Chemotherapy Agent - Combination A->B C Cell Viability Assay (MTT) B->C D Synergy Analysis (CI, DRI) C->D E Xenograft Mouse Model F Treatment Groups E->F G Tumor Growth Monitoring F->G H Endpoint Analysis: - Tumor Volume - Biomarkers G->H

Caption: General experimental workflow for evaluating synergy.

Conclusion

While robust quantitative data on the synergistic effects of this compound with chemotherapy are lacking in publicly accessible literature, the distinct and complementary mechanisms of action provide a strong rationale for their combined use. This compound's ability to modulate both androgen and estrogen receptor pathways presents a unique opportunity to enhance the efficacy of conventional cytotoxic agents. Further preclinical and clinical investigations are warranted to quantify the synergistic potential and to establish optimal combination regimens for the treatment of breast cancer. The experimental frameworks outlined in this guide provide a basis for such future research.

References

Validating the Specificity of Epitiostanol for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epitiostanol's binding specificity for the androgen receptor (AR). Due to the limited availability of comprehensive, publicly accessible quantitative binding data for this compound across a full panel of steroid hormone receptors, this document focuses on presenting the established qualitative and semi-quantitative findings and detailing the standard experimental protocols used to determine such specificity.

Understanding this compound's Receptor Interaction

This compound, a synthetic anabolic-androgenic steroid (AAS), is known to exert its biological effects through direct interaction with intracellular steroid hormone receptors. Its primary pharmacological activity is mediated through the androgen receptor (AR), where it functions as an agonist.[1][2] Concurrently, this compound is recognized for its potent antiestrogenic effects, which stem from its ability to act as an antagonist at the estrogen receptor (ER).[1][2] This dual activity makes it a unique compound among AAS.[1]

The mechanism of action for this compound in tissues like the breast involves a multi-faceted approach: direct stimulation of the AR and inhibition of the ER.[1] This can lead to the suppression of tumor growth in estrogen-sensitive cancers.[1][3]

Comparative Binding Profile

CompoundAndrogen Receptor (AR)Estrogen Receptor (ER)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound AgonistAntagonistData not availableData not availableData not available
Testosterone AgonistWeak Agonist (via aromatization)Data not availableData not availableData not available
Dihydrotestosterone (DHT) Potent AgonistNo significant bindingData not availableData not availableData not available
Methyltestosterone AgonistWeak Agonist (via aromatization)Data not availableData not availableData not available

Note: this compound has been reported to have approximately 11 times the anabolic activity and equal androgenic activity relative to methyltestosterone, which suggests a significant interaction with the androgen receptor.[1]

Experimental Protocols for Determining Receptor Specificity

The gold-standard method for determining the binding affinity and specificity of a compound like this compound to a panel of steroid receptors is the competitive radioligand binding assay .

Principle

This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-DHT for AR) for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value, providing a measure of the compound's binding affinity. By performing this assay with receptors for androgens, estrogens, progestins, glucocorticoids, and mineralocorticoids, a comprehensive specificity profile can be established.

Materials
  • Receptor Source: Cytosolic or nuclear extracts from tissues or cells expressing the target receptor (e.g., rat prostate cytosol for AR, human breast cancer cell lines like MCF-7 for ER).

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-Dihydrotestosterone for AR, [³H]-Estradiol for ER).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., ethanol, DMSO).

  • Assay Buffer: Buffer solution to maintain pH and protein stability.

  • Separation Agent: To separate bound from free radioligand (e.g., dextran-coated charcoal, hydroxylapatite, or filtration through glass fiber filters).

  • Scintillation Cocktail and Counter: To quantify the radioactivity.

Procedure (Generalized)
  • Receptor Preparation: Prepare a cytosolic or nuclear extract from the chosen tissue or cell line that is rich in the target receptor. Determine the protein concentration of the extract.

  • Assay Incubation: In a series of tubes, incubate a fixed amount of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled specific ligand).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using an appropriate method. For example, add a dextran-coated charcoal slurry to adsorb the free radioligand, followed by centrifugation.

  • Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Epitiostanol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex This compound->AR_complex Binds ER_complex ER-HSP Complex This compound->ER_complex Binds AR_active Active AR Dimer AR_complex->AR_active HSP Dissociation & Dimerization ER_inactive Inactive ER Complex ER_complex->ER_inactive Conformational Change ARE Androgen Response Element (ARE) AR_active->ARE Translocation & DNA Binding ERE Estrogen Response Element (ERE) ER_inactive->ERE Translocation & DNA Binding AR_transcription Gene Transcription (Agonist Effect) ARE->AR_transcription ER_transcription Blocked Transcription (Antagonist Effect) ERE->ER_transcription

This compound's dual action on Androgen and Estrogen Receptor pathways.

Competitive_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis Receptor Receptor Source (e.g., Tissue Cytosol) Incubation_Mix Incubate Receptor, Radioligand, & varying concentrations of Test Compound Receptor->Incubation_Mix Radioligand Radioligand (e.g., [³H]-DHT) Radioligand->Incubation_Mix Test_Compound Test Compound (this compound) Test_Compound->Incubation_Mix Separation Separate Bound from Free Radioligand (e.g., Charcoal Adsorption) Incubation_Mix->Separation Quantification Measure Radioactivity of Bound Fraction Separation->Quantification Analysis Plot Competition Curve & Calculate IC50/Ki Quantification->Analysis

Workflow for a competitive radioligand binding assay.

Conclusion

References

Comparative Metabolic Stability of Epitiostanol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic stability of the antiestrogenic and anabolic steroid Epitiostanol and its key derivatives, Mepitiostane and Methylthis compound (also known as Epistane). This document is intended for researchers, scientists, and professionals in drug development, offering insights into the metabolic fate of these compounds, detailed experimental protocols for their assessment, and visualization of their primary signaling pathways.

Introduction to this compound and Its Derivatives

This compound is a potent antiestrogen (B12405530) and anabolic-androgenic steroid (AAS) that has been utilized in the treatment of breast cancer.[1] Its therapeutic efficacy when administered orally is limited due to extensive first-pass metabolism, which necessitates intramuscular injection.[1] To overcome this limitation, orally active derivatives have been developed, including Mepitiostane and Methylthis compound. Mepitiostane acts as a prodrug, converting to this compound in the body, while Methylthis compound is a 17α-methylated derivative.[1][2] Understanding the metabolic stability of these compounds is crucial for predicting their pharmacokinetic profiles and designing new analogs with improved therapeutic properties.

Data Presentation: A Qualitative Comparison

CompoundChemical NameKey Structural FeatureRoute of AdministrationMetabolic Stability Profile
This compound 2α,3α-epithio-5α-androstan-17β-olParent compoundIntramuscular injectionPoor oral bioavailability due to extensive first-pass metabolism.[1]
Mepitiostane This compound 17β-methoxy-cyclopentyl ether17β-ether linkageOralProdrug of this compound, designed for improved oral activity.[1][3]
Methylthis compound (Epistane) 2α,3α-epithio-17α-methyl-5α-androstan-17β-ol17α-methyl groupOral17α-alkylation enhances oral bioavailability and metabolic stability.[2]

Experimental Protocols

The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes. This method can be adapted to compare the metabolic stability of this compound and its derivatives.

Objective:

To determine the in vitro metabolic stability of this compound, Mepitiostane, and Methylthis compound by measuring their rate of disappearance in the presence of human liver microsomes.

Materials:
  • Test compounds (this compound, Mepitiostane, Methylthis compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - Test Compounds (1 mM in DMSO) - Microsomes (on ice) - NADPH System - Phosphate Buffer prep_working Prepare Working Solutions: - Dilute Test Compounds - Prepare Microsome Suspension prep_reagents->prep_working pre_incubation Pre-incubate Microsomes and Test Compound at 37°C prep_working->pre_incubation initiate_reaction Initiate Reaction by adding NADPH System pre_incubation->initiate_reaction time_points Incubate at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate_reaction Terminate Reaction with cold Acetonitrile containing Internal Standard time_points->terminate_reaction centrifuge Centrifuge to precipitate proteins terminate_reaction->centrifuge lcms_analysis Analyze supernatant by LC-MS/MS centrifuge->lcms_analysis plot_data Plot ln(% Remaining) vs. Time lcms_analysis->plot_data calculate_thalf Calculate Half-life (t½) from the slope plot_data->calculate_thalf calculate_clint Calculate Intrinsic Clearance (Clint) calculate_thalf->calculate_clint

Experimental workflow for the in vitro metabolic stability assay.

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO).

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration, e.g., 1 µM), and the human liver microsome suspension (final concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an appropriate internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Mandatory Visualization: Signaling Pathways

This compound exerts its biological effects primarily through interaction with the androgen receptor (AR) and the estrogen receptor (ER). It acts as an agonist of the AR and an antagonist of the ER.[1] The following diagrams illustrate these signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ar Androgen Receptor (AR) (inactive, bound to HSPs) This compound->ar binds ar_active Activated AR Dimer ar->ar_active dimerizes and translocates are Androgen Response Element (ARE) ar_active->are binds transcription Gene Transcription (Cell Growth, Proliferation) are->transcription activates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen er Estrogen Receptor (ER) estrogen->er binds ere Estrogen Response Element (ERE) er->ere translocates and binds This compound This compound This compound->er binds and blocks transcription Gene Transcription (Tumor Growth) ere->transcription inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Epitiostanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of all laboratory materials, including specialized compounds like Epitiostanol. Proper disposal is not merely a procedural formality but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

This compound, an anabolic-androgenic steroid, is classified as a controlled substance in many regions.[1] This classification mandates stringent handling and disposal protocols. All disposal activities must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), in addition to state and local regulations.[2][3][4]

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound, as with other controlled substances, is to render it non-retrievable and to prevent its release into the environment.[5] Flushing unused pharmaceuticals down the drain is strongly discouraged due to the potential for water contamination.[2][6] Similarly, discarding them in regular trash without proper deactivation can lead to accidental exposure or illicit use.

A comprehensive controlled substance management program should be in place, covering everything from acquisition to final disposal, including rigorous training, security, and record-keeping.[7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the proper disposal of this compound in a laboratory setting.

  • Regulatory Assessment : Before initiating any disposal procedures, consult all applicable federal, state, and local regulations regarding pharmaceutical and controlled substance waste.[3][4][8] Regulations can vary significantly, with some states imposing stricter standards than federal guidelines.[3]

  • Personal Protective Equipment (PPE) : All personnel handling this compound waste must wear appropriate PPE, including gloves, lab coats, and eye protection, to prevent accidental exposure.

  • Segregation of Waste : this compound waste must be segregated from other waste streams. It should not be mixed with hazardous, biological, or regular laboratory waste.[7] Create a designated and clearly labeled waste container for this compound and its contaminated materials.

  • Deactivation (Rendering Non-Retrievable) :

    • For residual amounts of this compound in vials or syringes, a common method is to render the drug irretrievable. This can be achieved by using commercially available denaturing kits.[5]

    • Alternatively, the residual drug can be collected in a container with an absorbent material like cat litter.[5] The goal is to create a mixture that is undesirable and difficult to extract.

  • Disposal through a Reverse Distributor : The preferred and most compliant method for disposing of controlled substances is through a DEA-registered reverse distributor.[2][3] These specialized contractors are authorized to handle and dispose of controlled substances in accordance with all regulations.

  • Record Keeping : Meticulous records must be kept for all disposal activities. The VMD advises that a record must be made of the date of destruction and the quantity destroyed, which the witness must sign.[5] This documentation is crucial for regulatory compliance and audits.

  • Contaminated Materials : Any materials that have come into contact with this compound, such as empty vials, syringes, and contaminated PPE, should be disposed of in the designated NIOSH HD (Hazardous Drug) waste container.[9]

Quantitative Data on Pharmaceutical Waste

Waste ClassificationDescriptionDisposal Considerations
RCRA Hazardous Waste Pharmaceuticals listed by the Resource Conservation and Recovery Act (RCRA) as hazardous.[2][3][4][8]Must be managed as hazardous waste from generation to disposal.[4]
Controlled Substances Drugs regulated by the DEA due to potential for abuse.[1][2]Must be disposed of in accordance with DEA regulations, typically through a reverse distributor.[2][3]
Non-RCRA, Non-Controlled Pharmaceutical Waste Pharmaceuticals not classified as hazardous by RCRA or as a controlled substance.Should not be sewered; dispose of in a solid waste landfill or incinerator in accordance with state/local regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Epitiostanol_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Deactivation cluster_disposal Final Disposal cluster_documentation Documentation A Identify this compound Waste B Consult Federal, State, & Local Regulations A->B C Don Appropriate PPE B->C D Segregate into Designated Waste Container C->D E Render Non-Retrievable (e.g., Denaturing Kit) D->E F Transfer to DEA-Registered Reverse Distributor E->F H Record Date, Quantity, & Witness Signature E->H G Incineration (Preferred Method) F->G

This compound Disposal Workflow

By adhering to these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety, environmental protection, and regulatory adherence. This proactive approach to waste management is integral to building a culture of safety and responsibility within the scientific community.

References

Personal protective equipment for handling Epitiostanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Epitiostanol, a potent anabolic-androgenic steroid and antiestrogen (B12405530) used as an antineoplastic agent.[1][2][3] Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Given that this compound is a physiologically highly active substance and is suspected of damaging fertility or the unborn child, a comprehensive PPE protocol is mandatory. The following table outlines the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed regularly, especially after direct contact.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Lab Coat Disposable, low-permeability gown with a solid front and tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosolization.Minimizes inhalation exposure.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step plan details the procedures from receipt to disposal.

2.1 Receiving and Unpacking

  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Before opening, don the appropriate PPE as outlined in the table above.

  • Containment: Open the package within a designated containment area, such as a chemical fume hood or a biological safety cabinet.

  • Verify and Label: Confirm the contents match the order and that the container is clearly labeled with the chemical name and hazard symbols.

  • Secure Storage: Store this compound in a locked, well-ventilated, and designated area away from incompatible materials.

2.2 Preparation and Use

  • Designated Area: All handling of this compound, including weighing and dilutions, must be performed in a designated and controlled area, such as a chemical fume hood.

  • Pre-Handling Briefing: Ensure all personnel involved are familiar with the safety data sheet and these handling procedures.

  • Assemble Materials: Gather all necessary equipment and materials before starting the experiment to minimize movement in and out of the containment area.

  • Spill Kit: Have a spill kit readily available that is appropriate for cytotoxic and hazardous drugs.

  • Post-Handling Decontamination: Thoroughly decontaminate all surfaces and equipment after use with an appropriate deactivating agent.

2.3 Spill Management

  • Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.

  • Contain: Cordon off the spill area to prevent spreading.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Clean-up: Use the spill kit to absorb and neutralize the spilled material. Work from the outer edge of the spill towards the center.

  • Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and all contaminated materials must comply with all applicable federal, state, and local regulations for hazardous and pharmaceutical waste.[4]

Waste StreamDisposal Procedure
Unused/Expired this compound Dispose of as hazardous pharmaceutical waste. This typically involves incineration at a licensed facility.[5] Do not dispose of it down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipettes) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Place in a designated, labeled hazardous waste container immediately after use.
Spill Debris All materials used to clean up a spill must be placed in a designated, labeled hazardous waste container.

Logical Workflow for Handling this compound

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

Epitiostanol_Handling_Workflow This compound Handling Workflow cluster_receipt Receiving cluster_preparation Preparation & Use cluster_disposal Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Don_PPE_Receipt Don Appropriate PPE Inspect->Don_PPE_Receipt Unpack Unpack in Containment Don_PPE_Receipt->Unpack Store Secure Storage Unpack->Store Handle Handle in Fume Hood Unpack->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Spill Spill Occurs Handle->Spill Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Evacuate Evacuate Area Spill->Evacuate Contain_Spill Contain Spill Evacuate->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Spill_Waste Dispose of Spill Waste Clean_Up->Dispose_Spill_Waste Dispose_Spill_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epitiostanol
Reactant of Route 2
Epitiostanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.